molecular formula C44H54N7O8P B12373064 DMT-L-dG(ib) Phosphoramidite

DMT-L-dG(ib) Phosphoramidite

Número de catálogo: B12373064
Peso molecular: 839.9 g/mol
Clave InChI: FDRMKYVTIFSDPR-LHVWLJOLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DMT-L-dG(ib) Phosphoramidite is a useful research compound. Its molecular formula is C44H54N7O8P and its molecular weight is 839.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C44H54N7O8P

Peso molecular

839.9 g/mol

Nombre IUPAC

N-[9-[(2S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(59-60(57-24-12-23-45)51(29(3)4)30(5)6)37(58-38)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36?,37-,38-,60?/m0/s1

Clave InChI

FDRMKYVTIFSDPR-LHVWLJOLSA-N

SMILES isomérico

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@@H]3CC([C@@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N

SMILES canónico

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to DMT-L-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-L-dG(ib) Phosphoramidite (B1245037) is a specialized nucleoside phosphoramidite, a critical building block in the chemical synthesis of oligonucleotides. Its unique characteristic lies in the L-configuration of its deoxyribose sugar, rendering it a mirror-image counterpart to the naturally occurring D-deoxyguanosine. This distinction is pivotal for the synthesis of L-DNA, also known as mirror-image DNA, a form of nucleic acid with significant potential in therapeutic and diagnostic applications due to its resistance to nuclease degradation.[1][2] This guide provides a comprehensive overview of DMT-L-dG(ib) Phosphoramidite, including its chemical properties, its central role in oligonucleotide synthesis, detailed experimental protocols, and its primary application in the generation of mirror-image DNA.

Core Properties of this compound

This compound is a white to off-white powder or granular substance.[3] Key chemical and physical properties are summarized below, providing essential information for its handling, storage, and application in oligonucleotide synthesis.

PropertyValueSource(s)
Chemical Formula C44H54N7O8P[3][4]
Molecular Weight 839.92 g/mol [3][4]
CAS Number Not readily available for the L-isomer. The D-isomer is 93183-15-4.[3][4]
Appearance White to off-white powder or granules[3]
Purity Typically >98.0% (HPLC)
Solubility Soluble in anhydrous acetonitrile (B52724) for synthesis. Soluble in DMSO.[4]General knowledge from synthesis protocols.
Storage Conditions 2-8°C under an inert atmosphere (e.g., Argon)[3]
Key Protecting Groups 5'-Hydroxyl: Dimethoxytrityl (DMT)Exocyclic Amine (N2 of Guanine): Isobutyryl (ib)3'-Phosphorus: β-cyanoethyl[3][5]

The Role of this compound in Oligonucleotide Synthesis

This compound is a fundamental reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis. This automated, cyclical process allows for the precise, stepwise addition of nucleotides to a growing oligonucleotide chain.

The Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide chain using phosphoramidite chemistry involves a four-step cycle for each nucleotide addition. The process occurs in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Oligonucleotide Synthesis Cycle cluster_reagents Key Reagents Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Phosphite (B83602) triester linkage formed Oxidation 4. Oxidation Capping->Oxidation Unreacted chains blocked Oxidation->Deblocking Stable phosphate (B84403) triester formed Phosphoramidite DMT-L-dG(ib) Phosphoramidite Phosphoramidite->Coupling Activator Activator (e.g., Tetrazole) Activator->Coupling Capping_Reagents Capping Reagents (Acetic Anhydride) Capping_Reagents->Capping Oxidizing_Agent Oxidizing Agent (Iodine Solution) Oxidizing_Agent->Oxidation Deblocking_Agent Deblocking Agent (Trichloroacetic Acid) Deblocking_Agent->Deblocking

A diagram illustrating the four main steps of the solid-phase oligonucleotide synthesis cycle.
  • Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT group from the nucleoside attached to the solid support. This is achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM), exposing a free 5'-hydroxyl group.[6][7]

  • Coupling: The this compound, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as tetrazole or a derivative. The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain, forming an unstable phosphite triester linkage.[5][6]

  • Capping: To prevent the elongation of unreacted chains (which would result in deletion mutations), any free 5'-hydroxyl groups that failed to couple are permanently blocked by acetylation using capping reagents, typically acetic anhydride (B1165640) and N-methylimidazole.[7]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester using an oxidizing agent, most commonly a solution of iodine in a mixture of tetrahydrofuran (B95107), pyridine, and water.[6]

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Experimental Protocols

The following is a generalized, step-by-step protocol for automated solid-phase oligonucleotide synthesis using this compound. Specific parameters such as reagent delivery times and volumes will vary depending on the automated synthesizer used.

Reagent Preparation
  • Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M. This should be done under an inert atmosphere (e.g., in a glove box or using a syringe with argon).

  • Activator Solution: Prepare a solution of the chosen activator (e.g., 0.45 M tetrazole in anhydrous acetonitrile).

  • Deblocking Solution: Prepare a 3% (w/v) solution of trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Capping Solutions:

    • Cap A: A solution of acetic anhydride in tetrahydrofuran (THF).

    • Cap B: A solution of N-methylimidazole in THF.

  • Oxidizing Solution: A solution of iodine in a mixture of THF, pyridine, and water.

  • Washing Solvent: Anhydrous acetonitrile.

Automated Synthesis Cycle

The following steps are performed by the automated DNA synthesizer for each coupling cycle:

  • Deblocking: The synthesis column is washed with the deblocking solution to remove the 5'-DMT group. The column is then washed with anhydrous acetonitrile to remove the acid.

  • Coupling: The this compound solution and the activator solution are simultaneously delivered to the synthesis column and allowed to react for a specified time (typically 30-180 seconds).

  • Washing: The column is washed with anhydrous acetonitrile to remove excess phosphoramidite and activator.

  • Capping: The capping solutions are delivered to the column to block any unreacted 5'-hydroxyl groups.

  • Washing: The column is washed with anhydrous acetonitrile.

  • Oxidation: The oxidizing solution is delivered to the column to stabilize the newly formed phosphate linkage.

  • Washing: The column is washed with anhydrous acetonitrile to prepare for the next cycle.

Post-Synthesis Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

  • Cleavage from Support and Base Deprotection: The solid support is treated with concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature (e.g., 55°C) for an extended period (typically 8-16 hours). This cleaves the oligonucleotide from the support and removes the isobutyryl protecting group from the guanine (B1146940) bases, as well as the protecting groups from other bases.[3]

  • Phosphate Deprotection: The β-cyanoethyl groups on the phosphate backbone are also removed during the ammonium hydroxide treatment.

  • DMT Group Removal (if "DMT-on" purification is performed): If the final 5'-DMT group was left on for purification purposes, it is removed by treatment with an aqueous acid, such as 80% acetic acid.[6]

  • Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Application in Mirror-Image DNA (L-DNA) Synthesis

The primary application of this compound is in the synthesis of L-DNA, the enantiomer of natural D-DNA.[1] L-DNA has identical physicochemical properties to D-DNA but with opposite chirality.

Mirror_Image_DNA cluster_D_DNA Natural D-DNA cluster_L_DNA Mirror-Image L-DNA D_Helix Right-Handed Helix D_Nucleotides D-Deoxyribose D_Helix->D_Nucleotides D_Enzymes Recognized by Natural Enzymes (e.g., Nucleases) D_Nucleotides->D_Enzymes L_Helix Left-Handed Helix L_Nucleotides L-Deoxyribose (from DMT-L-dG(ib) etc.) L_Helix->L_Nucleotides L_Enzymes Not Recognized by Natural Enzymes L_Nucleotides->L_Enzymes D_DNA_Structure D-DNA Structure Mirror Mirror Plane D_DNA_Structure->Mirror L_DNA_Structure L-DNA Structure Mirror->L_DNA_Structure

A conceptual diagram illustrating the mirror-image relationship between D-DNA and L-DNA.
Advantages of L-DNA in Drug Development

  • Nuclease Resistance: L-DNA is not recognized by the natural enzymes that degrade D-DNA, giving it a significantly longer half-life in biological systems.[2] This makes L-DNA an attractive candidate for therapeutic applications such as aptamers (known as Spiegelmers) and antisense oligonucleotides.

  • Reduced Immunogenicity: Due to its unnatural structure, L-DNA is less likely to elicit an immune response compared to D-DNA.[2]

The synthesis of L-DNA follows the same phosphoramidite chemistry outlined above, with the exclusive use of L-nucleoside phosphoramidites, including this compound.

Conclusion

This compound is a crucial reagent for the synthesis of mirror-image DNA. Its application of the robust and efficient phosphoramidite chemistry enables the creation of nuclease-resistant oligonucleotides with significant therapeutic potential. A thorough understanding of its properties and the associated synthetic protocols is essential for researchers and professionals working in the fields of nucleic acid chemistry, drug development, and diagnostics. The continued exploration of L-DNA and other modified nucleic acids promises to yield novel and effective solutions to a range of biomedical challenges.

References

An In-depth Technical Guide to DMT-L-dG(ib) Phosphoramidite: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-L-dG(ib) Phosphoramidite (B1245037) is a crucial building block in the chemical synthesis of DNA and oligonucleotides. As a nucleoside phosphoramidite, it enables the sequential addition of deoxyguanosine to a growing oligonucleotide chain with high efficiency and fidelity. This technical guide provides a comprehensive overview of the physical and chemical properties of DMT-L-dG(ib) Phosphoramidite, detailed experimental protocols for its use in solid-phase oligonucleotide synthesis, and visualizations of the key chemical structures and workflows. The "L" designation in this compound refers to the levorotatory isomer, although in the context of standard DNA synthesis, the "D" (dextrorotatory) form, often written as DMT-dG(ib) Phosphoramidite, is the naturally occurring and most commonly utilized enantiomer. For the purpose of this guide, the data and protocols will pertain to the standard D-isomer used in oligonucleotide synthesis.

Core Properties of DMT-dG(ib) Phosphoramidite

A thorough understanding of the physical and chemical properties of DMT-dG(ib) Phosphoramidite is essential for its proper handling, storage, and effective use in oligonucleotide synthesis.

Physical Properties

The physical characteristics of DMT-dG(ib) Phosphoramidite are summarized in the table below, providing key data for laboratory use.

PropertyValueReference
Appearance White to off-white powder or granules[1]
Molecular Formula C44H54N7O8P
Molecular Weight 839.92 g/mol
Density 1.22 g/cm³ at 20°C[2][3]
Solubility Soluble in DMSO (up to 100 mg/mL), Acetonitrile, and Dichloromethane.[4][5]
Storage Conditions Store at -20°C to 2-8°C, protected from light and moisture.[1][2][4]
Chemical Properties

The chemical properties of DMT-dG(ib) Phosphoramidite are central to its function in the phosphoramidite method of DNA synthesis.

PropertyValueReference
Chemical Name N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite[6]
CAS Number 93183-15-4
Purity Typically ≥98% (HPLC, ³¹P-NMR)[7]
Protecting Groups - 5'-Hydroxyl: Dimethoxytrityl (DMT) - Exocyclic Amine (N2): Isobutyryl (ib) - 3'-Phosphite: 2-Cyanoethyl and Diisopropylamino[1]

Experimental Protocols

The primary application of DMT-dG(ib) Phosphoramidite is in solid-phase oligonucleotide synthesis. The following protocol outlines the key steps in this process.

Solid-Phase Oligonucleotide Synthesis Workflow

The synthesis is a cyclical process involving four main steps for each nucleotide addition, followed by cleavage and deprotection.

  • Detritylation: The acid-labile dimethoxytrityl (DMT) group is removed from the 5'-hydroxyl of the support-bound nucleoside using a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl for the subsequent coupling reaction.

  • Coupling: The DMT-dG(ib) Phosphoramidite, dissolved in an anhydrous solvent such as acetonitrile, is activated by a weak acid, like 1H-tetrazole or a more efficient activator such as 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI). The activated phosphoramidite is then coupled to the free 5'-hydroxyl of the growing oligonucleotide chain. This reaction is rapid and highly efficient, typically achieving over 99% coupling.

  • Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is typically achieved using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: The unstable phosphite (B83602) triester linkage formed during the coupling step is oxidized to a more stable phosphate (B84403) triester. This is commonly done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

Once the desired oligonucleotide sequence has been synthesized, the following steps are performed:

  • Cleavage: The oligonucleotide is cleaved from the solid support. This is typically achieved by treatment with concentrated ammonium (B1175870) hydroxide (B78521).

  • Deprotection: The protecting groups on the phosphate backbone (cyanoethyl) and the nucleobases (isobutyryl on guanine) are removed. The isobutyryl group on the dG is more resistant to hydrolysis than the benzoyl groups on dA and dC, often requiring heating with concentrated ammonium hydroxide (e.g., 8 hours at 55°C) for complete removal.

Visualizations

The following diagrams illustrate the key structures and workflows associated with this compound.

G Structure of DMT-dG(ib) Phosphoramidite cluster_nucleoside Deoxyguanosine Core cluster_protecting_groups Protecting Groups cluster_phosphoramidite Phosphoramidite Moiety dG Guanine (dG) Sugar Deoxyribose dG->Sugar N-glycosidic bond Phosphoramidite_group 3'-Phosphoramidite Sugar->Phosphoramidite_group protects 3'-OH DMT 5'-Dimethoxytrityl (DMT) DMT->Sugar protects 5'-OH ib N2-Isobutyryl (ib) ib->dG protects exocyclic amine Cyanoethyl 2-Cyanoethyl Phosphoramidite_group->Cyanoethyl protects phosphate Diisopropylamino Diisopropylamino Phosphoramidite_group->Diisopropylamino leaving group

Caption: Chemical structure of DMT-dG(ib) Phosphoramidite with protecting groups.

Solid-Phase Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add DMT-dG(ib) Phosphoramidite) Detritylation->Coupling Expose 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Form Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Detritylation Repeat for next cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Signaling Pathways

This compound itself is a synthetic reagent and does not directly participate in or modulate biological signaling pathways. Its significance lies in its role as a fundamental component for the synthesis of oligonucleotides. These synthesized oligonucleotides, such as antisense oligonucleotides, siRNAs, or aptamers, are the molecules that can interact with and modulate biological pathways. For instance, an antisense oligonucleotide synthesized using this phosphoramidite can bind to a specific mRNA, leading to its degradation and thereby down-regulating the expression of a particular protein involved in a signaling cascade. Therefore, the connection of this compound to signaling pathways is indirect, through the therapeutic or research applications of the final oligonucleotide product.

Conclusion

This compound is an indispensable reagent for the chemical synthesis of DNA, underpinning a wide range of applications in research, diagnostics, and therapeutics. A comprehensive understanding of its physical and chemical properties, coupled with robust synthesis protocols, is essential for the production of high-quality oligonucleotides. The phosphoramidite method, with this compound as a key component, continues to be the gold standard for reliable and efficient DNA synthesis.

References

Synthesis of DMT-L-dG(ib) Phosphoramidite: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis pathway for DMT-L-dG(ib) Phosphoramidite (B1245037), a critical building block in the automated synthesis of oligonucleotides. The document details the multi-step process, including experimental protocols, quantitative data, and visual representations of the synthesis workflow and chemical transformations. This information is intended to support researchers and professionals in the fields of drug development, molecular biology, and synthetic chemistry.

Overview of the Synthesis Pathway

The synthesis of 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly referred to as DMT-dG(ib) Phosphoramidite, is a multi-step process involving the strategic protection of reactive functional groups on the 2'-deoxyguanosine (B1662781) nucleoside. The key stages of the synthesis are:

  • Protection of the Exocyclic Amine (N2): The exocyclic amine group of 2'-deoxyguanosine is protected with an isobutyryl group to prevent side reactions during subsequent steps. A common and efficient method for this selective acylation is the "transient protection" method.

  • Protection of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for the stepwise, 3'-to-5' direction of automated oligonucleotide synthesis.

  • Phosphitylation of the 3'-Hydroxyl Group: The final step involves the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. This is typically achieved using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or a similar phosphitylating agent.

This systematic approach ensures that the correct linkages are formed during oligonucleotide synthesis, leading to high-purity products.

Experimental Protocols

The following sections provide detailed experimental methodologies for each key step in the synthesis of DMT-dG(ib) Phosphoramidite, starting from 2'-deoxyguanosine.

Step 1: Synthesis of N2-isobutyryl-2'-deoxyguanosine (dG(ib))

This procedure utilizes a transient silylation method to achieve selective acylation of the N2-amino group of 2'-deoxyguanosine.

Materials:

Procedure:

  • 2'-Deoxyguanosine is dried by co-evaporation with anhydrous pyridine and then suspended in anhydrous pyridine.

  • Trimethylsilyl chloride is added dropwise to the suspension at room temperature with stirring. The reaction mixture is stirred for 2-3 hours, during which time the hydroxyl groups and the N2-amino group are silylated.

  • Isobutyric anhydride is then added to the reaction mixture, and stirring is continued for an additional 2-4 hours at room temperature.

  • The reaction is quenched by the addition of water, followed by concentrated ammonia solution to remove the silyl (B83357) protecting groups.

  • The mixture is stirred for 1-2 hours, and the solvent is removed under reduced pressure.

  • The residue is redissolved in a mixture of dichloromethane and methanol and purified by silica gel column chromatography to yield N2-isobutyryl-2'-deoxyguanosine as a white solid.

Step 2: Synthesis of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine (DMT-dG(ib))

Materials:

  • N2-isobutyryl-2'-deoxyguanosine

  • Anhydrous Pyridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Silica gel for column chromatography

Procedure:

  • N2-isobutyryl-2'-deoxyguanosine is dried by co-evaporation with anhydrous pyridine and then dissolved in anhydrous pyridine.

  • 4,4'-Dimethoxytrityl chloride is added in portions to the solution at room temperature with stirring.

  • The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 2-4 hours.

  • The reaction is quenched by the addition of methanol.

  • The mixture is concentrated under reduced pressure, and the residue is dissolved in dichloromethane.

  • The organic layer is washed with saturated aqueous sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to afford 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine.[1]

Step 3: Synthesis of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dG(ib) Phosphoramidite)

Materials:

  • 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous acetonitrile (B52724)

  • Hexane

Procedure:

  • 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine is dried by co-evaporation with anhydrous acetonitrile and then dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

  • N,N-Diisopropylethylamine is added to the solution, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-2 hours, and the progress is monitored by TLC.

  • The reaction is quenched by the addition of methanol.

  • The mixture is diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting foam is dissolved in a minimal amount of dichloromethane and precipitated by adding it dropwise to cold hexane.

  • The precipitate is collected by filtration and dried under vacuum to yield the final DMT-dG(ib) Phosphoramidite as a white foam.[1]

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis pathway. It is important to note that yields can vary depending on the scale of the reaction and the specific conditions employed.

StepStarting MaterialProductTypical Yield (%)Reference
1. N2-Isobutyrylation2'-DeoxyguanosineN2-isobutyryl-2'-deoxyguanosine80-90
2. 5'-O-DMT ProtectionN2-isobutyryl-2'-deoxyguanosine5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine60-98[1]
3. 3'-Phosphitylation5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite93[1]

Visualizations

The following diagrams illustrate the overall experimental workflow and the detailed chemical synthesis pathway for DMT-L-dG(ib) Phosphoramidite.

experimental_workflow start Start: 2'-Deoxyguanosine step1 Step 1: N2-Isobutyrylation (Transient Protection) start->step1 purification1 Purification: Silica Gel Chromatography step1->purification1 intermediate1 Intermediate: N2-isobutyryl-2'-deoxyguanosine step2 Step 2: 5'-O-DMT Protection intermediate1->step2 purification2 Purification: Silica Gel Chromatography step2->purification2 intermediate2 Intermediate: 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine step3 Step 3: 3'-Phosphitylation intermediate2->step3 purification3 Purification: Precipitation step3->purification3 end_product Final Product: This compound purification1->intermediate1 purification2->intermediate2 purification3->end_product synthesis_pathway cluster_step1 Step 1: N2-Isobutyrylation cluster_step2 Step 2: 5'-O-DMT Protection cluster_step3 Step 3: 3'-Phosphitylation dG 2'-Deoxyguanosine dGib N2-isobutyryl-2'-deoxyguanosine dG->dGib 1. TMSCl, Pyridine 2. Isobutyric anhydride 3. NH4OH DMT_dGib 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine dGib->DMT_dGib DMT-Cl, Pyridine Phosphoramidite This compound DMT_dGib->Phosphoramidite 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA

References

The Sentinel of Synthesis: An In-depth Technical Guide to the Discovery and History of dG(ib) Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of synthetic oligonucleotide chemistry, the strategic use of protecting groups is paramount to achieving high-fidelity synthesis of DNA and RNA sequences. Among these, the N2-isobutyryl group for 2'-deoxyguanosine (B1662781), commonly denoted as dG(ib), has stood as a cornerstone for decades. This technical guide delves into the seminal discovery and rich history of the dG(ib) protecting group, providing a comprehensive overview of its introduction, mechanism, and enduring role in the phosphoramidite (B1245037) method of oligonucleotide synthesis. We present a consolidation of quantitative data on its performance, detailed experimental protocols for its application and removal, and visualizations of the underlying chemical workflows. This document serves as a critical resource for researchers, scientists, and professionals in drug development who leverage synthetic nucleic acids in their work.

A Historical Perspective: The Dawn of Automated Oligonucleotide Synthesis

The mid-20th century witnessed the burgeoning field of molecular biology, which created an escalating demand for synthetic oligonucleotides of defined sequences. Early methodologies were laborious and limited in scale. The breakthrough that paved the way for automated DNA synthesis was the development of solid-phase synthesis techniques, most notably the phosphoramidite method. A critical element of this success was the introduction of robust and selectively removable protecting groups for the nucleophilic exocyclic amines of the nucleobases, preventing undesirable side reactions during the sequential coupling of nucleotide monomers.

The Landmark Discovery of dG(ib) Protection

The introduction of the isobutyryl group as a protecting agent for the exocyclic amine of guanosine (B1672433) was a pivotal contribution from the laboratory of Nobel laureate H. G. Khorana. In their 1963 publication, Schaller, Weimann, Lerch, and Khorana detailed the synthesis of protected deoxyribonucleosides for the stepwise synthesis of specific deoxyribopolynucleotides[1][2][3]. This work established the isobutyryl group for guanosine, alongside the benzoyl group for adenine (B156593) and cytosine, as the standard protecting groups for the phosphodiester and subsequent phosphoramidite approaches to oligonucleotide synthesis.[4] The isobutyryl group offered a crucial balance of stability to the acidic conditions of detritylation and lability to the basic conditions of final deprotection.

The Chemistry of dG(ib) in Oligonucleotide Synthesis

The isobutyryl group is introduced onto the N2 position of the 2'-deoxyguanosine nucleoside. This protection is essential to prevent side reactions at the exocyclic amine during the phosphoramidite coupling cycle. The protected dG(ib) phosphoramidite is then used as a building block in solid-phase oligonucleotide synthesis.

The Phosphoramidite Synthesis Cycle

The synthesis of oligonucleotides using the phosphoramidite method is a cyclical process involving four key steps for each nucleotide addition:

  • Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside.

  • Coupling: Reaction of the free 5'-hydroxyl group with the incoming phosphoramidite monomer, such as dG(ib) phosphoramidite, activated by a catalyst.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

phosphoramidite_cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle detritylation 1. Detritylation (Removal of 5'-DMT) coupling 2. Coupling (Addition of dG(ib) Phosphoramidite) detritylation->coupling Free 5'-OH capping 3. Capping (Acetylation of unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation oxidation->detritylation Elongated Chain (n+1) deprotection_workflow cluster_deprotection dG(ib) Deprotection Workflow start Oligonucleotide on Solid Support (with dG(ib)) add_ammonia Add Concentrated Ammonium Hydroxide start->add_ammonia heat Heat at 55-65°C add_ammonia->heat cleavage_deprotection Cleavage from Support & Base Deprotection heat->cleavage_deprotection evaporate Evaporate Ammonia cleavage_deprotection->evaporate end Purified Oligonucleotide evaporate->end

References

The Isobutyryl Group: A Stalwart Protector in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of oligonucleotide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity products. Among these, the isobutyryl (iBu) group plays a crucial and well-established role, particularly in the protection of the exocyclic amine of deoxyguanosine (dG) during phosphoramidite (B1245037) chemistry. This technical guide provides a comprehensive overview of the function of the isobutyryl protecting group, its advantages and limitations, and detailed protocols for its use in the synthesis of oligonucleotides for research and therapeutic applications.

The Critical Role of Protecting Groups in Oligonucleotide Synthesis

The automated solid-phase synthesis of oligonucleotides via the phosphoramidite method is a cyclical process involving four key steps: detritylation, coupling, capping, and oxidation. To ensure the specific and sequential addition of nucleotide monomers, the reactive functional groups on the nucleobases must be masked with protecting groups. These groups prevent unwanted side reactions during the synthesis cycle and are removed in the final deprotection step to yield the desired oligonucleotide sequence.

The choice of protecting group is critical and is dictated by a balance of stability throughout the synthesis and lability for efficient removal without damaging the final product. The isobutyryl group has long been a standard choice for the protection of the N2 position of guanine (B1146940).

Isobutyryl as the Guardian of Guanine

The exocyclic amino group of guanine is nucleophilic and, if left unprotected, can react with the activated phosphoramidite monomers, leading to branched oligonucleotides and other side products. The isobutyryl group provides robust protection for this amine, being stable to the acidic conditions of the detritylation step and the reagents used in the coupling, capping, and oxidation steps.[1]

While benzoyl (Bz) groups are typically used for the protection of adenine (B156593) and cytosine, the isobutyryl group is favored for guanine. This is due to the electronic properties of the guanine base, which require a protecting group with different lability characteristics.

Deprotection: The Rate-Determining Step

A key characteristic of the isobutyryl group is its relative stability to hydrolysis compared to the benzoyl groups on adenine and cytosine.[2] Consequently, the removal of the isobutyryl group from guanine residues is often the rate-determining step in the final deprotection of the oligonucleotide.[2]

Standard deprotection is typically carried out using concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures. Under these conditions, the benzoyl groups are cleaved relatively quickly, while the removal of the isobutyryl group requires a more prolonged treatment.

For applications involving sensitive modifications or labels that cannot withstand harsh basic conditions, alternative, more labile protecting groups for guanine, such as dimethylformamidine (dmf), have been developed.[3] These "fast-deprotecting" groups allow for milder and more rapid deprotection protocols.

Quantitative Data on Deprotection

The choice of protecting group and deprotection conditions significantly impacts the overall efficiency and purity of the synthesized oligonucleotide. The following tables summarize quantitative data on the deprotection of the isobutyryl group compared to the more labile dimethylformamidine (dmf) group under standard and accelerated conditions.

Table 1: Deprotection Times with Concentrated Ammonium Hydroxide

Protecting Group on dGTemperatureTime for Complete Deprotection
Isobutyryl (iBu) Room Temp.36 hours
55°C8-15 hours[4]
65°C8 hours
Dimethylformamidine (dmf)Room Temp.8 hours[5]
55°C1 hour[5]
65°C2 hours

Table 2: Deprotection Times with AMA (Ammonium Hydroxide/40% Aqueous Methylamine (B109427) 1:1)

Protecting Group on dGTemperatureTime for Complete Deprotection
Isobutyryl (iBu) Room Temp.120 minutes
37°C30 minutes
55°C10 minutes
65°C5-10 minutes[4][6]
Dimethylformamidine (dmf)65°C10 minutes[4]

Experimental Protocols

Synthesis of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite

This protocol outlines the key steps for the preparation of the isobutyryl-protected guanosine (B1672433) phosphoramidite monomer.

  • Protection of the N2-amino group: 2'-deoxyguanosine (B1662781) is reacted with isobutyric anhydride (B1165640) in the presence of a base, such as pyridine, to selectively acylate the exocyclic amino group.

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group of the N2-isobutyryl-2'-deoxyguanosine is protected with a dimethoxytrityl (DMT) group by reacting it with DMT-chloride in pyridine.

  • Phosphitylation: The 3'-hydroxyl group of the 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • Purification: The resulting phosphoramidite is purified by silica (B1680970) gel chromatography to yield the final product.

Standard Deprotection of Oligonucleotides with Ammonium Hydroxide

This protocol is suitable for standard oligonucleotides without base-labile modifications.

  • Cleavage from Solid Support: The solid support containing the synthesized oligonucleotide is treated with concentrated ammonium hydroxide (28-30%) at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

  • Base Deprotection: The supernatant, containing the partially deprotected oligonucleotide, is transferred to a sealed vial and heated at 55°C for 8-15 hours.[4]

  • Work-up: The vial is cooled, and the ammonium hydroxide is removed by evaporation under vacuum. The resulting crude oligonucleotide is then ready for purification.

Accelerated Deprotection with AMA

This protocol is recommended for faster deprotection and is compatible with many sensitive modifications when acetyl-protected dC is used.[6]

  • Cleavage and Deprotection: The solid support is treated with a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) at room temperature for 10 minutes to cleave the oligonucleotide. The solution is then heated in a sealed vial at 65°C for 10 minutes for complete deprotection.[4]

  • Work-up: The vial is cooled, and the AMA solution is evaporated. The crude oligonucleotide is then ready for purification.

Visualizing the Workflow

The following diagrams illustrate the key chemical transformations and logical flow in phosphoramidite chemistry.

phosphoramidite_synthesis_cycle cluster_cycle Phosphoramidite Synthesis Cycle detritylation 1. Detritylation (Acidic Wash) coupling 2. Coupling (Phosphoramidite + Activator) detritylation->coupling Free 5'-OH capping 3. Capping (Acetic Anhydride) coupling->capping Phosphite Triester Linkage oxidation 4. Oxidation (Iodine Solution) capping->oxidation Cap Unreacted 5'-OH oxidation->detritylation Stable Phosphate Triester end_cycle Repeat Cycle for Next Nucleotide Addition oxidation->end_cycle start Start with Solid Support-Bound Nucleoside start->detritylation final_deprotection Final Cleavage and Deprotection end_cycle->final_deprotection final_product Purified Oligonucleotide final_deprotection->final_product

Caption: The four-step cycle of phosphoramidite-based solid-phase oligonucleotide synthesis.

deprotection_workflow cluster_deprotection Oligonucleotide Deprotection Workflow cleavage 1. Cleavage from Solid Support base_deprotection 2. Base Protecting Group Removal cleavage->base_deprotection ammonium_hydroxide Conc. NH4OH cleavage->ammonium_hydroxide ama AMA Solution cleavage->ama phosphate_deprotection 3. Phosphate Protecting Group Removal base_deprotection->phosphate_deprotection base_deprotection->ammonium_hydroxide base_deprotection->ama phosphate_deprotection->ammonium_hydroxide phosphate_deprotection->ama crude_oligo Crude Oligonucleotide in Solution phosphate_deprotection->crude_oligo start Synthesized Oligonucleotide on Solid Support start->cleavage purification Purification (e.g., HPLC, PAGE) crude_oligo->purification final_product Final Purified Oligonucleotide purification->final_product

Caption: General workflow for the final cleavage and deprotection of synthetic oligonucleotides.

Conclusion

The isobutyryl protecting group remains a cornerstone of routine oligonucleotide synthesis, offering robust protection for the exocyclic amine of guanine. Its well-characterized stability and deprotection kinetics provide a reliable and cost-effective option for the synthesis of a wide range of unmodified and modified oligonucleotides. While faster-deprotecting groups have emerged for specialized applications, the isobutyryl group's long-standing success and extensive documentation ensure its continued importance in the field. A thorough understanding of its properties and the associated deprotection protocols is essential for any researcher or professional engaged in the chemical synthesis of nucleic acids.

References

The Cornerstone of Synthetic DNA: A Technical Guide to DMT-L-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 6, 2025 – In the intricate world of nucleic acid chemistry, the precise and efficient synthesis of DNA and RNA oligonucleotides is paramount for advancements in research, diagnostics, and therapeutics. At the heart of this synthetic process lies a class of critical building blocks known as phosphoramidites. This technical guide provides an in-depth exploration of a key derivative, N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite] , commonly referred to as DMT-dG(ib) Phosphoramidite (B1245037). Addressed to researchers, scientists, and professionals in drug development, this document details its chemical properties, its central role in solid-phase oligonucleotide synthesis, and the associated experimental protocols.

Core Properties of DMT-dG(ib) Phosphoramidite

DMT-dG(ib) Phosphoramidite is a chemically modified deoxyguanosine nucleoside, engineered for optimal performance in automated solid-phase DNA synthesis. The strategic placement of protecting groups—the dimethoxytrityl (DMT) group at the 5' position, the isobutyryl (ib) group on the exocyclic amine of the guanine (B1146940) base, and the 2-cyanoethyl group on the phosphorus—ensures the controlled, stepwise addition of nucleotides to the growing oligonucleotide chain.[1][2]

Below is a summary of its key chemical and physical properties:

PropertyValueReference
CAS Number 93183-15-4[3][4][5][6][7]
Molecular Formula C44H54N7O8P[3][4][5][6][8]
Molecular Weight 839.92 g/mol [3][4][5][7]
Appearance White to off-white powder or granules[7]
Purity (Typical) ≥98% (HPLC), ≥99% (31P-NMR)[9]
Storage Conditions 2-8°C, under inert atmosphere[7]

The Phosphoramidite Method: A Symphony of Controlled Reactions

The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process, with each cycle resulting in the addition of a single nucleotide. DMT-dG(ib) Phosphoramidite is a crucial reagent in this process, which unfolds in four key steps on an automated synthesizer.[10]

Oligonucleotide_Synthesis_Cycle Figure 1: Automated Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of new phosphoramidite) Detritylation->Coupling Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Oxidation 4. Oxidation (Stabilization of phosphate (B84403) linkage) Capping->Oxidation Oxidation->Detritylation Stable phosphate triester Ready for next cycle

Caption: Automated Oligonucleotide Synthesis Cycle.

The efficiency of each coupling step is critical for the successful synthesis of long oligonucleotides with high fidelity. A seemingly small decrease in coupling efficiency can lead to a significant reduction in the yield of the full-length product.[11]

Coupling Efficiency per StepTheoretical Yield of Full-Length 20-merTheoretical Yield of Full-Length 50-mer
99.5%~89.2%~78%
99.0%~81.8%~60.5%
98.5%~74.5%~52%

Table based on data from[10][11]

Detailed Experimental Protocols

The following sections provide a detailed methodology for the key stages of oligonucleotide synthesis using DMT-dG(ib) Phosphoramidite.

Automated Synthesis Cycle

The synthesis is performed on an automated DNA/RNA synthesizer using solid-phase techniques, typically on controlled pore glass (CPG) supports.[3]

a) Detritylation:

  • Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside, exposing a free 5'-hydroxyl group for the next coupling reaction.[8]

  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[6]

  • Procedure: A solution of 3% TCA in DCM is passed through the synthesis column for a specified time (typically 60-90 seconds). The resulting orange-colored trityl cation is washed away with anhydrous acetonitrile. The intensity of this color can be measured spectrophotometrically at approximately 495 nm to monitor the coupling efficiency of the previous cycle.[3][12]

b) Coupling:

  • Objective: To form a phosphite (B83602) triester linkage between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming DMT-dG(ib) Phosphoramidite.[3]

  • Reagents:

    • 0.1 M solution of DMT-dG(ib) Phosphoramidite in anhydrous acetonitrile.[13]

    • Activator solution, such as 0.25-0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.[6][14][15]

  • Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column and allowed to react for a predetermined time (typically 30-180 seconds). A molar excess of both the phosphoramidite and activator is used to drive the reaction to completion.[6][]

c) Capping:

  • Objective: To block any unreacted 5'-hydroxyl groups by acetylation, preventing them from participating in subsequent coupling steps and thus avoiding the formation of deletion mutations (n-1 sequences).[4][]

  • Reagents:

  • Procedure: Cap A and Cap B solutions are mixed and delivered to the synthesis column. The reaction is typically allowed to proceed for 30-60 seconds.[4]

d) Oxidation:

  • Objective: To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate triester.[4][]

  • Reagent: 0.02-0.1 M Iodine in a mixture of THF/Pyridine/Water.[6]

  • Procedure: The oxidizing solution is passed through the column for approximately 30-60 seconds. This step stabilizes the newly formed internucleotide bond, making it resistant to the acidic conditions of the subsequent detritylation step.[4]

Cleavage and Deprotection

Following the completion of the synthesis cycles, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.[18]

Cleavage_Deprotection Figure 2: Post-Synthesis Cleavage and Deprotection Workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing Synthesized_Oligo Fully Protected Oligonucleotide on CPG Support Cleavage Cleavage from Support (e.g., Ammonium (B1175870) Hydroxide) Synthesized_Oligo->Cleavage Deprotection Base and Phosphate Deprotection (e.g., Heat Treatment) Cleavage->Deprotection Purification Purification (e.g., HPLC, PAGE) Deprotection->Purification Final_Oligo Purified, Biologically Active Oligonucleotide Purification->Final_Oligo

Caption: Post-Synthesis Cleavage and Deprotection Workflow.

Standard Deprotection Protocol (Ammonium Hydroxide):

  • Objective: To cleave the oligonucleotide from the CPG support and remove the isobutyryl (on dG), benzoyl (on dA and dC), and cyanoethyl protecting groups.

  • Reagent: Concentrated ammonium hydroxide (B78521) (28-30%).

  • Procedure:

    • The CPG support is transferred to a sealed vial containing concentrated ammonium hydroxide.

    • The mixture is heated at 55°C for 8-16 hours.[5][7] For oligonucleotides containing dmf-dG, this time can be reduced to 4 hours at 55°C.[7]

    • After cooling, the supernatant containing the deprotected oligonucleotide is removed, and the CPG is washed with water.

    • The combined solutions are typically dried down before purification.

Fast Deprotection Protocol (AMA):

  • Objective: To achieve rapid cleavage and deprotection.

  • Reagent: A 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA).

  • Procedure:

    • The CPG support is treated with AMA at room temperature for 5-10 minutes to cleave the oligonucleotide from the support.[19]

    • The AMA solution containing the oligonucleotide is then heated at 65°C for 5-10 minutes to complete the deprotection of the base protecting groups.[7][19] Note: This method is not compatible with standard benzoyl-protected dC (dC(bz)) as it can lead to base modification. Acetyl-protected dC (dC(ac)) is required.[7]

Conclusion

DMT-dG(ib) Phosphoramidite is an indispensable component in the chemical synthesis of DNA. Its robust design and high reactivity, when used in conjunction with optimized protocols, enable the routine production of high-quality oligonucleotides for a myriad of applications in the life sciences. A thorough understanding of the underlying chemistry and meticulous execution of the experimental procedures are essential for achieving high yields of pure, full-length oligonucleotides, thereby empowering groundbreaking research and the development of novel nucleic acid-based technologies.

References

Navigating the Core of Oligonucleotide Synthesis: A Technical Guide to DMT-L-dG(ib) Phosphoramidite Purity and Quality

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of synthetic oligonucleotides is paramount. This hinges on the quality of the fundamental building blocks, among which DMT-L-dG(ib) Phosphoramidite (B1245037) is a critical component for the incorporation of deoxyguanosine. This in-depth technical guide delineates the essential purity and quality specifications for DMT-L-dG(ib) Phosphoramidite, providing a framework for its rigorous assessment through detailed experimental protocols and clear data presentation.

The chemical stability and reactivity of this compound directly influence the efficiency of the coupling steps in solid-phase oligonucleotide synthesis and, consequently, the purity and yield of the final oligonucleotide product. Trace impurities can lead to the formation of truncated or modified oligonucleotides, compromising their therapeutic or diagnostic efficacy. Therefore, stringent quality control of this phosphoramidite is a non-negotiable aspect of oligonucleotide manufacturing.

Physicochemical and Quality Specifications

The quality of this compound is defined by a set of physicochemical properties and purity specifications. These are routinely assessed by suppliers and should be verified by end-users.

Parameter Specification Typical Value
Chemical Formula C₄₄H₅₄N₇O₈PC₄₄H₅₄N₇O₈P
Molecular Weight 839.92 g/mol 839.92 g/mol [1]
CAS Number 93183-15-493183-15-4[1]
Appearance White to off-white powder or granulesConforms[2]
Solubility Soluble in anhydrous acetonitrile (B52724)Soluble
Identity (¹H NMR) Conforms to structureConforms to structure[3]
Identity (³¹P NMR) Conforms to structureConforms to structure
Identity (Mass Spec) Conforms to molecular weightConforms to molecular weight
Purity (HPLC) ≥ 98.0%98% - >99.0%[3][4][5]
Impurities (HPLC) Total Impurities ≤ 2.0%≤ 2.0%
Water Content ≤ 0.2%≤ 0.2%
³¹P NMR Purity ≥ 98.0%≥ 98.0%
Particulate Matter Essentially free from visible particlesConforms

Experimental Protocols for Quality Assessment

Rigorous analytical testing is essential to confirm the identity, purity, and stability of this compound. The following are standard methodologies employed for its quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is a cornerstone technique for assessing the purity of phosphoramidites and resolving impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would be from 50% to 100% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the phosphoramidite in anhydrous acetonitrile.

  • Analysis: The phosphoramidite typically elutes as a pair of diastereomers. Purity is calculated based on the area percentage of the main peaks relative to the total peak area.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Purity

³¹P NMR is a powerful tool for confirming the identity of the phosphoramidite and quantifying phosphorus-containing impurities.

  • Instrumentation: An NMR spectrometer with a phosphorus probe.

  • Solvent: Anhydrous acetonitrile or deuterated chloroform (B151607) (CDCl₃).

  • Acquisition: A proton-decoupled ³¹P NMR spectrum is acquired. The two diastereomers of the phosphoramidite should appear as distinct signals around 148-150 ppm.

  • Analysis: The purity is determined by integrating the area of the product peaks relative to the total area of all phosphorus-containing signals in the spectrum. Oxidized phosphoramidite (P(V)) species will appear at approximately 0-10 ppm.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry provides an accurate determination of the molecular weight, confirming the identity of the phosphoramidite.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: The sample is dissolved in an appropriate solvent, typically acetonitrile.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 840.4.

Visualizing the Core Process: The Phosphoramidite Oligonucleotide Synthesis Cycle

The utility of high-quality this compound is realized in the automated solid-phase synthesis of oligonucleotides. The following diagram illustrates the fundamental four-step cycle.

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling Detritylation->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Chain Elongation Oxidation 4. Oxidation Capping->Oxidation Block Unreacted 5'-OH Oxidation->Detritylation Stabilize Linkage

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

This iterative process of deblocking, coupling, capping, and oxidation allows for the sequential addition of nucleotide building blocks to a growing oligonucleotide chain with high efficiency.[6][7][8] The quality of the phosphoramidite is critical at the coupling stage to ensure the fidelity of this process.

References

Navigating the Stability of DMT-L-dG(ib) Phosphoramidite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-quality oligonucleotides is paramount in therapeutic and diagnostic applications. The purity and stability of the foundational building blocks, phosphoramidites, directly impact the yield and fidelity of the final product. Among these, DMT-L-dG(ib) Phosphoramidite (B1245037), a key guanosine (B1672433) monomer, is notoriously the most susceptible to degradation. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for DMT-L-dG(ib) Phosphoramidite, equipping researchers with the knowledge to ensure the integrity of their oligonucleotide synthesis.

Core Stability Profile: Solid vs. Solution

The stability of this compound is highly dependent on its physical state. As a solid, it exhibits greater stability, but it is in solution, ready for synthesis, where it is most vulnerable.

Solid-State Stability

Proper storage of solid this compound is crucial for maintaining its long-term viability. While specific quantitative data on the impact of temperature and humidity on the solid form is limited in publicly available literature, general guidelines for phosphoramidites recommend stringent control of these factors.

Key Recommendations for Solid Storage:

  • Temperature: Store at 2-8°C for routine use and -20°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation[1].

  • Moisture: Protect from moisture at all times. Allow the container to warm to room temperature before opening to prevent condensation[1].

Solution Stability

Once dissolved in a solvent, typically anhydrous acetonitrile (B52724) for oligonucleotide synthesis, the stability of this compound decreases significantly. It is the least stable of the four standard deoxyribonucleoside phosphoramidites[2].

Table 1: Comparative Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile

PhosphoramiditePurity Reduction after 5 Weeks at Room Temperature (under inert gas)
DMT-dT Phosphoramidite2%
DMT-dC(bz) Phosphoramidite2%
DMT-dA(bz) Phosphoramidite6%
DMT-dG(ib) Phosphoramidite 39%

Source: Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-775.[2]

The primary drivers of degradation in solution are hydrolysis and oxidation. The rate of degradation can be influenced by factors such as the concentration of the phosphoramidite, the presence of water, and the pH of the solution[2][3].

Principal Degradation Pathways

Understanding the mechanisms of degradation is essential for mitigating the instability of this compound. The two main pathways are hydrolysis and oxidation of the trivalent phosphorus center.

Figure 1: Key Factors Influencing this compound Stability cluster_storage cluster_handling Stability This compound Stability Purity High Purity & Integrity Stability->Purity Storage Storage Conditions Storage->Stability Temp Temperature (2-8°C or -20°C) Storage->Temp Moisture Low Humidity Storage->Moisture Inert Inert Atmosphere (Argon/Nitrogen) Storage->Inert Handling Handling Practices Handling->Stability Anhydrous Anhydrous Solvents Handling->Anhydrous InertHandling Inert Gas Handling Handling->InertHandling Equilibrate Equilibrate to RT Handling->Equilibrate Degradation Degradation Degradation->Stability

Figure 1: Key Factors Influencing this compound Stability
Hydrolysis

In the presence of even trace amounts of water, the phosphoramidite moiety can be hydrolyzed to form the corresponding H-phosphonate derivative. This H-phosphonate is unreactive in the coupling step of oligonucleotide synthesis, leading to failed sequences. The rate of hydrolysis can be accelerated by acidic conditions[2][3].

Oxidation

The trivalent phosphorus (P(III)) center of the phosphoramidite is susceptible to oxidation to a pentavalent phosphorus (P(V)) species. This can occur in the presence of air (oxygen). The resulting phosphoramidate (B1195095) is also inactive in the coupling reaction[1].

Recommended Storage and Handling Protocols

To maximize the shelf-life and performance of this compound, a strict adherence to proper storage and handling procedures is imperative.

Table 2: Recommended Storage and Handling Conditions

ConditionSolid FormSolution Form (in Anhydrous Acetonitrile)
Temperature 2-8°C (short-term), -20°C (long-term)Room temperature on synthesizer (use promptly)
Atmosphere Inert gas (Argon or Nitrogen)[1]Inert gas blanket on synthesizer reservoirs
Moisture Store in a desiccator or dry environment. Equilibrate to room temperature before opening[1].Use anhydrous acetonitrile (<30 ppm water). Store over molecular sieves.
Light Protect from light.Amber glass vials are recommended.
Handling Handle under an inert gas atmosphere. Use clean, dry spatulas and glassware.Use oven-dried syringes and needles for transfers under an inert gas flow.

Experimental Protocols for Stability and Purity Assessment

Regular monitoring of the purity of this compound is crucial, especially for solutions on the synthesizer. The two most common and effective analytical techniques are High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

Figure 2: Workflow for Purity Assessment of this compound Start DMT-L-dG(ib) Phosphoramidite Sample Prep Sample Preparation (Dissolve in Anhydrous ACN) Start->Prep Analysis Analytical Method Prep->Analysis HPLC RP-HPLC Analysis Analysis->HPLC HPLC NMR 31P NMR Analysis Analysis->NMR NMR DataHPLC Chromatogram Analysis: - Peak Purity (% Area) - Impurity Profile HPLC->DataHPLC DataNMR Spectrum Analysis: - P(III) vs. P(V) species - Integration for Quantification NMR->DataNMR Decision Decision: Purity ≥ 98%? DataHPLC->Decision DataNMR->Decision Pass Proceed with Oligonucleotide Synthesis Decision->Pass Yes Fail Discard or Repurify (if applicable) Decision->Fail No

Figure 2: Workflow for Purity Assessment of this compound
Protocol 1: Purity Assessment by Reversed-Phase HPLC

This method is effective for separating the parent phosphoramidite from its more polar degradation products.

Table 3: HPLC Method Parameters

ParameterSpecification
Column C18, 250 x 4.6 mm, 5 µm particle size[4]
Mobile Phase A 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0[4]
Mobile Phase B Acetonitrile[4]
Gradient A typical gradient would start with a higher percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the hydrophobic DMT-containing compounds. Optimization may be required.
Flow Rate 1.0 mL/min[5]
Temperature Ambient[4]
Detection UV at 254 nm or 260 nm
Injection Volume 10-20 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve in 1 mL of anhydrous acetonitrile.

  • For solution samples from the synthesizer, dilute appropriately with anhydrous acetonitrile.

Data Analysis: The pure phosphoramidite typically presents as a doublet of peaks due to the presence of two diastereomers at the chiral phosphorus center. Purity is calculated as the percentage of the area of the main peaks relative to the total area of all peaks in the chromatogram.

Protocol 2: Purity Assessment by ³¹P NMR Spectroscopy

³¹P NMR is a powerful tool for directly observing the phosphorus-containing species and quantifying the level of oxidation.

Table 4: ³¹P NMR Method Parameters

ParameterSpecification
Spectrometer 300 MHz or higher
Solvent Deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN)
Pulse Program Proton-decoupled pulse sequence
Reference 85% H₃PO₄ (external standard)
Acquisition Parameters Optimize for signal-to-noise. A relaxation delay of 2-5 seconds is recommended for quantitative analysis.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Cap the NMR tube promptly to prevent atmospheric moisture contamination and oxidation.

Data Analysis:

  • The pure P(III) phosphoramidite will appear as a signal in the range of 148-150 ppm.

  • Oxidized P(V) species will appear in a different region, typically between -10 and 20 ppm.

  • The relative integration of the P(III) and P(V) signals can be used to quantify the percentage of oxidized impurity. A purity of ≥98% is generally considered acceptable[6].

By implementing these rigorous storage, handling, and analytical protocols, researchers can ensure the integrity of their this compound, leading to more reliable and successful oligonucleotide synthesis campaigns.

References

A Technical Guide to DMT-L-dG(ib) Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the quality and handling of phosphoramidite (B1245037) building blocks are paramount. This in-depth technical guide focuses on 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-dG(ib) Phosphoramidite. This guide provides a comprehensive overview of its commercial suppliers, key quality attributes, and detailed protocols for its use in solid-phase oligonucleotide synthesis.

Commercial Suppliers and Quality Specifications

A variety of chemical suppliers offer DMT-dG(ib) Phosphoramidite for research and commercial applications. While each supplier adheres to stringent quality control, specifications such as purity can vary. The following tables summarize publicly available data from prominent suppliers to facilitate a comparative analysis.

Table 1: Commercial Suppliers of DMT-dG(ib) Phosphoramidite

SupplierWebsite
MedchemExpress--INVALID-LINK--
Sigma-Aldrich (Merck)--INVALID-LINK--
Tokyo Chemical Industry (TCI)--INVALID-LINK--
TargetMol--INVALID-LINK--
NuBlocks--INVALID-LINK--
BroadPharm--INVALID-LINK--
Glen Research--INVALID-LINK--
Thermo Fisher Scientific--INVALID-LINK--

Table 2: Quantitative Data for DMT-dG(ib) Phosphoramidite from Various Suppliers

SupplierPurityMolecular FormulaMolecular Weight ( g/mol )CAS NumberStorage Conditions
MedchemExpress99.71%[1]C₄₄H₅₄N₇O₈P839.9293183-15-4-20°C, protect from light[1]
Sigma-Aldrich≥99% (³¹P-NMR), ≥99.0% (HPLC)C₄₄H₅₄N₇O₈P839.9293183-15-42-8°C
TCI>98.0% (HPLC)[2]C₄₄H₅₄N₇O₈P839.9293183-15-4-20°C
TargetMol99.21%[3]C₄₄H₅₄N₇O₈P839.9293183-15-4Powder: -20°C for 3 years[3]
NuBlocks95% (HPLC)C₄₄H₅₄N₇O₈P839.9293183-15-4-20°C
BroadPharm98%[4]C₄₄H₅₃FN₇O₈P857.9144089-97-4-20°C[4]

The Role of DMT-dG(ib) Phosphoramidite in Oligonucleotide Synthesis

DMT-dG(ib) Phosphoramidite is a crucial building block in the phosphoramidite method, the gold standard for the chemical synthesis of DNA.[5][6] The synthesis is a cyclical process performed on an automated synthesizer, where each cycle adds one nucleotide to the growing oligonucleotide chain.[5][7]

The core synthesis cycle consists of four key steps:

  • Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-Dimethoxytrityl (DMT) protecting group from the solid-support-bound nucleoside.[7] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The DMT-dG(ib) phosphoramidite, activated by a catalyst such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[5][8]

  • Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated in a capping step.[7][8] This is typically achieved using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[5]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[7]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add DMT-dG(ib) Phosphoramidite) Detritylation->Coupling Exposed 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Phosphite Triester Formation Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Capped Failures Oxidation->Detritylation Stable Phosphate Triester End Elongated Oligonucleotide Oxidation->End Repeat Cycle or Proceed to Cleavage Start Start with Solid Support Start->Detritylation Experimental_Workflow cluster_prep Preparation cluster_synthesis Automated Synthesis cluster_postsynthesis Post-Synthesis Processing Prep_Amidite Dissolve DMT-dG(ib) Phosphoramidite in ACN Load_Reagents Load Reagents onto Synthesizer Prep_Amidite->Load_Reagents Synthesis_Cycle Perform Synthesis Cycles (Detritylation, Coupling, Capping, Oxidation) Load_Reagents->Synthesis_Cycle Cleavage Cleave Oligonucleotide from Solid Support Synthesis_Cycle->Cleavage Deprotection Deprotect Nucleobases and Phosphate Backbone Cleavage->Deprotection Purification Purify Crude Oligonucleotide Deprotection->Purification Final_Product Purified Oligonucleotide Purification->Final_Product QC_Logic cluster_inputs Input Quality cluster_process Process Efficiency cluster_outputs Output Quality Amidite_Purity High Purity DMT-dG(ib) Phosphoramidite Coupling_Efficiency High Coupling Efficiency (>99%) Amidite_Purity->Coupling_Efficiency Solvent_Quality Anhydrous Solvents & Reagents Solvent_Quality->Coupling_Efficiency High_Yield High Yield of Full-Length Product Coupling_Efficiency->High_Yield Capping_Efficiency Effective Capping of Failure Sequences High_Purity High Purity of Final Oligonucleotide Capping_Efficiency->High_Purity High_Yield->High_Purity

References

Methodological & Application

Standard Protocol for Utilizing DMT-L-dG(ib) Phosphoramidite in L-Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-L-dG(ib) Phosphoramidite (B1245037) is a key building block in the chemical synthesis of L-oligonucleotides, also known as mirror-image DNA or L-DNA. Unlike naturally occurring D-DNA, L-DNA is a left-handed helix and exhibits remarkable resistance to nuclease degradation, a crucial property for in vivo applications. This resistance makes L-oligonucleotides ideal candidates for the development of novel therapeutic and diagnostic agents, including aptamers (Spiegelmers), bio-orthogonal molecular sensors, and chiral nanostructures for drug delivery.

This document provides detailed application notes and protocols for the use of DMT-L-dG(ib) Phosphoramidite in solid-phase L-oligonucleotide synthesis.

Applications of L-Oligonucleotides

Oligonucleotides synthesized using this compound have a range of applications stemming from their nuclease resistance and unique chirality:

  • Spiegelmers (L-Aptamers): These are L-oligonucleotides that can bind with high affinity and specificity to a target molecule. Because they are resistant to enzymatic degradation, Spiegelmers have a longer half-life in biological systems compared to their D-DNA counterparts, making them promising therapeutic agents. A notable target for L-aptamers is Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis. By binding to VEGF, L-aptamers can inhibit its interaction with its receptor (VEGFR-2), thereby blocking downstream signaling pathways involved in cell proliferation, migration, and survival.

  • Bio-orthogonal Molecular Sensors: L-DNA's inability to interact with the cellular machinery of D-DNA makes it an excellent material for constructing sensors that can operate within living cells without interfering with natural processes. These sensors can be designed to detect specific ions or molecules, providing valuable insights into cellular function and disease states.

  • Chiral Nanostructures: The unique stereochemistry of L-DNA allows for the construction of mirror-image nanostructures. These can be used as drug delivery vehicles that are less likely to be recognized and cleared by the body's natural defense mechanisms.

Experimental Protocols

The synthesis of L-oligonucleotides using this compound follows the standard phosphoramidite solid-phase synthesis cycle. This automated cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Solid-Phase L-Oligonucleotide Synthesis Cycle

The following is a generalized protocol. Specific timings and reagent volumes may need to be optimized based on the synthesizer and the scale of the synthesis.

a. Deblocking (Detritylation)

  • Purpose: To remove the 5'-dimethoxytrityl (DMT) protecting group from the growing L-oligonucleotide chain, exposing the 5'-hydroxyl group for the next coupling reaction.

  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Procedure:

    • The synthesis column containing the solid support with the growing L-oligonucleotide is washed with anhydrous acetonitrile (B52724).

    • The deblocking reagent is passed through the column. The orange color of the cleaved DMT cation is monitored to assess coupling efficiency from the previous cycle.

    • The column is washed with anhydrous acetonitrile to remove the deblocking reagent and the cleaved DMT group.

b. Coupling

  • Purpose: To add the next phosphoramidite monomer to the growing L-oligonucleotide chain.

  • Reagents:

    • This compound solution (e.g., 0.1 M in anhydrous acetonitrile).

    • Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile).

  • Procedure:

    • The phosphoramidite and activator solutions are mixed and delivered to the synthesis column.

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage.

    • The column is washed with anhydrous acetonitrile.

c. Capping

  • Purpose: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final product.

  • Reagents:

    • Capping Reagent A (Acetic Anhydride/Pyridine/THF).

    • Capping Reagent B (N-Methylimidazole/THF).

  • Procedure:

    • The capping reagents are mixed and delivered to the synthesis column.

    • The unreacted 5'-hydroxyl groups are acetylated.

    • The column is washed with anhydrous acetonitrile.

d. Oxidation

  • Purpose: To convert the unstable phosphite triester linkage to a stable phosphate (B84403) triester linkage.

  • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

  • Procedure:

    • The oxidizing reagent is delivered to the synthesis column.

    • The phosphite triester is oxidized to a phosphate triester.

    • The column is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each subsequent monomer until the desired L-oligonucleotide sequence is synthesized.

Cleavage and Deprotection

After the synthesis is complete, the L-oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed. The isobutyryl (ib) group on the guanine (B1146940) base is more resistant to hydrolysis than some other protecting groups.[1]

  • Reagent: Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-30%).

  • Procedure:

    • The solid support is transferred from the synthesis column to a screw-cap vial.

    • Concentrated ammonium hydroxide is added to the vial.

    • The vial is sealed and heated at 55°C for at least 5 hours (overnight is also common).

    • The vial is cooled, and the supernatant containing the cleaved and deprotected L-oligonucleotide is transferred to a new tube.

    • The solid support can be washed with water to recover any remaining product.

    • The combined solutions are dried, typically using a vacuum centrifuge.

Data Presentation

Coupling Efficiency per StepTheoretical Yield of a 20-mer L-OligonucleotideTheoretical Yield of a 50-mer L-Oligonucleotide
99.5%~82.6%~77.9%
99.0%~82.6%~60.5%
98.5%~74.5%~46.8%

Visualizations

Experimental Workflow

Oligo_Synthesis_Workflow Figure 1. Solid-Phase L-Oligonucleotide Synthesis Workflow cluster_cycle Synthesis Cycle (Repeated n-1 times) Deblocking 1. Deblocking (Remove 5'-DMT group) Coupling 2. Coupling (Add this compound) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage from Solid Support Oxidation->Cleavage Final Cycle Start Start: Solid support with first L-nucleoside Start->Deblocking Deprotection Deprotection of Bases and Phosphates (Ammonium Hydroxide) Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product Final L-Oligonucleotide Purification->Final_Product

Caption: Workflow for L-Oligonucleotide Synthesis.

Signaling Pathway Inhibition by an L-Aptamer

VEGF_Signaling_Pathway Figure 2. L-Aptamer Inhibition of VEGF Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds L_Aptamer L-Aptamer (Spiegelmer) L_Aptamer->VEGF Binds and Sequesters PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Promotes Ras Ras PLCg->Ras Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation

References

Application Notes and Protocols for DMT-L-dG(ib) Phosphoramidite in Automated DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dG(ib) Phosphoramidite) in automated solid-phase DNA synthesis. Detailed protocols for its use, stability data, and applications in the synthesis of specialized oligonucleotides are presented.

Introduction

DMT-dG(ib) Phosphoramidite (B1245037) is a critical building block in the chemical synthesis of DNA oligonucleotides via the phosphoramidite method. The isobutyryl (ib) protecting group on the exocyclic amine of guanine (B1146940) is a standard protection strategy, offering a balance of stability during synthesis and efficient removal during deprotection.[1] This phosphoramidite is widely used in the synthesis of primers for PCR, probes for hybridization assays, and therapeutic oligonucleotides, including those forming G-quadruplex structures.[2][3]

Data Presentation

Stability of DMT-dG(ib) Phosphoramidite in Solution

The stability of phosphoramidites in the synthesis solvent, typically anhydrous acetonitrile (B52724), is crucial for maintaining high coupling efficiencies. DMT-dG(ib) Phosphoramidite is known to be the least stable of the four standard deoxyribonucleoside phosphoramidites in solution.[4]

ParameterValueReference
Purity Reduction after 5 weeks in Acetonitrile39%[4][5]
Primary Degradation PathwaysHydrolysis, elimination of acrylonitrile, and formation of cyanoethyl phosphonoamidates[4][5]

To mitigate degradation, it is recommended to use freshly prepared phosphoramidite solutions and to store them under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) when not on the synthesizer.[5] The presence of moisture significantly accelerates degradation.[6]

Coupling Efficiency

The coupling efficiency of each phosphoramidite addition is a critical determinant of the final yield and purity of the full-length oligonucleotide. While specific coupling efficiencies can vary depending on the synthesizer, reagents, and protocols used, a well-maintained system should achieve high coupling rates.

PhosphoramiditeTypical Coupling EfficiencyReference
DMT-dG(ib) Phosphoramidite>99%

The efficiency of each coupling step is monitored in real-time on automated synthesizers by measuring the absorbance of the released dimethoxytrityl (DMT) cation, which has a characteristic orange color.[7]

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard four-step cycle for automated DNA synthesis using DMT-dG(ib) Phosphoramidite on a solid support (e.g., controlled pore glass - CPG).

Materials:

  • DMT-dG(ib) Phosphoramidite

  • Other DNA phosphoramidites (DMT-dA(bz), DMT-dC(bz), DMT-dT)

  • Anhydrous Acetonitrile

  • Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.5 M 4,5-dicyanoimidazole (B129182) (DCI) in acetonitrile)[8]

  • Capping Solution A (e.g., acetic anhydride (B1165640) in THF/lutidine)

  • Capping Solution B (e.g., 16% N-methylimidazole in THF)

  • Oxidizing Solution (e.g., 0.02 M iodine in THF/water/pyridine)

  • Deblocking Solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Solid support functionalized with the initial nucleoside

Procedure:

The synthesis is performed in a cyclical manner, with each cycle consisting of four main steps:

  • Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution. The support is then washed with anhydrous acetonitrile.

  • Coupling: The DMT-dG(ib) Phosphoramidite (or other phosphoramidite) is activated by the activator solution and delivered to the solid support. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection

Following synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.

Standard Deprotection using Ammonium (B1175870) Hydroxide (B78521):

  • Materials:

    • Concentrated ammonium hydroxide (28-30%)

  • Procedure:

    • Transfer the solid support to a screw-cap vial.

    • Add concentrated ammonium hydroxide to the vial.

    • Incubate the vial at 55°C for 8-16 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the bases, including the isobutyryl group from guanine.

    • Cool the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube.

    • Evaporate the ammonium hydroxide to dryness.

    • Resuspend the oligonucleotide in an appropriate buffer for purification and analysis.

Rapid Deprotection using AMA (Ammonium Hydroxide/Methylamine):

  • Materials:

    • AMA solution (1:1 v/v mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)

    • Acetyl-protected dC (Ac-dC) phosphoramidite must be used during synthesis to avoid base modification.[9]

  • Procedure:

    • Transfer the solid support to a screw-cap vial.

    • Add the AMA solution to the vial.

    • Incubate the vial at 65°C for 10 minutes.[1]

    • Cool the vial and proceed with evaporation and resuspension as in the standard protocol.

Visualizations

Automated_DNA_Synthesis_Cycle cluster_synthesis Automated Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing start Start Cycle: Support-Bound Oligo (5'-DMT) deblocking 1. Deblocking (Detritylation) start->deblocking TCA coupling 2. Coupling with DMT-dG(ib) Phosphoramidite deblocking->coupling Activator capping 3. Capping (Unreacted Chains) coupling->capping Acetic Anhydride oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation Iodine end_cycle Elongated Oligo (5'-DMT) oxidation->end_cycle cleavage_deprotection Cleavage & Deprotection (e.g., NH4OH or AMA) end_cycle->cleavage_deprotection Repeat Cycle for each base purification Purification (e.g., HPLC) cleavage_deprotection->purification final_product Purified Oligonucleotide purification->final_product

Caption: Automated DNA Synthesis Workflow.

G_Quadruplex_Synthesis_Workflow cluster_synthesis Synthesis of G-Rich Oligonucleotide cluster_folding G-Quadruplex Formation cluster_analysis Structural Analysis design Design G-rich sequence (e.g., telomeric repeat) synthesis Automated DNA Synthesis using DMT-dG(ib) and other phosphoramidites design->synthesis cleavage Cleavage and Deprotection synthesis->cleavage annealing Annealing in the presence of cations (e.g., K+ or Na+) cleavage->annealing folding Folding into G-quadruplex structure annealing->folding cd_spectroscopy Circular Dichroism (CD) Spectroscopy folding->cd_spectroscopy Characterization nmr NMR Spectroscopy folding->nmr Characterization gel_electrophoresis Gel Electrophoresis folding->gel_electrophoresis Characterization

Caption: G-Quadruplex Synthesis and Analysis.

Applications

Synthesis of G-Quadruplex Forming Oligonucleotides

G-quadruplexes are four-stranded DNA structures formed from guanine-rich sequences, which are implicated in various biological processes and are targets for drug development.[10] DMT-dG(ib) Phosphoramidite is essential for the synthesis of the G-rich oligonucleotides that form these structures. The protocol for synthesizing a G-quadruplex-forming oligonucleotide follows the standard automated synthesis protocol, with the sequence designed to contain G-repeats (e.g., human telomeric repeat d(TTAGGG)n).[2] Following synthesis and deprotection, the oligonucleotide is annealed in the presence of cations like potassium or sodium to facilitate the formation of the G-quadruplex structure.[2] The formation and stability of the G-quadruplex can then be analyzed by techniques such as Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR), and gel electrophoresis.[11]

Therapeutic Oligonucleotides

DMT-dG(ib) Phosphoramidite is a key reagent in the synthesis of various therapeutic oligonucleotides, including antisense oligonucleotides and siRNAs.[3] The purity and quality of the synthesized oligonucleotides are paramount for therapeutic applications, making the stability and high coupling efficiency of the phosphoramidites critical factors. The choice of the protecting group, such as isobutyryl for guanine, can influence the final purity of the drug substance.

References

Application Notes and Protocols for DMT-L-dG(ib) Phosphoramidite: Coupling Time and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the coupling step involving DMT-L-dG(ib) Phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis. The document outlines the critical parameters influencing coupling efficiency and provides protocols for both standard synthesis and for the optimization of coupling time, a crucial step for modified phosphoramidites such as this L-enantiomer.

Introduction to DMT-L-dG(ib) Phosphoramidite

This compound is a specialized building block used in the chemical synthesis of oligonucleotides. As an L-enantiomer of the naturally occurring D-form, it is employed in the production of mirror-image oligonucleotides (L-DNA or L-RNA), which are of significant interest in drug development due to their resistance to nuclease degradation. The isobutyryl (ib) protecting group on the guanine (B1146940) base is a standard protecting group that prevents side reactions during synthesis.

The efficiency of the coupling reaction, where the phosphoramidite is added to the growing oligonucleotide chain, is paramount for the overall yield and purity of the final product.[1] Even a minor decrease in coupling efficiency can lead to a significant reduction in the yield of the full-length oligonucleotide, particularly for longer sequences.[1][2][3]

Factors Influencing Coupling Efficiency

The success of the coupling reaction is dependent on several critical factors. These are summarized in the table below.

FactorImpact on Coupling EfficiencyRecommendations
Reagent Purity Impurities in phosphoramidites, activators, or solvents can lead to side reactions and reduced coupling efficiency.[1]Use high-purity, synthesis-grade reagents from reputable suppliers.
Anhydrous Conditions Water reacts with the activated phosphoramidite, leading to its deactivation and a decrease in coupling efficiency.[2]Use anhydrous acetonitrile (B52724) (<30 ppm water) and ensure all reagents and the synthesizer fluidics are dry.[4]
Activator The choice and concentration of the activator are crucial for the rapid and complete activation of the phosphoramidite. Common activators include tetrazole and its derivatives.Use the recommended activator for the specific synthesizer and phosphoramidite. Ensure the correct concentration is used.
Coupling Time Insufficient time leads to incomplete coupling, while excessively long times can increase the likelihood of side reactions.[5]Standard coupling times are typically short (e.g., 20-60 seconds) for unmodified phosphoramidites, but modified amidites may require longer times (e.g., 5-15 minutes).[6][7] Optimization is often necessary.
Temperature Higher temperatures can increase reaction rates but may also promote side reactions.Most automated synthesizers operate at a controlled ambient temperature.
Phosphoramidite Concentration A higher concentration and molar excess of the phosphoramidite can drive the reaction to completion.[]A concentration of 0.1 M is often recommended for modified phosphoramidites.[4]
Solid Support The type and porosity of the solid support can affect reagent diffusion and accessibility of the growing oligonucleotide chain.Choose a solid support appropriate for the scale of synthesis and the length of the oligonucleotide.

Experimental Protocols

Standard Protocol for Coupling of this compound

This protocol describes a single coupling step within an automated oligonucleotide synthesis cycle.

Materials:

  • This compound

  • Anhydrous acetonitrile (synthesis grade)

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

  • Capping solution A (e.g., acetic anhydride (B1165640) in THF/lutidine)

  • Capping solution B (e.g., N-methylimidazole in THF)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Solid support with the initial nucleoside

  • Automated DNA/RNA synthesizer

Procedure:

  • Preparation:

    • Dissolve this compound in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).

    • Install the phosphoramidite solution on a designated port of the synthesizer.

    • Ensure all other necessary reagents are fresh and loaded on the synthesizer.

  • Synthesis Cycle: The following steps are performed by the automated synthesizer for each coupling cycle.

    • Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide bound to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

    • Coupling: The this compound solution and the activator solution are delivered simultaneously to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 5-10 minutes) is recommended as a starting point for this modified phosphoramidite.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutations in the final product.[3]

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidizing solution.

This four-step cycle is repeated for each subsequent monomer to be added to the sequence.

Protocol for Optimization of Coupling Time

Objective: To determine the shortest coupling time that yields the highest coupling efficiency for this compound.

Procedure:

  • Synthesize a series of short, identical oligonucleotides (e.g., a simple dimer or trimer) where the coupling of this compound is the test step.

  • Vary the coupling time for the this compound addition in each synthesis (e.g., 2, 5, 8, 10, and 15 minutes). Keep all other synthesis parameters constant.

  • Cleave and deprotect the synthesized oligonucleotides from the solid support.

  • Analyze the crude product from each synthesis by a quantitative method such as High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).

  • Calculate the coupling efficiency for each time point (see section 4).

  • Plot coupling efficiency versus coupling time to identify the optimal time. The optimal time is the shortest duration that achieves the maximum coupling efficiency, after which the efficiency plateaus.

Calculation of Coupling Efficiency

Coupling efficiency can be determined on a per-step basis using the trityl cation assay, which is often performed automatically by the synthesizer. The dimethoxytrityl (DMT) group is cleaved at the beginning of each cycle, and the resulting orange-colored cation can be measured spectrophotometrically. The absorbance is proportional to the amount of full-length oligonucleotide successfully coupled in the previous cycle.

The stepwise coupling efficiency can be calculated using the following formula:

Stepwise Coupling Efficiency (%) = (Absorbance of Trityl at step n / Absorbance of Trityl at step n-1) x 100

The overall yield of a full-length oligonucleotide is highly dependent on the average stepwise coupling efficiency. The theoretical overall yield can be calculated as:

Overall Yield (%) = (Average Coupling Efficiency)(Number of couplings - 1) x 100

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Blocking Failures) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle End Cleavage and Deprotection Oxidation->End After final cycle Start Start with Solid Support Start->Deblocking Coupling_Time_Optimization cluster_workflow Workflow for Coupling Time Optimization Setup Set up multiple identical small-scale syntheses VaryTime Vary the coupling time for This compound in each synthesis Setup->VaryTime Synthesize Perform automated synthesis VaryTime->Synthesize Cleave Cleave and deprotect the oligonucleotides Synthesize->Cleave Analyze Analyze crude product by quantitative HPLC or CE Cleave->Analyze Calculate Calculate coupling efficiency for each time point Analyze->Calculate Plot Plot efficiency vs. time and determine optimum Calculate->Plot End Optimal Coupling Time Identified Plot->End Start Start Start->Setup

References

Application Notes and Protocols: Deprotection of the Isobutyryl Group on Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the N2-isobutyryl (iBu) protecting group from guanosine (B1672433) residues, a critical step in the synthesis of oligonucleotides and other modified nucleosides. The isobutyryl group is a commonly used protecting group for the exocyclic amine of guanine (B1146940) due to its stability during the phosphoramidite-based solid-phase synthesis of DNA and RNA. However, its removal requires specific conditions, as it is known to be more resistant to hydrolysis compared to other acyl protecting groups like benzoyl on adenine (B156593) and cytosine.[1][2]

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes various reported conditions for the deprotection of the isobutyryl group from guanosine. The selection of the appropriate method depends on the sensitivity of the oligonucleotide to alkaline conditions and the desired speed of deprotection.

Reagent(s)Temperature (°C)DurationNotes
Concentrated Ammonium (B1175870) Hydroxide (B78521) (aq. NH₄OH)555 - 14 hoursStandard, robust method. The rate-determining step in traditional oligonucleotide deprotection.[1][2][3]
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)655 - 10 minutes"UltraFAST" deprotection. Requires acetyl (Ac) protected cytosine to avoid base modification.[4]
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)Room Temperature120 minutesSlower than at elevated temperatures but still effective.[4]
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)3730 minutesIntermediate temperature condition.[4]
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)5510 minutesFaster than standard ammonium hydroxide treatment.[4]
t-Butylamine/Methanol/Water (1:1:2 v/v/v)55OvernightAn alternative for sensitive oligonucleotides, such as those containing TAMRA dyes.[5]
t-Butylamine/Water (1:3 v/v)606 hoursAnother alternative for sensitive molecules.[5]
Potassium Carbonate (0.05 M in Methanol)Room Temperature4 hours"UltraMild" condition, suitable for very sensitive oligonucleotides. Used with specific protecting groups like Pac-dA, Ac-dC, and iPr-Pac-dG.[5]
Concentrated Ammonium Hydroxide (29%)Room Temperature< 4 hoursEffective for labile base-protecting groups.[6]

Experimental Protocols

Below are detailed protocols for the most common methods of isobutyryl group deprotection from guanosine, typically performed on oligonucleotides synthesized on a solid support.

Protocol 1: Standard Deprotection using Concentrated Ammonium Hydroxide

This protocol is the most traditional and widely used method for the deprotection of standard oligonucleotides.

Materials:

  • Oligonucleotide synthesized on a solid support (e.g., CPG) in a synthesis column.

  • Concentrated ammonium hydroxide (28-30% NH₃ in water).

  • Screw-cap, sealed vials.

  • Heating block or oven.

Procedure:

  • Following synthesis, dry the solid support thoroughly with argon or nitrogen.

  • Transfer the solid support from the synthesis column to a screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.

  • Securely seal the vial to prevent ammonia (B1221849) leakage.

  • Incubate the vial at 55 °C for a minimum of 5 hours. For sequences with high guanosine content or known difficult-to-deprotect modifications, this time can be extended up to 14 hours.[2][7]

  • After incubation, allow the vial to cool to room temperature.

  • Carefully uncap the vial in a well-ventilated fume hood.

  • Transfer the ammoniacal solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

  • Rinse the solid support with 0.5 mL of 50% acetonitrile (B52724) in water and combine the rinse with the solution from the previous step.

  • Dry the combined solution using a vacuum concentrator.

  • The resulting pellet contains the deprotected oligonucleotide, which can be further purified by HPLC or other methods.

Protocol 2: UltraFAST Deprotection using AMA

This protocol is recommended for rapid deprotection of oligonucleotides. Note the requirement for acetyl-protected cytosine during synthesis.

Materials:

  • Oligonucleotide synthesized on a solid support with Ac-dC.

  • AMA solution (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).

  • Screw-cap, sealed vials.

  • Heating block.

Procedure:

  • Dry the solid support with argon or nitrogen.

  • Transfer the support to a screw-cap vial.

  • Add 1 mL of AMA solution to the vial.

  • Seal the vial tightly.

  • Incubate the vial at 65 °C for 10 minutes.[4][8]

  • Cool the vial to room temperature.

  • In a fume hood, carefully open the vial and transfer the AMA solution to a new tube.

  • Rinse the support with 0.5 mL of 50% acetonitrile in water and combine the liquids.

  • Dry the solution in a vacuum concentrator.

  • Proceed with purification of the deprotected oligonucleotide.

Mandatory Visualizations

Deprotection Workflow

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_reagents Reagent Choice cluster_downstream Downstream Processing Synth Solid-Phase Synthesis (iBu-Guanosine) Cleavage Cleavage from Support & Base Deprotection Synth->Cleavage Synthesized Oligo NH4OH Conc. NH4OH (55°C, 5-14h) Cleavage->NH4OH AMA AMA (65°C, 10min) Cleavage->AMA UltraMild K2CO3/MeOH (RT, 4h) Cleavage->UltraMild Dry Evaporation NH4OH->Dry Deprotected Oligo AMA->Dry UltraMild->Dry Purify Purification (e.g., HPLC) Dry->Purify Final Pure Oligonucleotide Purify->Final

Caption: Workflow for isobutyryl guanosine deprotection.

References

Application Notes and Protocols for the Synthesis of Modified Oligonucleotides with DMT-L-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, deprotection, and purification of modified oligonucleotides incorporating DMT-L-dG(ib) Phosphoramidite (B1245037). This document includes detailed protocols, quantitative data, and visual diagrams to facilitate the successful application of this modified phosphoramidite in research and drug development.

The "L" configuration in DMT-L-dG(ib) Phosphoramidite denotes the use of L-deoxyguanosine, the mirror-image enantiomer of the naturally occurring D-deoxyguanosine. Oligonucleotides synthesized with L-deoxynucleosides, often referred to as L-DNA or "Spiegelmers" (a German term for "mirror image"), exhibit remarkable resistance to nuclease degradation, a critical attribute for in vivo applications.

Overview and Applications

Oligonucleotides containing L-deoxyguanosine are of significant interest in the development of therapeutic aptamers. Aptamers are short, single-stranded nucleic acid molecules that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. The nuclease resistance of L-DNA aptamers, or Spiegelmers, significantly enhances their pharmacokinetic properties, making them promising candidates for drug development.

A notable application of this technology is in the development of Spiegelmers that target and inhibit disease-related proteins. For example, the Spiegelmer NOX-A12 targets the chemokine CXCL12, a key signaling protein involved in cancer progression, inflammation, and immune responses. By binding to CXCL12, NOX-A12 neutralizes its activity, thereby disrupting the signaling pathways that promote tumor growth and metastasis.[1][2][3][4]

Quantitative Data

The successful synthesis of high-quality modified oligonucleotides relies on efficient coupling of the phosphoramidite monomers and effective removal of protecting groups. The following tables summarize key quantitative data related to the synthesis of oligonucleotides using this compound.

Table 1: Coupling Efficiency

While specific coupling efficiency data for this compound is not extensively published in comparative studies, the phosphoramidite chemistry for both standard and many modified bases is highly optimized. Reputable suppliers of phosphoramidites typically report coupling efficiencies exceeding 99%.[3] Achieving high coupling efficiency is crucial, as even a small decrease can significantly impact the yield of the full-length oligonucleotide, especially for longer sequences.

ParameterTypical ValueFactors Influencing Efficiency
Stepwise Coupling Efficiency>99%Purity of phosphoramidite and reagents, activator choice, coupling time, and synthesizer maintenance.

Table 2: Deprotection of Isobutyryl (ib) Protecting Group on Guanine (B1146940)

The isobutyryl (ib) protecting group on the exocyclic amine of guanine is known to be more resistant to ammonolysis compared to the benzoyl groups on adenine (B156593) and cytosine.[5] Therefore, its removal is often the rate-limiting step in the deprotection of oligonucleotides.

Deprotection ReagentTemperature (°C)TimeNotes
Concentrated Ammonium (B1175870) Hydroxide (B78521)Room Temperature120 minutesSufficient for complete removal of the isobutyryl group.[2][6]
Concentrated Ammonium Hydroxide555 hoursStandard condition for complete deprotection of all standard base protecting groups.[5]
29% Ammonia (B1221849)Room Temperature< 4 hoursComplete deblocking of the isobutyryl group has been reported under these conditions.[7]

Table 3: Purification of Modified Oligonucleotides

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purification of synthetic oligonucleotides, offering high resolution and purity. Reversed-phase (RP) HPLC is particularly effective for separating the desired full-length product from shorter failure sequences.

Purification MethodTypical PurityAdvantagesConsiderations
Reversed-Phase HPLC (RP-HPLC)>95%High resolution, effective for modified oligonucleotides.Purity and yield can be affected by oligonucleotide length.
Anion-Exchange HPLC (AEX-HPLC)>95%Excellent resolution based on charge (number of phosphate (B84403) groups).Resolution can decrease with increasing oligonucleotide length.
Polyacrylamide Gel Electrophoresis (PAGE)>98%Excellent size resolution, leading to very high purity.More complex and time-consuming than HPLC, with lower yields.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, deprotection, and purification of oligonucleotides containing L-dG(ib).

Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard phosphoramidite cycle for automated DNA synthesis.

Materials:

  • This compound and other required phosphoramidites (dissolved in anhydrous acetonitrile (B52724) to the synthesizer's recommended concentration)

  • Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: 16% N-Methylimidazole in THF)

  • Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Anhydrous acetonitrile for washing

Procedure: The synthesis is performed on an automated DNA synthesizer following the manufacturer's instructions. The synthesis cycle consists of the following four steps, which are repeated for each nucleotide addition:

  • Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. This exposes a free 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The this compound (or other phosphoramidite) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizer solution.

These steps are repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection

This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of all protecting groups.

Materials:

  • Controlled Pore Glass (CPG) with the synthesized oligonucleotide

  • Concentrated ammonium hydroxide

  • Sterile, nuclease-free water

Procedure:

  • Transfer the CPG support from the synthesis column to a screw-cap vial.

  • Add concentrated ammonium hydroxide to the vial (typically 1-2 mL for a 1 µmol synthesis).

  • Seal the vial tightly and incubate at room temperature for 120 minutes to ensure complete removal of the isobutyryl protecting group from the L-deoxyguanosine residues.[2][6]

  • Alternatively, for faster deprotection, the vial can be incubated at 55°C for 5 hours.[5]

  • After incubation, cool the vial to room temperature.

  • Carefully transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

  • Wash the CPG with sterile, nuclease-free water and combine the wash with the solution from the previous step.

  • Dry the oligonucleotide solution using a centrifugal evaporator.

Purification by Reversed-Phase HPLC

This protocol outlines a general procedure for the purification of the deprotected oligonucleotide using reversed-phase HPLC.

Materials:

  • Dried crude oligonucleotide

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • RP-HPLC column (e.g., C18)

  • HPLC system with a UV detector

Procedure:

  • Resuspend the dried oligonucleotide in Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B in Mobile Phase A.

  • Inject the sample onto the column.

  • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide.

  • Monitor the elution profile at 260 nm. The full-length product is typically the major peak with the longest retention time.

  • Collect the fractions corresponding to the desired peak.

  • Combine the collected fractions and evaporate the solvents using a centrifugal evaporator.

  • To remove the TEAA salt, the purified oligonucleotide can be desalted using a desalting column or by ethanol (B145695) precipitation.

Visualizations

Oligonucleotide Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of oligonucleotides using the phosphoramidite method.

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposed 5'-OH Capping 3. Capping Coupling->Capping Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate Triester End End: Full-Length Oligonucleotide on Support Oxidation->End Repeat n-1 times Start Start: Solid Support with 1st Nucleoside Start->Deblocking Cleavage Cleavage & Deprotection End->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification FinalProduct Purified Modified Oligonucleotide Purification->FinalProduct

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Signaling Pathway Inhibition by a Spiegelmer

The following diagram illustrates the mechanism of action of the Spiegelmer NOX-A12, which targets the chemokine CXCL12 and inhibits its signaling pathway.

CXCL12_Signaling_Inhibition cluster_pathway CXCL12 Signaling Pathway cluster_inhibition Inhibition by Spiegelmer CXCL12 CXCL12 (Chemokine) CXCR4 CXCR4/CXCR7 Receptors CXCL12->CXCR4 Binds to Binding NOX-A12 binds to CXCL12 CXCL12->Binding Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) CXCR4->Signaling Activates CellularResponse Cellular Responses: - Proliferation - Survival - Angiogenesis - Metastasis Signaling->CellularResponse Promotes NOXA12 NOX-A12 (Spiegelmer) NOXA12->Binding Inhibition Inhibition of Receptor Binding Binding->Inhibition Inhibition->CXCR4 Blocks Interaction

Caption: Inhibition of CXCL12 signaling by the Spiegelmer NOX-A12.

References

Application Notes and Protocols for L-RNA Synthesis using DMT-L-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of 5'-O-Dimethoxytrityl-L-2'-deoxy-N2-(isobutyryl)guanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-L-dG(ib) Phosphoramidite (B1245037), in the synthesis of L-Ribonucleic Acid (L-RNA), also referred to as mirror-image RNA. L-RNA's resistance to nuclease degradation makes it a valuable tool in various research and therapeutic applications.[1]

Introduction to L-RNA and the Role of DMT-L-dG(ib) Phosphoramidite

L-RNA is the enantiomer of naturally occurring D-RNA, meaning it is its non-superimposable mirror image. This unique stereochemistry renders L-RNA highly resistant to degradation by the enzymes (nucleases) that are ubiquitous in biological systems and readily degrade natural D-RNA.[1] This enhanced stability makes L-RNA an attractive molecule for various applications, including the development of aptamers (Spiegelmers), antisense oligonucleotides, and drug delivery systems.[1]

This compound is a key building block for the solid-phase synthesis of L-RNA oligonucleotides. It is a protected L-deoxyguanosine nucleoside modified for efficient incorporation into a growing L-RNA chain using standard phosphoramidite chemistry. The key features of this phosphoramidite are:

  • DMT (Dimethoxytrityl) group: A bulky protecting group on the 5'-hydroxyl function, which is removed at the beginning of each coupling cycle to allow for chain elongation. Its presence also facilitates purification of the final product.

  • L-stereoisomer: The sugar moiety is L-ribose, which dictates the mirror-image nature of the resulting oligonucleotide.

  • ib (isobutyryl) group: Protects the exocyclic amine of the guanine (B1146940) base during synthesis. This protecting group is removed during the final deprotection step.

  • Phosphoramidite group: The reactive moiety at the 3'-position that enables the coupling reaction with the 5'-hydroxyl of the growing oligonucleotide chain.

Quantitative Data on L-RNA Synthesis

The efficiency of each step in solid-phase synthesis is critical for obtaining a high yield of the full-length L-RNA oligonucleotide. The following table summarizes typical performance data for L-RNA synthesis.

ParameterTypical ValueNotes
Coupling Efficiency >98% per stepMinor variations may occur depending on the sequence and synthesizer performance.
Overall Yield (20-mer) 30-50% (crude)Yield is sequence-dependent and decreases with increasing oligonucleotide length.
Purity (crude) 75-85%Major impurities are shorter, "failure" sequences.
Final Purity (post-HPLC) >95%Dependent on the efficiency of the purification method.

Experimental Protocols

Solid-Phase Synthesis of L-RNA Oligonucleotides

This protocol outlines the automated solid-phase synthesis of L-RNA oligonucleotides using this compound and other L-phosphoramidites on a standard DNA/RNA synthesizer.

Materials:

  • This compound

  • Other required DMT-L-RNA phosphoramidites (A, C, U) with appropriate base protection (e.g., Bz for A and C, Ac for C)

  • L-nucleoside-loaded Controlled Pore Glass (CPG) solid support

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)

  • Capping solution A (Acetic anhydride/Pyridine/THF) and B (N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Pyridine/Water)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

Protocol:

The synthesis follows a cyclical four-step process for each nucleotide addition:

  • Deblocking: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside or growing oligonucleotide chain by treatment with the deblocking solution.

  • Coupling: The this compound (or other L-phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group. A typical coupling time is 5-10 minutes.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

This cycle is repeated until the desired L-RNA sequence is assembled.

experimental_workflow

Cleavage and Deprotection of L-RNA Oligonucleotides

This protocol describes the cleavage of the synthesized L-RNA from the solid support and the removal of all protecting groups.

Materials:

  • Ammonium hydroxide/40% aqueous methylamine (B109427) (AMA) solution (1:1, v/v)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • RNase-free water

Protocol:

  • Transfer the solid support with the synthesized L-RNA to a screw-cap vial.

  • Add the AMA solution to the vial to cover the support.

  • Incubate at 65°C for 20 minutes to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.[2]

  • Allow the vial to cool to room temperature.

  • Transfer the supernatant containing the L-RNA to a new tube and evaporate to dryness.

  • To remove the 2'-hydroxyl protecting groups (if TBDMS was used, although the example phosphoramidite is a deoxy), resuspend the pellet in a solution of TEA·3HF in DMF or DMSO.[2]

  • Incubate at 65°C for 2.5 hours.

  • Quench the reaction and precipitate the L-RNA.

  • Wash the L-RNA pellet with ethanol (B145695) and dry.

  • Resuspend the purified L-RNA in RNase-free water.

deprotection_workflow

Purification of L-RNA by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for purifying synthetic oligonucleotides to a high degree. A DMT-on reverse-phase HPLC method is often preferred as it separates the full-length, DMT-bearing product from the shorter, DMT-lacking failure sequences.

Materials:

  • HPLC system with a reverse-phase column (e.g., C18)

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Buffer B: Acetonitrile

  • Detritylation solution: 80% Acetic acid in water

Protocol:

  • Resuspend the crude, DMT-on L-RNA in Buffer A.

  • Inject the sample onto the HPLC column.

  • Elute the L-RNA using a linear gradient of Buffer B into Buffer A. A typical gradient is from 5% to 50% Buffer B over 30 minutes.

  • Monitor the elution profile at 260 nm. The DMT-on L-RNA will be the most retained (latest eluting) major peak.

  • Collect the fractions containing the DMT-on L-RNA.

  • Evaporate the collected fractions to dryness.

  • To remove the DMT group, resuspend the L-RNA in the detritylation solution and incubate at room temperature for 30 minutes.

  • Evaporate the solution to dryness.

  • Desalt the purified L-RNA using a suitable method (e.g., gel filtration or ethanol precipitation).

HPLC ParameterRecommended Condition
Column C18 Reverse-Phase
Mobile Phase A 0.1 M TEAA, pH 7.0
Mobile Phase B Acetonitrile
Gradient 5-50% B over 30 min
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Characterization of L-RNA by Mass Spectrometry

Mass spectrometry is used to confirm the identity and purity of the synthesized L-RNA by verifying its molecular weight.

Protocol:

  • Prepare a dilute solution of the purified L-RNA in an appropriate solvent (e.g., water or a solution compatible with the mass spectrometer).

  • Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Compare the observed molecular weight with the calculated theoretical molecular weight of the desired L-RNA sequence.

Signaling Pathways and Applications

While L-RNA itself does not directly participate in cellular signaling pathways in the same way as D-RNA, its unique properties make it a valuable tool to modulate these pathways. For instance, L-RNA aptamers (Spiegelmers) can be designed to bind to and inhibit specific proteins within a signaling cascade, offering a therapeutic intervention.

signaling_pathway

Conclusion

This compound is an essential reagent for the synthesis of L-RNA oligonucleotides. The protocols provided herein offer a comprehensive guide for researchers to synthesize, purify, and characterize these nuclease-resistant molecules. The unique properties of L-RNA open up exciting possibilities for the development of novel therapeutics and research tools.

References

Application Notes and Protocols for HPLC Purification of Oligonucleotides Synthesized with DMT-L-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides using the phosphoramidite (B1245037) method is a cornerstone of modern biotechnology and drug development. This process allows for the creation of custom DNA and RNA sequences with high fidelity. A critical component in this synthesis is the use of protected nucleoside phosphoramidites, such as 5'-O-Dimethoxytrityl-N2-(isobutyryl)-L-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-L-dG(ib) Phosphoramidite). The "L" designation refers to the L-stereoisomer of deoxyguanosine, a modification that can be used to confer specific properties to the resulting oligonucleotide, such as resistance to nuclease degradation.

Following synthesis, the crude oligonucleotide product is a heterogeneous mixture containing the desired full-length sequence (FLS), as well as various impurities. These impurities primarily consist of shorter, "failure" sequences (n-1, n-2, etc.) that result from incomplete coupling at each step, and by-products from the deprotection and cleavage steps.[1][2] For a 25-mer oligonucleotide, the yield of the desired product can be less than 80% even with high coupling efficiency, highlighting the need for robust purification methods.[1]

High-Performance Liquid Chromatography (HPLC), particularly Ion-Pair Reversed-Phase (IP-RP) HPLC, is the gold standard for the purification of synthetic oligonucleotides.[1][3][4][5] This technique offers high resolution and is compatible with mass spectrometry for subsequent analysis.[3][4][5] A common and highly effective strategy is "DMT-on" purification.[6] In this approach, the final 5'-DMT protecting group is left on the full-length oligonucleotide, significantly increasing its hydrophobicity relative to the uncapped failure sequences.[6][7][8] This large difference in hydrophobicity allows for excellent separation of the desired product from impurities.[6]

This document provides detailed application notes and protocols for the purification of oligonucleotides synthesized with this compound using DMT-on IP-RP-HPLC.

Data Presentation

Table 1: Typical HPLC Gradients for Analytical and Preparative Runs
Run TypeTime (min)% Buffer B (Acetonitrile)Flow Rate (mL/min)Purpose
Analytical 0.051.0Initial binding and equilibration
3.051.0Isocratic hold
23.0351.0Elution of DMT-on oligonucleotide
25.0951.0Column wash
28.0951.0Column wash
28.151.0Re-equilibration
35.051.0Re-equilibration
Preparative 0.0105.0Initial binding and equilibration
5.0105.0Isocratic hold
35.0405.0Elution of DMT-on oligonucleotide
37.0955.0Column wash
40.0955.0Column wash
40.1105.0Re-equilibration
45.0105.0Re-equilibration
Table 2: Representative Purification and Analysis Results for a 20-mer Oligonucleotide
SamplePurity by Analytical HPLC (Crude)Purity by Analytical HPLC (Purified)Expected Mass (Da)Observed Mass (Da)
20-mer with L-dG~75% (DMT-on)>95% (DMT-off)6149.16149.3
n-1 failure sequence~15%<1%~5840.0Not targeted
Other impurities~10%<4%VariableNot targeted

Experimental Protocols

Protocol 1: Oligonucleotide Synthesis and Cleavage/Deprotection

This protocol outlines the general steps performed on an automated DNA synthesizer, followed by cleavage from the solid support and deprotection of the nucleobases and phosphate (B84403) groups.

  • Automated Solid-Phase Synthesis:

    • The oligonucleotide is synthesized on a solid support (e.g., CPG) in the 3' to 5' direction.

    • The synthesis cycle for each nucleotide addition consists of four steps:

      • Deblocking (Detritylation): Removal of the 5'-DMT group with an acid (e.g., trichloroacetic acid in dichloromethane) to free the 5'-hydroxyl group.[8][9]

      • Coupling: Activation of the phosphoramidite (e.g., this compound) with an activator (e.g., 1H-tetrazole) and coupling to the free 5'-hydroxyl group.[10]

      • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of n+1 deletion mutants.[11]

      • Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate triester using an iodine solution.[10]

    • For the final cycle, the "DMT-on" option is selected on the synthesizer, which omits the final detritylation step.

  • Cleavage and Deprotection:

    • Transfer the solid support containing the DMT-on oligonucleotide to a vial.

    • Add concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.

    • Incubate at the recommended temperature (e.g., 55°C) for the time required to cleave the oligonucleotide from the support and remove the protecting groups (isobutyryl from dG, benzoyl from dA and dC, and cyanoethyl from the phosphates).

    • After incubation, cool the solution and transfer the supernatant containing the crude oligonucleotide to a new tube.

    • Dry the sample completely using a vacuum concentrator.

Protocol 2: DMT-on Reversed-Phase HPLC Purification

This protocol describes the purification of the crude DMT-on oligonucleotide.

  • Materials and Reagents:

    • Crude, dried DMT-on oligonucleotide pellet.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in HPLC-grade water.

    • Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA) in HPLC-grade acetonitrile.[12]

    • C18 reversed-phase HPLC column (preparative scale).

    • HPLC system with a UV detector.

  • Sample Preparation:

    • Resuspend the crude oligonucleotide pellet in Mobile Phase A or a mixture of Mobile Phase A and water.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Method:

    • Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 90% A, 10% B).[12]

    • Set the column temperature to 55-60°C to minimize potential secondary structures in the oligonucleotide.[6]

    • Set the UV detector to monitor absorbance at 260 nm.[12]

    • Inject the prepared sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides (refer to Table 1 for a representative preparative gradient).

    • The DMT-on oligonucleotide, being significantly more hydrophobic, will have a longer retention time and elute later than the DMT-off failure sequences.[1][6]

  • Fraction Collection:

    • Collect the fractions corresponding to the major, well-resolved peak of the DMT-on product.

Protocol 3: Post-Purification Processing (Detritylation and Desalting)

This protocol details the removal of the DMT group and the ion-pairing salt.

  • Detritylation:

    • Pool the collected fractions containing the purified DMT-on oligonucleotide.

    • Dry the pooled fractions in a vacuum concentrator.

    • Resuspend the pellet in a detritylation solution (e.g., 80% acetic acid in water).[12]

    • Incubate at room temperature for 15-30 minutes. The solution will turn a characteristic orange color, indicating the release of the DMT cation.[9][12]

  • Desalting:

    • Neutralize the detritylation reaction by adding a buffer (e.g., triethylamine (B128534) or sodium acetate).

    • Desalt the final oligonucleotide product using a method such as size-exclusion chromatography (e.g., a Sephadex G-25 column) or ethanol (B145695) precipitation. This step is crucial to remove the detritylation solution and HPLC ion-pairing salts.

Protocol 4: Quality Control Analysis

This protocol is for verifying the purity and identity of the final oligonucleotide product.

  • Analytical IP-RP-HPLC:

    • Dissolve a small aliquot of the final product in water.

    • Analyze the sample using an analytical C18 HPLC column and a suitable gradient (refer to Table 1 for a representative analytical gradient).

    • Assess purity by integrating the peak area of the full-length product relative to any remaining impurities.

  • Mass Spectrometry:

    • Analyze the final product using Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

    • Confirm the identity of the oligonucleotide by comparing the observed molecular weight to the calculated theoretical mass.

Visualizations

G cluster_synthesis Solid-Phase Synthesis cluster_processing Post-Synthesis Processing cluster_purification HPLC Purification cluster_final Final Product Preparation s1 1. Detritylation (DMT Removal) s2 2. Coupling (Add DMT-L-dG(ib)) s1->s2 Repeat n-1 times s3 3. Capping (Block Failures) s2->s3 Repeat n-1 times s4 4. Oxidation (Stabilize Linkage) s3->s4 Repeat n-1 times s4->s1 Repeat n-1 times p1 Cleavage & Deprotection (Ammonium Hydroxide) s4->p1 Final Cycle (DMT-on) p2 Dry Crude Product p1->p2 h1 Resuspend in Mobile Phase A p2->h1 h2 Inject on C18 Column (DMT-on Purification) h1->h2 h3 Collect FLS Peak h2->h3 f1 Post-Purification Detritylation (Acetic Acid) h3->f1 f2 Desalting (Size Exclusion) f1->f2 f3 Quality Control (Analytical HPLC, MS) f2->f3

Caption: Overall workflow for oligonucleotide synthesis and purification.

G cluster_hplc IP-RP-HPLC Column (C18) Crude Crude Oligo Mixture (Post-Synthesis) DMT_on DMT-on FLS (High Hydrophobicity) Binds Strongly Crude->DMT_on Failures DMT-off Failures (Low Hydrophobicity) Bind Weakly Crude->Failures Elution Acetonitrile Gradient DMT_on->Elution Failures->Elution Collected_Failures Early Fractions: Failure Sequences Elution->Collected_Failures Low % MeCN Collected_FLS Late Fractions: Purified DMT-on FLS Elution->Collected_FLS High % MeCN

Caption: Logical diagram of DMT-on oligonucleotide purification.

References

Application Note: Mass Spectrometric Analysis of DMT-L-dG(ib) Phosphoramidite Incorporation in Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of modified oligonucleotides is a cornerstone of modern molecular biology and drug development, with applications ranging from antisense therapeutics to diagnostic probes.[1][2] The precise control and verification of the sequence and integrity of these synthetic oligonucleotides are critical for their efficacy and safety.[3] DMT-L-dG(ib) phosphoramidite (B1245037) is a key building block for introducing a protected deoxyguanosine moiety during solid-phase oligonucleotide synthesis. The isobutyryl (ib) protecting group on the exocyclic amine of guanine (B1146940) is crucial for preventing side reactions during the synthesis cycles.

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for the characterization and quality control of synthetic oligonucleotides.[1][4][5] This powerful analytical technique allows for the accurate determination of molecular weight, confirmation of the desired sequence, and identification and quantification of impurities.[1][3] This application note provides a detailed protocol for the mass spectrometry analysis of oligonucleotides synthesized using DMT-L-dG(ib) phosphoramidite, including sample preparation, LC-MS/MS analysis, and data interpretation.

Experimental Protocols

Oligonucleotide Synthesis Incorporating this compound

This protocol outlines the standard solid-phase synthesis cycle for incorporating a this compound into a growing oligonucleotide chain on an automated DNA synthesizer.

Materials:

  • This compound

  • Standard DNA phosphoramidites (DMT-dA(bz), DMT-dC(ac), DMT-dT)

  • Controlled Pore Glass (CPG) solid support

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Capping solutions (A: acetic anhydride/lutidine/THF; B: N-methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Protocol:

  • Detritylation: The 5'-DMT protecting group is removed from the support-bound nucleoside by treating with the deblocking solution.

  • Coupling: The this compound is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

  • Iteration: These four steps are repeated for each subsequent nucleotide to be added to the sequence.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups (including the isobutyryl group on guanine) are removed by incubation with the cleavage and deprotection solution.

Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial for obtaining high-quality mass spectra.

Materials:

Protocol:

  • Resuspend the dried oligonucleotide pellet in nuclease-free water to a stock concentration of 1 mg/mL.

  • For LC-MS analysis, dilute the stock solution to a final concentration of 0.1 mg/mL using the initial mobile phase conditions (e.g., a solution of TEA and HFIP in water).[3]

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column suitable for oligonucleotide analysis

  • Mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF)) with an electrospray ionization (ESI) source.[1]

LC Conditions:

  • Mobile Phase A: 8.6 mM TEA, 100 mM HFIP in water, pH ~8.[1]

  • Mobile Phase B: Methanol

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 50-60 °C.[1]

MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Mass Range: m/z 500-2500

  • Data Acquisition: Full scan MS and tandem MS (MS/MS) of the most abundant precursor ions.

  • Collision Energy: Ramped collision energy to achieve optimal fragmentation.

Data Presentation

Intact Mass Analysis

The primary analysis involves confirming the molecular weight of the full-length oligonucleotide product. The expected molecular weight is calculated based on the sequence, and the deconvoluted mass spectrum is analyzed for the presence of the corresponding peak.

Oligonucleotide Sequence Expected Monoisotopic Mass (Da) Observed Monoisotopic Mass (Da) Mass Error (ppm) Purity by UV (%) Purity by MS (%)
5'-TGC GTC-3'1817.281817.295.598.595.2
5'-ATG CGT-3'1833.311833.30-5.499.196.8

Table 1: Example of intact mass analysis and purity assessment of a synthesized oligonucleotide containing a dG(ib) modification before deprotection. The observed mass should be within a low ppm range of the expected mass. Purity by MS is often lower than by UV as it detects co-eluting impurities.[3]

Impurity Analysis

LC-MS is highly effective at identifying and quantifying synthesis-related impurities.

Impurity Type Description Expected Mass Difference (Da) Observed Relative Abundance (%)
n-1 DeletionFailure of one coupling stepVaries by nucleotide1.5
DepurinationLoss of a guanine base-151.050.8
Incomplete Deprotection (dG(ib))Isobutyryl group remains+70.04<0.5
DMT-onFinal DMT group not removed+302.140.3

Table 2: Common impurities observed in synthetic oligonucleotides. The mass differences are used to identify the nature of the impurity.[2][3]

Visualization of Workflows and Structures

G cluster_synthesis Oligonucleotide Synthesis cluster_analysis Mass Spectrometry Analysis Solid Support Solid Support Detritylation Detritylation Solid Support->Detritylation 1. Coupling Coupling Detritylation->Coupling 2. Capping Capping Coupling->Capping 3. Oxidation Oxidation Capping->Oxidation 4. Repeat or Cleave Repeat or Cleave Oxidation->Repeat or Cleave Repeat or Cleave->Detritylation Next Cycle Cleave & Deprotect Cleave & Deprotect Repeat or Cleave->Cleave & Deprotect Final Cycle DMT-L-dG(ib) DMT-L-dG(ib) DMT-L-dG(ib)->Coupling Sample Prep Sample Prep Cleave & Deprotect->Sample Prep LC Separation LC Separation Sample Prep->LC Separation ESI-MS ESI-MS LC Separation->ESI-MS Intact Mass Analysis Intact Mass Analysis ESI-MS->Intact Mass Analysis MS1 Fragmentation Fragmentation ESI-MS->Fragmentation MS/MS Sequence Confirmation Sequence Confirmation Fragmentation->Sequence Confirmation

Caption: Experimental workflow from synthesis to analysis.

G cluster_dG_ib dG(ib) Fragmentation Oligonucleotide 5'-...N-p-dG-p-N...-3' Fragments a-B ions (5' end) w ions (3' end) Internal fragments Base loss Oligonucleotide->Fragments CID dG(ib) ion dG(ib) ion Guanine + ib Guanine + ib dG(ib) ion->Guanine + ib Loss of deoxyribose Guanine Guanine Guanine + ib->Guanine Loss of isobutyryl

Caption: General fragmentation of oligonucleotides and dG(ib).

Conclusion

The combination of solid-phase synthesis using this compound and subsequent LC-MS analysis provides a robust workflow for the production and quality control of modified oligonucleotides. The high sensitivity and resolution of modern mass spectrometers enable the precise verification of the desired product and the confident identification and quantification of impurities. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals working with synthetic oligonucleotides.

References

Application Notes and Protocols for Solid-Phase Oligonucleotide Synthesis using DMT-L-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase oligonucleotide synthesis is the cornerstone of modern molecular biology and nucleic acid therapeutics, enabling the automated chemical synthesis of DNA and RNA sequences. The phosphoramidite (B1245037) method is the most widely used chemistry for this process, prized for its high coupling efficiency and adaptability.[1][2] This document provides detailed application notes and protocols for the use of 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-L-dG(ib) Phosphoramidite), a key building block for the incorporation of deoxyguanosine into a growing oligonucleotide chain.

The isobutyryl (ib) protecting group on the exocyclic amine of guanine (B1146940) offers a balance of stability during synthesis and relative ease of removal during the final deprotection step. This makes this compound a robust and reliable reagent for the synthesis of a wide range of oligonucleotides. These application notes will cover the synthesis cycle, deprotection procedures, and expected outcomes, providing researchers and drug development professionals with the necessary information for successful oligonucleotide synthesis.

Data Presentation

Coupling Efficiency
Oligonucleotide Length (bases)Average Stepwise Coupling EfficiencyOverall Yield of Full-Length Product
20-mer98.0%~60%
20-mer99.0%~82%
20-mer99.5%~90%
50-mer98.0%~36%
50-mer99.0%~61%
50-mer99.5%~78%
100-mer98.0%~13%
100-mer99.0%~37%
100-mer99.5%~61%

Data is illustrative and calculated based on the formula: Yield = (Coupling Efficiency)^(Number of couplings)

Factors that can influence coupling efficiency include the purity of the phosphoramidite and reagents, the choice of activator, coupling time, and the efficiency of the synthesizer's fluidics.[1]

Deprotection Conditions for ib-dG Containing Oligonucleotides

The removal of the isobutyryl protecting group from guanine is a critical step in obtaining the final, functional oligonucleotide. The choice of deprotection reagent and conditions affects the speed of the process and the integrity of the synthesized oligonucleotide. Below is a comparison of common deprotection methods for oligonucleotides containing ib-dG.

Table 1: Deprotection with Ammonium (B1175870) Hydroxide (B78521)

TemperatureTime
Room Temperature36 hours
55 °C16 hours
65 °C8 hours
[6]

Table 2: UltraFAST Deprotection with AMA (Ammonium Hydroxide/Aqueous Methylamine (B109427) 1:1 v/v)

TemperatureTime
Room Temperature120 minutes
37 °C30 minutes
55 °C10 minutes
65 °C5 minutes
[6][7]

Note: The use of AMA is significantly faster but requires the use of acetyl-protected dC (Ac-dC) to prevent transamination of the cytosine base.[8]

Experimental Protocols

I. Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines a standard cycle for the addition of a single nucleotide using an automated DNA/RNA synthesizer. All reagents should be anhydrous and of high purity.

1. Detritylation (Deblocking):

  • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

  • Procedure: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treating the column with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Monitoring: The cleaved DMT cation is orange and its absorbance at 495 nm can be measured to monitor the coupling efficiency of the previous cycle.[3][4]

2. Coupling:

  • Reagents:

    • 0.1 M solution of this compound in anhydrous acetonitrile.

    • 0.45 M solution of an activator, such as 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT), in anhydrous acetonitrile.

  • Procedure: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl group of the growing oligonucleotide chain then attacks the phosphorus atom, forming a phosphite (B83602) triester linkage.[3]

  • Time: Typically 30-180 seconds.

3. Capping:

  • Reagents:

  • Procedure: Any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain are acetylated to prevent them from participating in subsequent coupling steps. This minimizes the formation of deletion mutations (n-1 sequences).[3][5]

4. Oxidation:

  • Reagent: 0.02 M Iodine in THF/pyridine/water.

  • Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester, which mirrors the natural phosphodiester backbone of DNA.[3]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

II. Post-Synthesis Cleavage and Deprotection

Method A: Standard Deprotection with Ammonium Hydroxide

  • Cleavage from Support: Treat the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours. This cleaves the succinyl linker, releasing the oligonucleotide into solution.

  • Base Deprotection: Transfer the ammonium hydroxide solution containing the oligonucleotide to a sealed vial. Heat at 55°C for 16 hours or 65°C for 8 hours to remove the isobutyryl protecting groups from the guanine bases, as well as other base protecting groups.[6]

  • Work-up: Cool the vial, then evaporate the ammonium hydroxide to yield the deprotected oligonucleotide. The crude product can then be purified by HPLC or other methods.

Method B: UltraFAST Deprotection with AMA

  • Cleavage and Deprotection: Treat the solid support with a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA). Incubate at 65°C for 10 minutes.[8] This single step both cleaves the oligonucleotide from the support and removes the base protecting groups.

  • Work-up: Cool the vial and evaporate the AMA solution to obtain the deprotected oligonucleotide. Proceed with purification.

Visualizations

Solid-Phase Oligonucleotide Synthesis Workflow

G cluster_cycle Synthesis Cycle Deblocking 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add Phosphoramidite) Deblocking->Coupling Exposed 5'-OH Cleavage Cleavage from Support Deblocking->Cleavage After Final Cycle Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next base Start Start: 3'-Nucleoside on Solid Support Start->Deblocking Deprotection Base Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification FinalOligo Final Oligonucleotide Purification->FinalOligo

Caption: Workflow of solid-phase oligonucleotide synthesis.

This compound Coupling Reaction

G cluster_reactants Reactants cluster_product Product GrowingChain Growing Oligonucleotide Chain (on solid support) with free 5'-OH CoupledProduct Extended Oligonucleotide Chain with a new phosphite triester linkage GrowingChain->CoupledProduct Coupling Reaction Phosphoramidite This compound + Activator (e.g., ETT) Phosphoramidite->CoupledProduct

Caption: The coupling reaction in oligonucleotide synthesis.

Deprotection Strategy Decision Tree

G Start Oligonucleotide Synthesized with dG(ib) Question Are other bases and modifications stable to methylamine? Start->Question AMA Use AMA (Ammonium Hydroxide/ Methylamine) Question->AMA Yes Ammonia Use Ammonium Hydroxide Question->Ammonia No FastDeprotection Fast Deprotection (e.g., 10 min at 65°C) AMA->FastDeprotection StandardDeprotection Standard Deprotection (e.g., 8h at 65°C) Ammonia->StandardDeprotection

Caption: Decision tree for choosing a deprotection strategy.

References

Preparation of DMT-L-dG(ib) Phosphoramidite Solutions for Oligonucleotide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation of 5'-O-Dimethoxytrityl-N2-(isobutyryl)-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-L-dG(ib) Phosphoramidite) solutions for use in automated solid-phase oligonucleotide synthesis. Adherence to these protocols is critical for ensuring high coupling efficiencies and the synthesis of high-quality oligonucleotides.

DMT-L-dG(ib) phosphoramidite (B1245037) is a key building block in the synthesis of DNA. However, it is the least stable of the four standard deoxyribonucleoside phosphoramidites in solution[1][2]. Its susceptibility to hydrolysis and oxidation necessitates careful handling and solution preparation to prevent degradation and ensure successful oligonucleotide synthesis[1][2][3].

Key Considerations

  • Anhydrous Conditions: Phosphoramidites are highly sensitive to moisture. The use of anhydrous acetonitrile (B52724) (ACN) with a water content of less than 30 ppm, preferably below 10 ppm, is crucial for maintaining the integrity of the phosphoramidite solution[3][4].

  • Inert Atmosphere: To prevent oxidation, all handling of the solid phosphoramidite and its solutions should be performed under an inert atmosphere, such as argon or dry nitrogen[3].

  • Fresh Solutions: Due to its limited stability in solution, it is highly recommended to prepare fresh this compound solutions immediately before use on a DNA synthesizer. Solutions should not be stored on the synthesizer for extended periods[3]. A study has shown that the purity of dG(ib) phosphoramidite in an acetonitrile solution can decrease by as much as 39% after five weeks of storage under an inert atmosphere[1][2].

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of this compound solutions.

ParameterValueNotes
Solvent Anhydrous Acetonitrile (ACN)Water content should be < 30 ppm, ideally < 10 ppm[3][4].
Typical Concentration 0.05 M - 0.15 M0.1 M is a commonly used concentration for standard synthesis protocols[5].
Solid Storage -20°C under an inert atmosphereAllow the vial to warm to room temperature before opening to prevent moisture condensation[3][6].
Solution Storage -20°C under an inert atmosphereFor short-term storage (up to a few days), though fresh preparation is strongly recommended[2][7].
Molecular Weight 839.92 g/mol

Experimental Protocol: Preparation of a 0.1 M this compound Solution

This protocol details the steps for preparing a 0.1 M solution of this compound in anhydrous acetonitrile for use in an automated DNA synthesizer.

Materials:

  • This compound (solid)

  • Anhydrous acetonitrile (DNA synthesis grade, < 30 ppm water)

  • Inert gas (Argon or dry Nitrogen)

  • Septum-sealed synthesizer vial

  • Oven-dried syringes and needles

  • Molecular sieves (3 Å, activated) - Optional, for scavenging residual moisture[3].

Procedure:

  • Equilibrate to Room Temperature: Before opening, allow the sealed vial of solid this compound to equilibrate to room temperature for at least 30 minutes. This crucial step prevents the condensation of atmospheric moisture onto the cold powder[3].

  • Inert Gas Purge: Once at room temperature, carefully open the vial in a glove box or under a steady stream of inert gas.

  • Weighing: Quickly weigh the required amount of phosphoramidite into a tared, dry, septum-sealed synthesizer vial that has been previously flushed with inert gas.

    • Calculation for 10 mL of 0.1 M solution:

      • Moles = 0.1 mol/L * 0.010 L = 0.001 mol

      • Mass = 0.001 mol * 839.92 g/mol = 0.83992 g (or ~840 mg)

  • Solvent Addition: Using an oven-dried syringe, draw up the required volume of anhydrous acetonitrile. Pierce the septum of the synthesizer vial and slowly add the acetonitrile to the solid phosphoramidite[3].

  • Dissolution: Gently swirl the vial to dissolve the phosphoramidite. Avoid vigorous shaking, which can introduce air. If necessary, gentle sonication can be used to aid dissolution[6].

  • Optional - Molecular Sieves: Add a small amount of activated molecular sieves to the solution to help maintain anhydrous conditions[3].

  • Final Purge and Sealing: Flush the headspace of the vial with inert gas before removing the needle. Seal the vial cap securely.

  • Installation on Synthesizer: The freshly prepared solution is now ready to be installed on the DNA synthesizer.

Workflow and Logic Diagrams

The following diagrams illustrate the key decision-making process and the experimental workflow for preparing the this compound solution.

Solution_Preparation_Workflow cluster_prep Preparation Phase cluster_checks Quality Control Checks start Start: Need dG(ib) Amidite Solution equilibrate Equilibrate Amidite Vial to Room Temp start->equilibrate weigh Weigh Solid Amidite Under Inert Gas equilibrate->weigh add_solvent Add Anhydrous ACN via Syringe weigh->add_solvent is_anhydrous Is ACN Anhydrous (<30 ppm H2O)? weigh->is_anhydrous dissolve Gently Swirl/Sonicate to Dissolve add_solvent->dissolve install Install on Synthesizer dissolve->install is_fresh Is Solution Freshly Prepared? dissolve->is_fresh end Ready for Synthesis install->end is_anhydrous->add_solvent Yes stop1 Stop: Obtain High-Quality ACN is_anhydrous->stop1 No is_fresh->install Yes stop2 Warning: Risk of Low Coupling Efficiency. Prepare Fresh Solution. is_fresh->stop2 No

Caption: Workflow for this compound Solution Preparation.

Degradation_Pathway Amidite This compound (Active P(III) species) Hydrolyzed Hydrolyzed Species (H-phosphonate) Amidite->Hydrolyzed Hydrolysis Oxidized Oxidized Species (P(V) phosphoramidate) Amidite->Oxidized Oxidation H2O Moisture (H2O) O2 Oxygen (O2) Inactive Inactive for Coupling Hydrolyzed->Inactive Oxidized->Inactive

Caption: Degradation Pathways of this compound.

References

Application Notes and Protocols for DMT-L-dG(ib) Phosphoramidite in Therapeutic Oligonucleotide Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and therapeutic drug development. The phosphoramidite (B1245037) method stands as the gold standard for this process, enabling the production of high-purity, custom-sequenced DNA and RNA molecules.[1][2] Within this methodology, the choice of phosphoramidite building blocks is critical to ensure high coupling efficiency and optimal deprotection characteristics. DMT-L-dG(ib) Phosphoramidite is a key reagent for incorporating deoxyguanosine into a growing oligonucleotide chain. The dimethoxytrityl (DMT) group at the 5' position provides a temporary, acid-labile protecting group, while the isobutyryl (ib) group protects the exocyclic amine of the guanine (B1146940) base.[2][3] This document provides detailed application notes and protocols for the effective use of this compound in the manufacturing of therapeutic oligonucleotides.

Properties and Performance Data

The quality and performance of this compound are critical for the successful synthesis of high-purity therapeutic oligonucleotides. The following tables summarize key properties and expected performance data.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Molecular Formula C₄₄H₅₄N₇O₈P
Molecular Weight 839.92 g/mol
CAS Number 93183-15-4
Appearance White to off-white powder
Purity (HPLC) Typically ≥98%
Solubility Soluble in anhydrous acetonitrile (B52724)
Storage Store at 2-8°C under an inert atmosphere (Argon or Nitrogen)

Table 2: Performance Data in Oligonucleotide Synthesis

ParameterTypical ValueNotes
Coupling Efficiency >99%Performed on an automated DNA synthesizer. Efficiency is monitored by spectrophotometric measurement of the DMT cation released during the deblocking step.[3][4]
Final Oligonucleotide Purity (Crude) Dependent on oligonucleotide length and sequenceFor a 20-mer oligonucleotide, crude purity is typically in the range of 85-95%.
Final Oligonucleotide Purity (Purified) ≥95%Achievable with standard purification techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in the automated synthesis of therapeutic oligonucleotides.

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard four-step cycle for solid-phase oligonucleotide synthesis on an automated DNA synthesizer.[1][2][3]

Reagents and Materials:

  • This compound and other required phosphoramidites (dA(bz), dC(bz), T) dissolved in anhydrous acetonitrile (typically 0.1 M)

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

  • Activator Solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile

  • Capping Solution A: Acetic Anhydride/Pyridine/Tetrahydrofuran (THF) (10:10:80 v/v/v)

  • Capping Solution B: 16% 1-Methylimidazole in THF

  • Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water (78:20:2 v/v/v)

  • Anhydrous Acetonitrile for washing steps

Procedure:

  • Preparation:

    • Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M) under an inert atmosphere.

    • Install the phosphoramidite solutions and other reagents on the automated DNA synthesizer.

    • Pack the appropriate CPG solid support into a synthesis column.

  • Synthesis Cycle (repeated for each nucleotide addition):

    • Step 1: Deblocking (Detritylation)

      • The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by treating with the Deblocking Solution. This exposes the 5'-hydroxyl group for the next coupling reaction. The orange-colored DMT cation released can be quantified to monitor coupling efficiency.[4]

    • Step 2: Coupling

      • The this compound solution is mixed with the Activator Solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Step 3: Capping

      • Any unreacted 5'-hydroxyl groups are acetylated by the addition of Capping Solutions A and B. This prevents the formation of deletion mutations in the final product.

    • Step 4: Oxidation

  • Final Deblocking:

    • After the final synthesis cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Protocol 2: Cleavage and Deprotection

This protocol describes the removal of the oligonucleotide from the solid support and the deprotection of the nucleobase and phosphate protecting groups.[1][5][6]

Reagents and Materials:

Procedure:

  • Cleavage from Solid Support:

    • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

    • Add concentrated ammonium hydroxide to the vial (typically 1-2 mL for a 1 µmol synthesis).

    • Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the CPG support.

  • Deprotection:

    • Heat the sealed vial containing the oligonucleotide in the ammonium hydroxide solution. The time and temperature will depend on the desired speed of deprotection and the presence of any sensitive modifications.

    • Standard Deprotection: 55°C for 8-12 hours.

    • Fast Deprotection: 65°C for 5-10 minutes (often used with AMA - a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine).[5][6]

  • Work-up:

    • After cooling, carefully open the vial and evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

    • The resulting oligonucleotide pellet is ready for purification.

Table 3: Deprotection Conditions for Isobutyryl-dG (ib-dG)

Deprotection ReagentTemperature (°C)TimeNotes
Concentrated Ammonium HydroxideRoom Temperature24-48 hoursSlower but gentler method.
Concentrated Ammonium Hydroxide558-12 hoursStandard deprotection condition.
Ammonium Hydroxide/Methylamine (AMA) (1:1)655-10 minutes"UltraFAST" deprotection. Requires the use of Ac-dC to avoid side reactions.[5][6]
Protocol 3: Analysis of Oligonucleotide Purity by RP-HPLC

This protocol outlines a general method for analyzing the purity of the synthesized oligonucleotide using Reverse-Phase High-Performance Liquid Chromatography.[7][8]

Equipment and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Deprotected and dried oligonucleotide sample

Procedure:

  • Sample Preparation:

    • Dissolve the dried oligonucleotide pellet in Mobile Phase A or sterile, nuclease-free water.

  • HPLC Analysis:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the oligonucleotide sample.

    • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.

    • Monitor the absorbance at 260 nm.

    • The main peak corresponds to the full-length oligonucleotide product. Purity is calculated by integrating the area of the main peak relative to the total area of all peaks.

Visualizations

Oligonucleotide Synthesis Workflow

Oligonucleotide_Synthesis_Workflow start Start: Solid Support with Initial Nucleoside deblocking Step 1: Deblocking (DMT Removal) start->deblocking coupling Step 2: Coupling with DMT-L-dG(ib) Phosphoramidite deblocking->coupling capping Step 3: Capping of Unreacted Ends coupling->capping oxidation Step 4: Oxidation of Phosphite Linkage capping->oxidation cycle Repeat Cycle for each Nucleotide oxidation->cycle cycle->deblocking Next Nucleotide cleavage Cleavage from Solid Support cycle->cleavage Final Nucleotide deprotection Deprotection of Protecting Groups cleavage->deprotection purification Purification (e.g., RP-HPLC) deprotection->purification final_product Final Therapeutic Oligonucleotide purification->final_product

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Mechanism of Action: RNase H-Mediated Degradation by an Antisense Oligonucleotide

ASO_Mechanism_of_Action cluster_cell Cell ASO Antisense Oligonucleotide (ASO) binding ASO binds to complementary mRNA ASO->binding mRNA Target mRNA mRNA->binding RNaseH RNase H binding->RNaseH recruits cleavage RNase H cleaves the mRNA strand binding->cleavage RNaseH->cleavage degradation mRNA fragments are degraded cleavage->degradation protein_synthesis Protein Synthesis Inhibited degradation->protein_synthesis

Caption: RNase H-dependent mechanism of an antisense oligonucleotide.

Conclusion

This compound is a high-quality building block for the synthesis of therapeutic oligonucleotides. Its use in standard phosphoramidite chemistry protocols allows for high coupling efficiencies and the production of high-purity oligonucleotides. The choice of deprotection conditions can be tailored to the specific requirements of the final product, with options for both standard and rapid deprotection. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals working in the field of therapeutic oligonucleotide manufacturing.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with DMT-L-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling efficiency with DMT-L-dG(ib) Phosphoramidite (B1245037) during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is DMT-L-dG(ib) Phosphoramidite and what is its primary application?

A1: this compound is a specialized building block used in the chemical synthesis of oligonucleotides. The "DMT" (Dimethoxytrityl) group is a protecting group for the 5'-hydroxyl function, while "L-dG(ib)" indicates that it is the L-stereoisomer of deoxyguanosine, with the exocyclic amine protected by an isobutyryl (ib) group. Its primary application is in the synthesis of L-oligonucleotides, also known as "mirror-image" DNA or spiegelmers, which are of interest in therapeutic and diagnostic applications due to their high resistance to nuclease degradation.

Q2: What is "coupling efficiency" and why is it critical for oligonucleotide synthesis?

A2: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle.[1] Achieving a high coupling efficiency (ideally >99%) is crucial because any unreacted sites result in truncated sequences.[1] The accumulation of these shorter oligonucleotides reduces the yield of the desired full-length product and complicates downstream purification and applications.[1]

Q3: Does the "L" configuration of this phosphoramidite affect coupling efficiency compared to the standard "D" isomer?

Q4: How stable is DMT-dG(ib) Phosphoramidite in solution?

A4: Deoxyguanosine (dG) phosphoramidites are known to be the least stable of the four standard DNA phosphoramidites in acetonitrile (B52724) solution.[2] One study showed that after five weeks of storage in an inert gas atmosphere, the purity of dG(ib) phosphoramidite was reduced by 39%.[2] This highlights the critical importance of using freshly prepared solutions for optimal coupling efficiency. The degradation of dG phosphoramidites can be autocatalytic, meaning the degradation products can accelerate further degradation.[3][4]

Troubleshooting Guide for Low Coupling Efficiency

Issue 1: Gradual or consistent decrease in coupling efficiency for all bases.

This is often indicative of a systemic issue with reagents or the synthesizer.

  • Possible Cause: Moisture contamination in the acetonitrile (ACN), activator, or gas lines.

    • Solution: Use fresh, anhydrous ACN with a low water content (<10 ppm). Ensure that the activator solution is also anhydrous. Store molecular sieves in the phosphoramidite and activator bottles to scavenge residual moisture.[5] Purge all synthesizer lines thoroughly with dry argon or helium.[5]

  • Possible Cause: Degraded activator solution.

    • Solution: Prepare a fresh solution of the activator (e.g., 1H-Tetrazole, ETT, or DCI). Do not store activator solutions on the synthesizer for extended periods.

Issue 2: Sudden drop in coupling efficiency, particularly during the addition of dG(ib).

This points towards a problem with the specific dG(ib) phosphoramidite.

  • Possible Cause: Degraded this compound.

    • Solution: Prepare a fresh solution of the dG(ib) phosphoramidite from a new or properly stored solid reagent vial. As dG phosphoramidites are particularly prone to degradation, it is advisable to dissolve only the amount needed for the synthesis run.[2]

  • Possible Cause: Suboptimal activator for dG coupling.

    • Solution: For sterically hindered or challenging couplings, a stronger activator like DCI may be necessary. However, be aware that stronger activators can potentially lead to side reactions if not used correctly.[5]

  • Possible Cause: Formation of GG dimers.

    • Solution: Activators are mildly acidic and can cause a small amount of detritylation of the dG phosphoramidite in solution. This can lead to the formation of GG dimers, which can cap the growing chain.[6] Using fresh phosphoramidite solution and minimizing the time the amidite spends in the activator solution before delivery to the column can help reduce this side reaction.

Issue 3: Low coupling efficiency that worsens with increasing oligonucleotide length.

This may be related to the solid support or fluidics.

  • Possible Cause: Clogged pores of the solid support.

    • Solution: As the oligonucleotide chain grows, the pores of the solid support can become congested, hindering reagent access. For longer oligonucleotides, consider using a support with a larger pore size.

  • Possible Cause: Inefficient fluid delivery to the synthesis column.

    • Solution: Check the synthesizer for any leaks, blocked lines, or issues with valve blocks that might prevent the correct volume of reagents from reaching the column.

Data Presentation

Table 1: Impact of Average Coupling Efficiency on Overall Yield of Full-Length Oligonucleotide

Oligonucleotide Length98.0% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
20-mer66.8%81.8%90.5%
50-mer36.4%60.5%77.9%
100-mer13.3%36.6%60.6%

Table 2: Stability of Standard DNA Phosphoramidites in Acetonitrile

PhosphoramiditePurity Reduction after 5 Weeks
DMT-dT2%
DMT-dC(bz)2%
DMT-dA(bz)6%
DMT-dG(ib) 39%
Data from Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-775.[2]

Experimental Protocols

Protocol 1: Preparation of Fresh this compound Solution

Objective: To prepare a fresh, anhydrous solution of the phosphoramidite to ensure maximum reactivity.

Materials:

  • Vial of solid this compound

  • Anhydrous acetonitrile (ACN)

  • Argon or nitrogen gas source with a drying trap

  • Oven-dried, septum-sealed vial

  • Anhydrous-rated syringe and needle

Methodology:

  • Allow the vial of solid phosphoramidite to equilibrate to room temperature before opening to prevent moisture condensation.

  • Place the solid phosphoramidite into the oven-dried, septum-sealed vial under a stream of inert gas.

  • Using an oven-dried syringe, transfer the required volume of anhydrous acetonitrile to the vial through the septum.

  • Gently swirl the vial to dissolve the phosphoramidite. Avoid vigorous shaking to minimize the introduction of air.

  • The prepared solution is now ready to be placed on the DNA synthesizer.

Protocol 2: On-Instrument Monitoring of Coupling Efficiency via Trityl Cation Assay

Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis in real-time.

Methodology:

  • Setup: Ensure the DNA synthesizer is equipped with an in-line UV-Vis detector set to measure absorbance at approximately 495 nm.[1]

  • Synthesis Initiation: Begin the automated oligonucleotide synthesis protocol.

  • Deblocking Step: During each deblocking step, the acidic reagent (e.g., trichloroacetic acid) will cleave the DMT group from the 5'-end of the newly added nucleotide.[7]

  • Measurement: The released DMT cation is brightly colored and has a strong absorbance at around 495 nm. The integrated absorbance of the trityl peak is proportional to the number of coupled molecules in the previous cycle.

  • Analysis: A consistent and high trityl release at each step indicates efficient coupling. A sudden drop in the trityl signal is a clear indicator of a coupling problem with the most recently added phosphoramidite.[1]

Protocol 3: Purity Analysis of this compound by RP-HPLC

Objective: To assess the purity of the phosphoramidite stock.

Methodology:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: A suitable gradient from low to high acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: Ambient.[4]

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the phosphoramidite in acetonitrile to a concentration of approximately 1.0 mg/mL.[4]

  • Expected Result: The main product should appear as a pair of closely eluting peaks (diastereomers). The purity is calculated based on the total area of the product peaks relative to the total area of all peaks.

Visualizations

Oligo_Synthesis_Workflow start Start: Solid Support with First Nucleoside deblocking 1. Deblocking (Detritylation) Remove DMT group start->deblocking wash1 Wash deblocking->wash1 coupling 2. Coupling Add activated phosphoramidite wash1->coupling wash2 Wash coupling->wash2 capping 3. Capping Block unreacted 5'-OH groups wash2->capping wash3 Wash capping->wash3 oxidation 4. Oxidation Stabilize phosphate backbone wash3->oxidation wash4 Wash oxidation->wash4 next_cycle Repeat Cycle for Next Nucleotide wash4->next_cycle next_cycle->deblocking More bases to add end Final Cleavage and Deprotection next_cycle->end Synthesis complete

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Troubleshooting_Low_Coupling start Low Coupling Efficiency Observed check_trityl Review Trityl Data: Sudden Drop or Gradual Decline? start->check_trityl sudden_drop Sudden Drop check_trityl->sudden_drop Sudden gradual_decline Gradual Decline check_trityl->gradual_decline Gradual check_amidite Check Phosphoramidite: - Prepare fresh solution - Check purity (HPLC) sudden_drop->check_amidite If drop is base-specific check_activator Check Activator: - Prepare fresh solution - Consider stronger activator sudden_drop->check_activator check_reagents Check System Reagents: - Anhydrous ACN? - Fresh Activator? gradual_decline->check_reagents resolve1 Problem Resolved check_amidite->resolve1 check_activator->resolve1 check_system Check Synthesizer: - No leaks? - Lines clear? - Gas is dry? check_reagents->check_system check_support Check Solid Support: - Appropriate pore size for oligo length? check_system->check_support resolve2 Problem Resolved check_support->resolve2

Caption: A decision tree for troubleshooting low coupling efficiency.

Phosphoramidite_Degradation amidite DMT-dG(ib) Phosphoramidite (P-III) hydrolysis Hydrolysis (H-Phosphonate Formation) amidite->hydrolysis oxidation Oxidation (Phosphate Formation) amidite->oxidation acrylonitrile Acrylonitrile Elimination & Adduct Formation amidite->acrylonitrile inactive Inactive for Coupling hydrolysis->inactive autocatalysis Autocatalysis hydrolysis->autocatalysis can lead to oxidation->inactive acrylonitrile->inactive moisture Moisture (H2O) moisture->hydrolysis causes air Air (O2) air->oxidation causes autocatalysis->hydrolysis accelerates

Caption: Major degradation pathways for dG(ib) phosphoramidite.

References

Side reactions associated with DMT-L-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding side reactions associated with the use of DMT-L-dG(ib) Phosphoramidite (B1245037) in oligonucleotide synthesis. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with DMT-L-dG(ib) Phosphoramidite during oligonucleotide synthesis?

A1: The most prevalent side reactions include:

  • Depurination: The cleavage of the glycosidic bond between the guanine (B1146940) base and the deoxyribose sugar, leading to an abasic site.[1][2][3]

  • Hydrolysis: Degradation of the phosphoramidite moiety due to the presence of water, rendering it inactive for coupling.[4][5][6]

  • GG Dimer Formation: The coupling of a detritylated dG monomer with an activated dG phosphoramidite, leading to the incorporation of a GG dimer into the sequence.[1]

  • N3-Cyanoethylation of Thymidine (B127349): While not a direct side reaction of dG, the acrylonitrile (B1666552) released during the deprotection of the phosphate (B84403) group can alkylate the N3 position of thymidine residues in the growing oligonucleotide chain.[1]

Q2: Why is DMT-dG(ib) Phosphoramidite more susceptible to side reactions compared to other phosphoramidites?

A2: The susceptibility of dG phosphoramidites, including DMT-L-dG(ib), is attributed to several factors. The guanine base itself is more prone to depurination under acidic conditions used for detritylation compared to other bases.[1][2] Additionally, dG phosphoramidites have been observed to have lower solution stability, degrading more rapidly in acetonitrile (B52724) compared to dA, dC, and T phosphoramidites.[5] The isobutyryl (ib) protecting group on the exocyclic amine of guanine is an electron-withdrawing group that can destabilize the glycosidic bond, further contributing to the risk of depurination.[3]

Q3: How does the choice of activator impact side reactions with dG(ib) phosphoramidite?

A3: Activators used in oligonucleotide synthesis are mild acids that protonate the phosphoramidite to facilitate the coupling reaction.[1] However, their acidic nature can also lead to premature removal of the 5'-DMT group from the dG phosphoramidite. This detritylated dG can then react with another activated dG phosphoramidite, resulting in the formation and incorporation of a GG dimer, which is an n+1 impurity.[1]

Q4: Can the protecting group on the guanine base influence the rate of side reactions?

A4: Yes, the choice of protecting group has a significant impact. The isobutyryl (ib) group is a standard protecting group. However, alternative protecting groups like dimethylformamidine (dmf) have been shown to be electron-donating, which helps to stabilize the glycosidic bond and make the guanosine (B1672433) more resistant to depurination.[1][7] dG(dmf) phosphoramidite is also more stable in solution than dG(ib).[7]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency and Presence of Truncated Oligonucleotides (n-1 species)

This issue is often linked to the degradation of the phosphoramidite.

Possible Cause:

  • Hydrolysis of this compound: The presence of moisture in the acetonitrile (ACN) solvent or on the synthesizer can lead to the hydrolysis of the phosphoramidite to its corresponding H-phosphonate, which is unreactive in the coupling step.[1][4][6]

Troubleshooting Steps:

StepActionRationale
1 Ensure Anhydrous Conditions Use fresh, high-quality, anhydrous acetonitrile for phosphoramidite dissolution. It is recommended to use septum-sealed bottles of ACN.[1]
2 Proper Phosphoramidite Handling Allow the phosphoramidite vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.
3 Use of Molecular Sieves Consider treating the dissolved phosphoramidite solution with high-quality molecular sieves to remove any residual water.[4][5]
4 Check Synthesizer Lines Ensure that the synthesizer's fluidics are dry and free of any leaks that could introduce moisture.
5 Minimize Solution Storage Time Prepare fresh phosphoramidite solutions for each synthesis run, as the stability of dG(ib) in solution is limited.[5]

Experimental Protocol: Testing for Phosphoramidite Hydrolysis

  • Sample Preparation: Prepare a solution of this compound in anhydrous acetonitrile at the concentration used for synthesis.

  • HPLC-MS Analysis: Analyze the freshly prepared solution using HPLC-MS.

  • Incubation: Store the solution under the same conditions as on the synthesizer (e.g., room temperature, inert gas atmosphere).

  • Time-Course Analysis: Take aliquots of the solution at different time points (e.g., 0, 24, 48 hours) and analyze them by HPLC-MS.

  • Data Evaluation: Monitor for the appearance and increase of peaks corresponding to the hydrolyzed phosphoramidite (H-phosphonate) and other degradation products. A significant decrease in the main phosphoramidite peak over time indicates hydrolysis.[5]

Issue 2: Presence of Shorter Oligonucleotide Fragments, Especially after Deprotection

This is a classic symptom of depurination.

Possible Cause:

  • Depurination during Deblocking: The acidic conditions of the detritylation step (typically using trichloroacetic acid, TCA) can cause the cleavage of the guanine base from the sugar backbone.[1][2] This abasic site is stable during synthesis but leads to chain cleavage upon final deprotection with base.[3]

Troubleshooting Steps:

StepActionRationale
1 Use a Milder Deblocking Agent Replace Trichloroacetic Acid (TCA) with Dichloroacetic Acid (DCA). DCA has a higher pKa (1.5 vs. 0.7 for TCA) and is less likely to cause depurination.[1]
2 Reduce Deblocking Time Minimize the exposure time of the oligonucleotide to the acidic deblocking solution to the shortest duration necessary for complete detritylation.
3 Use Depurination-Resistant Analogs For G-rich sequences or long oligonucleotides, consider using a dG phosphoramidite with a more stabilizing protecting group, such as dimethylformamidine (dmf).[1][7]

Experimental Protocol: Assessing the Extent of Depurination

  • Synthesize a Test Oligonucleotide: Synthesize a short, G-rich oligonucleotide sequence using both the standard (TCA) and a milder (DCA) deblocking protocol.

  • Cleavage and Deprotection: Cleave the oligonucleotides from the solid support and deprotect them under standard conditions (e.g., concentrated ammonia (B1221849) at 55°C).

  • Analysis by HPLC and Mass Spectrometry: Analyze the crude products by anion-exchange or reverse-phase HPLC and confirm the identity of the peaks by mass spectrometry.

  • Comparison: Compare the chromatograms of the oligonucleotides synthesized with TCA and DCA. A significant reduction in the intensity of shorter fragment peaks in the DCA-synthesized sample indicates that depurination was the primary issue.

Issue 3: Presence of n+1 Peaks in Mass Spectrometry Analysis

This impurity is often a result of GG dimer formation.

Possible Cause:

  • Premature Detritylation by Activator: The acidic nature of the activator can cause a small percentage of the 5'-DMT group to be removed from the dG phosphoramidite during the coupling step. This free 5'-OH can then react with another activated dG phosphoramidite.[1]

Troubleshooting Steps:

StepActionRationale
1 Optimize Activator Concentration and Contact Time Use the lowest effective concentration of the activator and minimize the pre-activation/coupling time to reduce the chance of premature detritylation.
2 Consider a Less Acidic Activator If available and compatible with your synthesizer, explore the use of a less acidic activator.
3 Ensure High Purity of Phosphoramidite Use high-purity this compound to minimize the presence of any acidic impurities that could contribute to premature detritylation.

Visualizations

Troubleshooting_Workflow start Start: Oligonucleotide Synthesis Issue check_synthesis_report Review Synthesis Report: Coupling Efficiencies, Trityl Yields start->check_synthesis_report analyze_product Analyze Crude Product: HPLC, Mass Spectrometry check_synthesis_report->analyze_product low_coupling Low Coupling Efficiency? analyze_product->low_coupling n_minus_1 Predominant n-1 species? low_coupling->n_minus_1 No hydrolysis Suspect Phosphoramidite Hydrolysis low_coupling->hydrolysis Yes depurination Suspect Depurination n_minus_1->depurination Yes n_plus_1 Significant n+1 peak? n_minus_1->n_plus_1 No hydrolysis_actions Action: - Use fresh anhydrous ACN - Check for moisture ingress - Use molecular sieves hydrolysis->hydrolysis_actions depurination_actions Action: - Switch TCA to DCA - Reduce deblocking time - Use dG(dmf) amidite depurination->depurination_actions gg_dimer Suspect GG Dimer Formation n_plus_1->gg_dimer Yes other_issue Other Issue n_plus_1->other_issue No gg_dimer_actions Action: - Optimize activator concentration - Reduce coupling time gg_dimer->gg_dimer_actions

Caption: Troubleshooting workflow for side reactions with this compound.

Depurination_Mechanism cluster_synthesis During Synthesis cluster_deprotection During Deprotection dG_on_support Guanine-containing Oligonucleotide on Support acid_deblock Acidic Deblocking Step (e.g., TCA) dG_on_support->acid_deblock Exposure to acid abasic_site Abasic Site Formation (Loss of Guanine Base) acid_deblock->abasic_site Cleavage of Glycosidic Bond base_cleavage Base Treatment (e.g., Ammonia) abasic_site->base_cleavage Proceeds to Final Deprotection chain_scission Oligonucleotide Chain Scission base_cleavage->chain_scission truncated_fragments Formation of Truncated Fragments chain_scission->truncated_fragments

Caption: Simplified pathway of depurination and subsequent chain cleavage.

References

Technical Support Center: Optimizing Deprotection of DMT-L-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the deprotection of DMT-L-dG(ib) phosphoramidite (B1245037) in oligonucleotide synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection of oligonucleotides containing the isobutyryl-protected deoxyguanosine [dG(ib)] monomer.

Question: I am observing incomplete deprotection of the dG(ib) group. What are the likely causes and solutions?

Answer:

Incomplete removal of the isobutyryl group from dG is a common issue that can negatively impact the purity and function of the final oligonucleotide. The primary reasons for this are insufficient deprotection time, temperature, or reagent concentration.

Potential Causes & Solutions:

  • Suboptimal Deprotection Conditions: The isobutyryl group on dG is more difficult to remove than other standard protecting groups. Ensure your deprotection conditions are adequate. For standard ammonium (B1175870) hydroxide (B78521) deprotection, a common protocol is to incubate at 55°C for at least 17 hours.[1] For faster deprotection, AMA (a 1:1 mixture of Ammonium Hydroxide and 40% aqueous MethylAmine) can be used at 65°C for as little as 10 minutes.[2][3]

  • Reagent Quality: Ensure that your ammonium hydroxide solution is fresh. Old or improperly stored ammonium hydroxide can lose ammonia (B1221849) concentration, reducing its effectiveness.[3] It is recommended to use fresh aliquots for deprotection reactions.

  • Complex Oligonucleotide Sequences: Guanine-rich sequences can sometimes present challenges for complete deprotection. Consider extending the deprotection time or using a more robust deprotection solution like AMA.

Question: My final product shows unexpected peaks in the mass spectrometry analysis, suggesting side reactions. What could be happening?

Answer:

Side reactions during deprotection can lead to a heterogeneous product mixture. Identifying the nature of these side products is key to troubleshooting.

Common Side Reactions & Prevention:

  • N3-Cyanoethylation of Thymidine: This can occur when using AMA due to the acrylonitrile (B1666552) scavenger activity of methylamine (B109427).[4] Using AMA as the deprotection reagent helps to suppress this side reaction.

  • Transamination of dC: If using benzoyl-protected dC (Bz-dC) with AMA, a side reaction can occur where the primary amine of methylamine displaces the benzoyl group, leading to the formation of N4-Me-dC. To avoid this, it is mandatory to use acetyl-protected dC (Ac-dC) when deprotecting with AMA.[2][3]

  • Base Modification with Sensitive Dyes: If your oligonucleotide contains sensitive dyes or other modifications, standard deprotection conditions may be too harsh. In such cases, milder deprotection strategies are recommended.[1][5]

Question: I am working with base-labile modifications and need a milder deprotection strategy. What are my options?

Answer:

For oligonucleotides containing sensitive functional groups, such as certain dyes or modified bases, "UltraMILD" deprotection conditions are necessary to prevent their degradation.

Mild Deprotection Alternatives:

  • Potassium Carbonate in Methanol: A common UltraMILD method involves using 0.05 M potassium carbonate in methanol. This is typically performed at room temperature for 2-4 hours.[3][6] This method is compatible with UltraMILD phosphoramidites like Pac-dA, Ac-dC, and iPr-Pac-dG.

  • t-Butylamine/Water: A solution of t-Butylamine/water (1:3 v/v) can be used for 6 hours at 60°C.[3][7] This is effective for deprotecting A, C, and dmf-dG.

  • Sodium Hydroxide in Methanol/Water: A solution of 0.4 M sodium hydroxide in methanol/water (4:1 v/v) for 17 hours at room temperature can be used for oligos sensitive to amine-containing bases.[8] Note that the dimethylformamidine (dmf) protecting group on guanosine (B1672433) is resistant to this condition.[8]

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for deprotection using Ammonium Hydroxide?

A typical protocol involves incubating the solid support-bound oligonucleotide in concentrated ammonium hydroxide (28-30%) at 55°C for 17 hours.[1] Shorter times or lower temperatures may result in incomplete deprotection of dG(ib).

Q2: What is AMA and why is it used for "UltraFAST" deprotection?

AMA is a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.[2] The presence of methylamine significantly accelerates the removal of exocyclic amine protecting groups, including the isobutyryl group on dG.[2] This allows for complete deprotection in as little as 5-10 minutes at 65°C.[3][6]

Q3: Are there any compatibility issues I should be aware of when using AMA?

Yes, the primary compatibility issue is with benzoyl-protected dC (Bz-dC), which can undergo a side reaction to form N4-Me-dC. Therefore, it is essential to use acetyl-protected dC (Ac-dC) with AMA deprotection.[2][3]

Q4: How can I confirm that deprotection is complete?

The most reliable methods for confirming complete deprotection are mass spectrometry and HPLC analysis. In mass spectrometry, the presence of peaks corresponding to the mass of the oligonucleotide with the protecting group still attached indicates incomplete deprotection. HPLC analysis will show a shift in retention time for the fully deprotected oligonucleotide compared to its partially protected counterparts.[6]

Q5: Can I perform cleavage from the solid support and base deprotection in a single step?

Yes, a one-step cleavage and deprotection is a common and efficient method.[6] However, be aware that at elevated temperatures, some silica (B1680970) from the CPG support may dissolve, which can be removed by filtration or during purification.[6]

Data Presentation

Table 1: Comparison of Common Deprotection Conditions for dG(ib)

ReagentTemperatureTimeKey Considerations
Concentrated NH₄OH55°C17 hoursStandard, but slow.[1]
AMA (NH₄OH/Methylamine 1:1)65°C5-10 minutes"UltraFAST" method; requires Ac-dC.[2][3][6]
t-Butylamine/Water (1:3 v/v)60°C6 hoursA milder alternative.[3][7]
0.4 M NaOH in MeOH/Water (4:1)Room Temp17 hoursFor oligos sensitive to amines; not for dmf-dG.[8]
0.05 M K₂CO₃ in MethanolRoom Temp2-4 hours"UltraMILD" for very sensitive modifications.[3][6]

Experimental Protocols

Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add 1-2 mL of fresh, concentrated ammonium hydroxide (28-30%).

  • Seal the vial tightly.

  • Incubate the vial in a heating block or oven at 55°C for 17 hours.

  • Allow the vial to cool to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the solid support with a small volume of water or 50% ethanol (B145695) and combine the washes with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 2: UltraFAST Deprotection with AMA

  • Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.

  • Transfer the solid support to a screw-cap vial.

  • Add 1-2 mL of the AMA solution to the vial.

  • Seal the vial tightly.

  • Incubate the vial at 65°C for 10 minutes.[2]

  • Cool the vial to room temperature.

  • Transfer the supernatant to a new tube.

  • Wash the support and combine the solutions as in the standard protocol.

  • Dry the oligonucleotide solution.

Visualizations

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_analysis Analysis & Purification Synthesis Solid-Phase Synthesis (DMT-L-dG(ib) incorporation) Cleavage Cleavage from Solid Support Synthesis->Cleavage Deprotection Reagent (e.g., NH4OH or AMA) Deprotection Base Deprotection (Removal of ib group) Cleavage->Deprotection Analysis QC Analysis (HPLC, Mass Spec) Deprotection->Analysis Purification Purification Analysis->Purification Final_Product Final Oligonucleotide Purification->Final_Product Troubleshooting_Tree incomplete_deprotection Incomplete Deprotection (dG(ib) remains) check_conditions Check Deprotection Conditions incomplete_deprotection->check_conditions check_reagents Check Reagent Quality incomplete_deprotection->check_reagents extend_time Increase Time/ Temperature check_conditions->extend_time Standard NH4OH use_ama Use AMA check_conditions->use_ama Faster Method fresh_nh4oh Use Fresh Ammonium Hydroxide check_reagents->fresh_nh4oh

References

Identifying and minimizing impurities from DMT-L-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing impurities associated with DMT-L-dG(ib) Phosphoramidite (B1245037).

Frequently Asked Questions (FAQs)

Q1: What is DMT-L-dG(ib) Phosphoramidite?

This compound is a nucleoside phosphoramidite used in the chemical synthesis of oligonucleotides.[1] Specifically, it is a building block for creating "mirror-image" DNA, which is composed of L-deoxyribonucleosides instead of the naturally occurring D-deoxyribonucleosides. The "DMT" group protects the 5'-hydroxyl, the "ib" (isobutyryl) group protects the exocyclic amine of the guanine (B1146940) base, and the phosphoramidite moiety at the 3'-position enables coupling to the growing oligonucleotide chain.[2]

Q2: What are the common classes of impurities in this compound?

Impurities in phosphoramidite synthesis are generally categorized into three classes:

  • Nonreactive and Noncritical: These impurities do not participate in oligonucleotide synthesis and are typically removed during purification. Examples include hydrolyzed nucleosides (H-phosphonates).[3][4]

  • Reactive but Noncritical: These can be incorporated into the oligonucleotide chain but are usually detectable and separable from the desired product. An example is a phosphoramidite with a modification on the 5'-OH group other than DMT.[3][4]

  • Reactive and Critical: These are the most problematic as they can be incorporated into the oligonucleotide and are difficult or impossible to separate from the final product.[3][4] A key example is the "reverse amidite" (3'-DMT-5'-phosphoramidite), which can cause errors in the growing oligonucleotide chain.[3][5]

Q3: How can I detect impurities in my this compound raw material?

Several analytical techniques are essential for assessing the purity of phosphoramidites:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for determining purity. Due to the chiral phosphorus center, the main product is expected to appear as two closely eluting peaks (diastereomers).[3][6]

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR): This technique is powerful for identifying and quantifying phosphorus-containing species. It can distinguish between the desired P(III) phosphoramidite and P(V) oxidized impurities.[7][8] The target phosphoramidite signal typically appears around 150 ppm.[8][9]

  • Mass Spectrometry (MS): LC-MS can be used to identify the mass of the phosphoramidite and its impurities, confirming the product's identity and helping to elucidate the structure of unknown peaks.[10][11][12]

Q4: What causes the degradation of this compound?

The primary degradation pathways for phosphoramidites are:

  • Hydrolysis: Exposure to moisture leads to the formation of the corresponding H-phosphonate, which is unreactive in the coupling step.[3][13]

  • Oxidation: The P(III) center of the phosphoramidite is susceptible to oxidation to P(V), especially in the presence of air. Oxidized phosphoramidites will not couple to the growing oligonucleotide chain.[13]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis process due to impurities or degradation of this compound.

Problem 1: Low Coupling Efficiency

  • Symptom: Low overall yield of the final oligonucleotide and a high percentage of shorter sequences (n-1) in the crude product.[13]

  • Possible Causes & Solutions:

Cause Recommended Action
Poor quality of this compound Analyze the purity of the phosphoramidite using RP-HPLC and ³¹P NMR to ensure it meets the required specifications (typically ≥99% purity).[3]
Presence of moisture in reagents or solvents Use anhydrous solvents and reagents. Ensure proper storage and handling of the phosphoramidite to prevent hydrolysis.[3][13]
Inefficient activation of the phosphoramidite Check the concentration and quality of the activator (e.g., tetrazole, DCI).[3]
Degraded phosphoramidite stock solution Prepare fresh phosphoramidite solutions before starting a synthesis. Do not store solutions on the synthesizer for extended periods.[13]

Problem 2: Presence of Unexpected Peaks in HPLC Analysis of the Final Oligonucleotide

  • Symptom: Peaks in the chromatogram that do not correspond to the full-length product or expected shorter sequences.

  • Possible Causes & Solutions:

Cause Recommended Action
Side reactions during synthesis Review the synthesis protocol for potential side reactions. For instance, certain protecting groups may be labile under specific conditions.[3]
Impurity in the this compound Characterize the impurity using LC-MS to determine its mass and potential structure. This information can help trace its origin.[3]
Incomplete deprotection of the oligonucleotide Ensure complete removal of all protecting groups from the bases, phosphate (B84403) backbone, and the 5'-hydroxyl group after synthesis.[3]

Impurity Profile of this compound

The following table summarizes common impurities, their causes, and analytical signatures.

Impurity Cause Analytical Signature (³¹P NMR) Analytical Signature (HPLC) Classification
H-phosphonate Reaction with water (hydrolysis)Signal between 0 and 10 ppmTypically elutes earlier than the main productNonreactive, Noncritical[3][4]
Oxidized Phosphoramidite (P(V) species) Exposure to air/oxidizing agentsSignal between -20 and 0 ppmAppears as a doublet, often eluting near the main productNonreactive, Noncritical[3][10]
"Reverse Amidite" (3'-DMT-5'-phosphoramidite) Isomer of the desired product formed during synthesisSimilar chemical shift to the main productMay co-elute or be difficult to resolve from the main productReactive, Critical[3][4]
Phosphoramidites with other 5'-OH protecting groups Incomplete reaction or impurities in starting materialsSimilar chemical shift to the main productDifferent retention time compared to the main productReactive, Noncritical[3][4]

Experimental Protocols

Protocol 1: Purity Analysis of this compound by RP-HPLC

This protocol provides a general method for assessing the purity of this compound.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size[7]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0[3][7]

  • Mobile Phase B: Acetonitrile[3][7]

  • Gradient: A suitable gradient from low to high acetonitrile (B52724) concentration (e.g., 5% to 95% B over 30 minutes).

  • Flow Rate: 1.0 mL/min[7]

  • Temperature: Ambient[3]

  • Detection: UV at 260 nm

  • Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1 mg/mL.[7]

  • Expected Result: The main product should appear as a pair of closely eluting peaks (diastereomers).[3][6] The purity is calculated based on the total area of the product peaks relative to the total area of all peaks.

Protocol 2: ³¹P NMR Analysis of this compound

This protocol is for determining the relative amounts of P(III) and P(V) species.

  • Spectrometer: A standard NMR spectrometer with a phosphorus probe.

  • Solvent: Anhydrous acetonitrile or deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: Prepare a solution of the phosphoramidite in the chosen solvent.

  • Acquisition: Use a proton-decoupled pulse program.[8]

  • Expected Result: The desired P(III) phosphoramidite will show a signal around 150 ppm.[7][9] P(V) impurities, such as the oxidized phosphoramidite, will appear in the region of -25 to 99 ppm.[7] The relative purity can be determined by integrating the respective peak areas.

Protocol 3: LC-MS Analysis for Impurity Identification

This protocol is for identifying the mass of the phosphoramidite and any impurities.

  • LC System: An HPLC or UHPLC system coupled to a mass spectrometer.

  • Column and Mobile Phases: As described in the RP-HPLC protocol.

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used.[12]

  • Ionization Mode: Positive ion mode is typically used to detect the [M+H]⁺ or [M+Na]⁺ adducts.[10][11]

  • Data Analysis: The mass-to-charge ratio (m/z) of the eluting peaks is determined. This allows for the confirmation of the molecular weight of the desired product and potential identification of impurities based on their mass.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample DMT-L-dG(ib) Phosphoramidite Dissolve Dissolve in Anhydrous Acetonitrile Sample->Dissolve HPLC RP-HPLC Dissolve->HPLC Purity NMR 31P NMR Dissolve->NMR Oxidation State MS LC-MS Dissolve->MS Mass Verification Purity Purity Assessment (>99%?) HPLC->Purity NMR->Purity Structure Impurity Identification MS->Structure Decision Accept or Reject Batch Purity->Decision Structure->Decision Troubleshooting_Low_Coupling Start Low Coupling Efficiency Detected CheckAmidite Check Phosphoramidite Purity (HPLC, 31P NMR) Start->CheckAmidite CheckReagents Verify Anhydrous Conditions CheckAmidite->CheckReagents Purity OK CheckActivator Assess Activator Quality CheckReagents->CheckActivator Dry PrepareFresh Prepare Fresh Amidite Solution CheckActivator->PrepareFresh Activator OK Result Coupling Efficiency Improved PrepareFresh->Result

References

Improving yield in large-scale synthesis with DMT-L-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMT-L-dG(ib) Phosphoramidite (B1245037). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing large-scale oligonucleotide synthesis and troubleshooting common challenges to improve overall yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis process, offering potential causes and recommended solutions.

Issue 1: Low Coupling Efficiency

Low coupling efficiency is a primary contributor to reduced yield and increased impurities. If you are experiencing lower than expected coupling efficiency for DMT-L-dG(ib) phosphoramidite insertions, consider the following:

Potential Causes and Solutions

Potential Cause Recommended Action
Suboptimal Activator For sterically hindered phosphoramidites like dG(ib), a stronger activator may be required. Consider using 5-(Ethylthio)-1H-tetrazole (ETT) or 2,5-Dichlorophenyl-1H-tetrazole (DCI) in place of standard tetrazole.
Inadequate Coupling Time The coupling kinetics for dG phosphoramidites can be slower compared to other bases. Extend the coupling time to ensure the reaction goes to completion. It is recommended to perform a time-course study to determine the optimal coupling time for your specific synthesizer and scale.
Reagent Purity and Preparation Ensure all reagents, especially the phosphoramidite, activator, and acetonitrile, are anhydrous. Moisture can significantly reduce coupling efficiency. Use fresh, high-quality reagents and ensure proper handling techniques to prevent water contamination.
Phosphoramidite Degradation Phosphoramidites are sensitive to oxidation and moisture. Store this compound under argon or nitrogen at the recommended temperature. Allow the vial to warm to room temperature before opening to prevent condensation.

Experimental Protocol: Optimizing Coupling Time

  • Set up several small-scale syntheses of a test sequence containing the L-dG(ib) monomer.

  • For each synthesis, vary the coupling time for the L-dG(ib) addition (e.g., 2, 5, 10, 15, and 20 minutes), while keeping all other synthesis parameters constant.

  • After synthesis, cleave and deprotect the oligonucleotides.

  • Analyze the crude product for each time point using HPLC or UPLC to determine the percentage of full-length product versus failure sequences (n-1).

  • Plot the percentage of full-length product against the coupling time to identify the optimal duration that maximizes yield without leading to significant side reactions.

Issue 2: Formation of N2-Isobutyryl Guanine (B1146940) Modifications

During the final deprotection step with aqueous ammonia (B1221849), the N2-isobutyryl protecting group on the guanine base can be incompletely removed or lead to side reactions.

Potential Causes and Solutions

Potential Cause Recommended Action
Incomplete Deprotection Standard deprotection with aqueous ammonia at 55°C may not be sufficient for complete removal of the isobutyryl group, especially in sterically hindered sequences.
Modification During Deprotection The isobutyryl group can sometimes be resistant to ammonolysis, leading to the formation of N2-isobutyryl-dG adducts in the final product.

Recommended Deprotection Protocol

For complete removal of the isobutyryl group and to minimize side reactions, a two-step deprotection protocol using a mixture of aqueous ammonia and methylamine (B109427) (AMA) is recommended.

  • Cleave the oligonucleotide from the solid support using your standard protocol.

  • Treat the oligonucleotide with a 1:1 (v/v) solution of aqueous ammonia (28-30%) and aqueous methylamine (40%) at 65°C for 15-30 minutes.

  • Quench the reaction by cooling on ice.

  • Remove the solvent by lyophilization or speed-vacuum centrifugation.

  • Analyze the product using mass spectrometry to confirm the complete removal of all protecting groups.

Frequently Asked Questions (FAQs)

Q1: Why is the yield for sequences containing L-dG(ib) lower than for standard DNA synthesis?

The L-configuration of the deoxyribose sugar in this compound introduces a non-natural stereochemistry. This can lead to steric hindrance during the coupling reaction, slowing down the kinetics and potentially reducing the efficiency compared to the natural D-isomers. Careful optimization of coupling time and activator choice is crucial to mitigate this effect.

Q2: What are the expected coupling efficiencies for this compound?

With optimized protocols, coupling efficiencies for DMT-L-dG(ib) can be expected to be in the range of 97-99%. However, this is highly dependent on the synthesizer, scale, reagents, and the specific sequence being synthesized. It is advisable to perform initial small-scale trials to establish a baseline for your system.

Q3: How should this compound be stored?

This compound is sensitive to moisture and oxidation. It should be stored at -20°C under an inert atmosphere (argon or nitrogen). Before use, the vial should be allowed to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture onto the solid reagent.

Q4: Can I use standard deprotection conditions for oligonucleotides containing L-dG(ib)?

While standard deprotection with aqueous ammonia may work for some sequences, it is not always reliable for complete removal of the isobutyryl protecting group from guanine. For large-scale synthesis where high purity is critical, it is highly recommended to use a more robust deprotection agent like an AMA mixture to ensure complete and efficient deprotection.

Visual Guides

Below are diagrams illustrating key workflows and relationships relevant to oligonucleotide synthesis.

Oligo_Synthesis_Cycle Start Start Synthesis Cycle (CPG Support) Deblocking 1. Deblocking (DCA/TCA) Start->Deblocking Remove DMT Coupling 2. Coupling (Amidite + Activator) Deblocking->Coupling Activate 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Cap Unreacted 5'-OH Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Stabilize Phosphate End Next Cycle or Final Cleavage Oxidation->End

Caption: Standard automated oligonucleotide synthesis cycle.

Troubleshooting_Yield Problem Low Synthesis Yield CheckCoupling Check Coupling Efficiency (Trityl Cation Assay) Problem->CheckCoupling LowCoupling Efficiency < 98%? CheckCoupling->LowCoupling CheckReagents Verify Reagent Quality (Anhydrous Solvents, Fresh Amidite) LowCoupling->CheckReagents Yes CheckDeprotection Analyze Final Product (Mass Spectrometry) LowCoupling->CheckDeprotection No OptimizeConditions Optimize Coupling (Increase Time, Stronger Activator) CheckReagents->OptimizeConditions Success Yield Improved OptimizeConditions->Success IncompleteDeprotection Incomplete Deprotection? CheckDeprotection->IncompleteDeprotection UseAMA Use AMA for Deprotection IncompleteDeprotection->UseAMA Yes SystemCheck Check Synthesizer Fluidics IncompleteDeprotection->SystemCheck No UseAMA->Success SystemCheck->Success

Caption: Troubleshooting flowchart for low yield issues.

Issues with incomplete capping after DMT-L-dG(ib) Phosphoramidite coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during oligonucleotide synthesis, with a specific focus on challenges arising after DMT-L-dG(ib) Phosphoramidite (B1245037) coupling.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the capping step in phosphoramidite oligonucleotide synthesis?

The primary purpose of the capping step is to permanently block any 5'-hydroxyl groups that failed to react during the preceding coupling step.[1][2] This is crucial because incomplete coupling, even with high efficiencies of 98-99%, leaves a small percentage of unreacted sites.[3] If these unreacted hydroxyl groups are not blocked, they can participate in the subsequent coupling cycle, leading to the formation of oligonucleotides with an internal base deletion, commonly referred to as "(n-1) shortmers" or "deletion mutants".[1][4] Capping ensures that only the desired full-length oligonucleotides are synthesized.

Q2: What are the standard reagents used in the capping step?

The capping step typically involves the acetylation of the unreacted 5'-hydroxyl groups.[3] This is achieved using a two-component reagent system:

  • Cap Mix A: Acetic anhydride (B1165640), which serves as the acetylating agent.[3][5]

  • Cap Mix B: A catalyst, most commonly N-methylimidazole (NMI), in a solvent like tetrahydrofuran (B95107) (THF) with a base such as pyridine (B92270) or lutidine.[3][4] 4-Dimethylaminopyridine (DMAP) can also be used as a more efficient but potentially problematic catalyst.[6][7]

These two solutions are mixed just before delivery to the synthesis column.[4]

Q3: How does incomplete capping affect the final purity of the oligonucleotide product?

Incomplete capping is a major contributor to impurities in the final oligonucleotide product.[7] When capping is inefficient, unreacted 5'-hydroxyl groups from a failed coupling cycle can react in a subsequent cycle, leading to the synthesis of n-1 deletion sequences.[6] These n-1mers are particularly difficult to separate from the full-length product during purification, especially when using trityl-on purification methods, because they also possess a 5'-DMT group.[6][7] This co-elution complicates purification and reduces the overall yield of the desired high-purity oligonucleotide.[8]

Q4: Are there any specific issues related to the DMT-L-dG(ib) phosphoramidite that can lead to problems in the subsequent capping step?

While the this compound itself is a standard building block, guanosine (B1672433) phosphoramidites can be susceptible to side reactions.[1] For instance, the O6 position of guanosine can react with phosphoramidites activated by 1H-tetrazole.[1] If the capping step is performed before the oxidation step, this side product can be removed.[1] Additionally, any factors that lead to lower coupling efficiency with dG(ib), such as steric hindrance or suboptimal activation, will result in a higher population of uncapped 5'-OH groups that require efficient capping. Depurination, the cleavage of the bond between the purine (B94841) base and the sugar, can also occur at guanosine residues under the acidic conditions of the deblocking step, creating abasic sites that can lead to chain cleavage during final deprotection.[6][9]

Troubleshooting Guide: Incomplete Capping

Problem: Analysis of the crude oligonucleotide shows a significant presence of n-1 deletion sequences.

This is a classic indicator of inefficient capping. The following sections provide potential causes and solutions.

Cause 1: Suboptimal Capping Reagent Quality or Composition

The effectiveness of the capping step is highly dependent on the quality and concentration of the capping reagents.

Solutions:

  • Verify Reagent Freshness: Ensure that Cap Mix A (acetic anhydride) and Cap Mix B (N-methylimidazole or DMAP) are fresh. Acetic anhydride can hydrolyze over time, and NMI can degrade.

  • Check Reagent Concentrations: The concentration of the catalyst in Cap Mix B is critical. For some synthesizers, a 10% N-methylimidazole solution may result in lower capping efficiency compared to a 16% solution.[6]

  • Consider a More Efficient Catalyst: DMAP is a more efficient capping catalyst than NMI, potentially increasing capping efficiency to >99%.[6] However, be aware of potential side reactions, such as the modification of O6-dG, which can lead to the formation of a fluorescent adduct.[6][7]

Catalyst (in Cap B)ConcentrationReported Capping Efficiency
N-methylimidazole (MeIm)10%~90%
N-methylimidazole (MeIm)16%~97%
DMAP6.5%>99%
UniCap Phosphoramidite-~99%
Data compiled from Glen Research reports.[6][7]
Cause 2: Inadequate Reaction Conditions

Insufficient reaction time or delivery of capping reagents can lead to incomplete acetylation of unreacted 5'-OH groups.

Solutions:

  • Increase Capping Time: If you consistently observe n-1 products, consider increasing the wait time during the capping step to ensure the reaction goes to completion.[9][10]

  • Increase Reagent Delivery: On some synthesizers, increasing the volume of capping reagents delivered to the column can improve capping efficiency.[6] For example, on an Expedite synthesizer, increasing the delivery of the Cap A/B mix by 50% has been recommended.[6]

Cause 3: Presence of Moisture

Moisture is detrimental to all steps of oligonucleotide synthesis, including coupling and capping.

Solutions:

  • Use Anhydrous Solvents: Ensure that all solvents, especially acetonitrile (B52724) (ACN) used for reagent dissolution and washes, are of high purity and anhydrous.[9]

  • Maintain a Dry Environment: The presence of humidity can introduce moisture into the reagents and synthesizer lines.[6] Steps to mitigate this include using in-line drying filters for the inert gas supply and ensuring phosphoramidites are kept dry.[6] A second capping step after the oxidation step can also help to dry the solid support before the next coupling cycle.[4][5]

Experimental Protocols

Protocol 1: Quality Control of Capping Reagents

This protocol describes a functional test to assess the efficiency of your capping reagents.

Methodology:

  • Perform a "mock" coupling cycle on a synthesis column by delivering acetonitrile instead of a phosphoramidite solution. This intentionally leaves all 5'-hydroxyl groups unreacted.

  • Proceed with the standard capping step using the capping reagents to be tested.

  • Follow with a standard deblocking step to remove the DMT group from any sites that failed to be capped.

  • Perform a coupling reaction with a phosphoramidite (e.g., DMT-dT).

  • After the final deblocking step, collect the trityl cation solution.

  • Quantify the amount of trityl cation released using a spectrophotometer. The amount of trityl cation is proportional to the number of hydroxyl groups that were not capped in step 2.

  • Compare this value to a control synthesis where no capping step was performed after the mock coupling. A significant reduction in the trityl signal indicates efficient capping.

Protocol 2: Trityl Cation Assay for Monitoring Coupling Efficiency

This assay provides a colorimetric quantification of the dimethoxytrityl (DMT) cation released during the deblocking step, which is proportional to the number of coupled bases in the preceding cycle.[9]

Methodology:

  • After the coupling and capping steps of a specific cycle, collect the acidic deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane) as it elutes from the synthesis column. This solution will have an orange color due to the released DMT cation.

  • Dilute a precise aliquot of this solution in a known volume of a non-aqueous acidic solution (e.g., a solution of dichloroacetic acid in toluene).

  • Measure the absorbance of the solution at approximately 495 nm using a spectrophotometer.

  • The absorbance is directly proportional to the amount of DMT cation and thus reflects the efficiency of the previous coupling step. A consistent or slowly decreasing absorbance from cycle to cycle indicates high coupling efficiency. A sharp drop in absorbance suggests a problem with the coupling of that particular phosphoramidite.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Standard Synthesis Cycle cluster_troubleshooting Troubleshooting Focus Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add Next Base) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Chain Elongation Incomplete_Coupling Incomplete Coupling Coupling->Incomplete_Coupling Low Efficiency Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Capped Failures Incomplete_Capping Incomplete Capping Capping->Incomplete_Capping Oxidation->Deblocking Next Cycle Incomplete_Coupling->Capping Increased need for capping Incomplete_Capping->Oxidation Leads to n-1 Deletion

Caption: Workflow of the oligonucleotide synthesis cycle and points of failure.

Troubleshooting_Logic Start High (n-1) Deletion Sequence Detected Check_Reagents 1. Check Capping Reagents (Age, Concentration) Start->Check_Reagents Check_Conditions 2. Review Synthesis Protocol (Capping Time, Delivery Volume) Start->Check_Conditions Check_Moisture 3. Verify Anhydrous Conditions (Solvents, Gas) Start->Check_Moisture Reagent_Issue Reagents Expired or Incorrectly Prepared? Check_Reagents->Reagent_Issue Condition_Issue Is Capping Step Too Short? Check_Conditions->Condition_Issue Moisture_Issue Moisture Contamination Possible? Check_Moisture->Moisture_Issue Solution1 Replace Reagents Reagent_Issue->Solution1 Yes Solution2 Increase Capping Time/ Volume Condition_Issue->Solution2 Yes Solution3 Replace Solvents/ Check System Dryness Moisture_Issue->Solution3 Yes

Caption: Decision tree for troubleshooting incomplete capping.

References

Technical Support Center: Troubleshooting DMT-L-dG(ib) Phosphoramidite Reactions with NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for reactions involving DMT-L-dG(ib) Phosphoramidite (B1245037). By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, users can effectively identify and diagnose common issues, ensuring the integrity and success of their oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for DMT-L-dG(ib) phosphoramidite reaction failures?

A1: The most frequent causes of reaction failure are related to the purity and stability of the phosphoramidite reagent. Key issues include:

  • Hydrolysis: Exposure to moisture leads to the formation of the corresponding H-phosphonate, which is unreactive in the coupling step.

  • Oxidation: The phosphorus (III) center is susceptible to oxidation to a phosphorus (V) species, rendering the phosphoramidite inactive.

  • Poor Quality Starting Material: The presence of impurities from the synthesis of the phosphoramidite itself can inhibit the reaction.

Q2: How can NMR analysis help in troubleshooting these issues?

A2: NMR spectroscopy, particularly ³¹P and ¹H NMR, is a powerful tool for assessing the quality of your this compound and identifying the root cause of reaction problems.

  • ³¹P NMR directly probes the phosphorus environment, allowing for the clear identification and quantification of the active phosphoramidite, hydrolyzed H-phosphonate, and oxidized species.

  • ¹H NMR provides detailed structural information, confirming the integrity of the nucleoside and the protecting groups (DMT, isobutyryl). It can also reveal the presence of residual solvents or other organic impurities.

Q3: What should I look for in the ³¹P NMR spectrum of my this compound?

A3: A high-quality this compound sample should exhibit two distinct singlets in the region of 148-150 ppm . These two peaks represent the two diastereomers arising from the chiral phosphorus center. The presence of significant peaks in other regions indicates degradation.

Q4: What do impurity peaks in the ³¹P NMR spectrum signify?

A4: Peaks outside the 148-150 ppm range are indicative of impurities:

  • Hydrolysis Product (H-phosphonate): A signal appearing around 7-10 ppm corresponds to the H-phosphonate derivative.

  • Oxidized Phosphoramidite (P(V) species): A broader signal in the range of -1 to 2 ppm suggests oxidation of the phosphorus center.

Q5: How can ¹H NMR help identify problems?

A5: The ¹H NMR spectrum provides a detailed fingerprint of the molecule. Key regions to inspect include:

  • DMT Group: A complex multiplet in the aromatic region (6.8-7.5 ppm ) and a characteristic singlet for the methoxy (B1213986) protons (around 3.7-3.8 ppm ).

  • Anomeric Proton: A triplet around 6.2-6.3 ppm is characteristic of the H1' proton of the deoxyribose sugar.

  • Isobutyryl Group: Signals corresponding to the isobutyryl protecting group on the guanine (B1146940) base.

  • Diisopropylamino and Cyanoethyl Groups: Protons associated with the phosphoramidite moiety.

Deviations in these chemical shifts or the appearance of unexpected peaks can indicate structural degradation or the presence of impurities.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency in Oligonucleotide Synthesis

Symptom: Low yield of the desired full-length oligonucleotide, often accompanied by a high proportion of n-1 shortmers.

NMR Analysis Workflow:

phosphoramidite_reaction_pathway Amidite This compound (Active P(III)) Coupling Coupling with 5'-OH (Desired Reaction) Amidite->Coupling Hydrolysis Hydrolysis (+ H₂O) Amidite->Hydrolysis Oxidation Oxidation (+ [O]) Amidite->Oxidation Product Internucleotide Linkage Coupling->Product H_phosphonate H-phosphonate (Inactive) Hydrolysis->H_phosphonate P_V_species P(V) Species (Inactive) Oxidation->P_V_species

Impact of water content on DMT-L-dG(ib) Phosphoramidite stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of DMT-L-dG(ib) Phosphoramidite (B1245037), focusing on the impact of water content.

Frequently Asked Questions (FAQs)

Q1: What is DMT-L-dG(ib) Phosphoramidite and why is its stability important?

A1: this compound is a critical building block used in the chemical synthesis of DNA and RNA oligonucleotides.[1][2][3] The stability of this reagent is paramount because its degradation directly impacts the efficiency of the coupling step during oligonucleotide synthesis.[4][5][6] Degraded phosphoramidite leads to lower yields of the desired full-length oligonucleotide and increases the proportion of truncated or failed sequences, which complicates downstream purification and applications.[4][5]

Q2: How does water content affect the stability of this compound?

A2: Water is the primary cause of this compound degradation through a process called hydrolysis.[7][8][9] The phosphoramidite moiety is highly susceptible to reaction with water, which converts the active P(III) species into an inactive H-phosphonate or other P(V) species.[7][9][10] This reaction is irreversible and renders the molecule incapable of participating in the coupling reaction.[5] Among the standard deoxynucleoside phosphoramidites, the guanosine (B1672433) (dG) analogues are known to be the most susceptible to hydrolysis.[7][8]

Q3: What is the recommended maximum water content for solvents and reagents used with this phosphoramidite?

A3: To ensure high coupling efficiency, all solvents and reagents must be strictly anhydrous. For acetonitrile (B52724), the most common solvent, the water content should be kept below 30 ppm (parts per million), with an ideal target of 10-15 ppm or lower.[5][7] It is crucial to use anhydrous grade solvents and handle them under an inert atmosphere (e.g., argon or dry nitrogen) to prevent the introduction of atmospheric moisture.[5][11]

Q4: What are the visible signs of phosphoramidite degradation?

A4: Visual inspection is not a reliable method for determining degradation. The most definitive signs are observed during the synthesis process and subsequent analysis. These include a sudden or consistent drop in coupling efficiency (monitored by trityl cation assays) and a lower yield of the full-length oligonucleotide product.[4][11] Analytical techniques such as ³¹P NMR and HPLC are the gold standards for assessing the purity of the phosphoramidite raw material.[10][12] Degradation is indicated by the appearance of new peaks corresponding to P(V) impurities or H-phosphonates.[1][7][10]

Q5: How should I properly store and handle this compound to ensure its stability?

A5: Proper storage and handling are critical. The solid phosphoramidite should be stored at -20°C under an inert, dry atmosphere.[13][14] Before use, the vial must be allowed to warm to room temperature completely before opening to prevent condensation of atmospheric moisture onto the cold powder. Once dissolved in anhydrous acetonitrile, the solution should be used as quickly as possible. For on-instrument use, ensure the synthesizer's solvent and gas lines are thoroughly dry.[5]

Troubleshooting Guide

Problem Potential Cause Related to Water Content Recommended Actions & Solutions
Low Coupling Efficiency Degraded Phosphoramidite: The phosphoramidite has been hydrolyzed due to exposure to moisture.1. Use Fresh Reagents: Discard the current phosphoramidite solution and prepare a fresh one using a new vial of solid and anhydrous acetonitrile.[5] 2. Verify Solvent Quality: Test the water content of your acetonitrile using a Karl Fischer titrator. It should be <30 ppm.[7] Use a fresh, sealed bottle of anhydrous solvent if in doubt.[5] 3. Check Instrument Lines: Ensure the gas and solvent lines on the synthesizer are dry. If the synthesizer has been idle, perform several priming cycles with fresh anhydrous acetonitrile.[5]
Inconsistent Synthesis Yields Variable Moisture Contamination: Inconsistent handling procedures are leading to varying levels of water exposure between synthesis runs.1. Standardize Handling: Implement and adhere to strict anhydrous handling techniques for all reagents.[11] This includes using oven-dried glassware and syringes rinsed with anhydrous solvent.[15] 2. Inert Atmosphere: Ensure phosphoramidite solutions are prepared and maintained under a positive pressure of dry argon or nitrogen.
Unexpected Peaks in HPLC or ³¹P NMR Analysis Presence of Hydrolysis Products: The phosphoramidite has degraded, forming H-phosphonate and other P(V) species.1. Confirm Impurity Identity: Compare your analytical data with a reference standard. In ³¹P NMR, the active P(III) phosphoramidite peak is typically around 140-155 ppm, while P(V) hydrolysis products appear in the -25 to 50 ppm region.[1][10] 2. Assess Purity: Quantify the level of impurity. If the purity of the phosphoramidite is below the required specification (typically ≥98%), the vial should be discarded.[16]

Data Presentation

While specific kinetic data for the hydrolysis of this compound is often proprietary, the following table provides a representative illustration of the expected impact of water content on the purity of a dG phosphoramidite solution over time at room temperature.

Table 1: Illustrative Impact of Water Content on dG Phosphoramidite Purity

Storage TimePurity at 10 ppm H₂OPurity at 50 ppm H₂OPurity at 100 ppm H₂O
Day 0 >99.0%>99.0%>99.0%
Day 2 ~98.5%~97.0%~95.0%
Day 5 ~97.0%~94.0%~90.0%
Day 7 ~96.0%~91.0%<88.0%
Note: These values are illustrative and serve to demonstrate the trend of accelerated degradation with increasing water content. Actual degradation rates may vary.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content (in ppm) of acetonitrile used as a solvent for phosphoramidites.

Methodology:

  • Instrument Setup: Prepare the coulometric or volumetric Karl Fischer titrator according to the manufacturer's instructions. The titration cell must be pre-dried until a stable, low drift is achieved.[17]

  • Sample Preparation: Using a dry glass syringe, carefully draw a precise volume or weight of the acetonitrile sample.

  • Titration: Inject the sample into the conditioned titration cell. The instrument will automatically titrate the water present with the Karl Fischer reagent (an iodine-sulfur dioxide-base solution).[18]

  • Calculation: The instrument's software will calculate the amount of water based on the amount of iodine consumed. The result is typically expressed in ppm or percentage.

  • Acceptance Criteria: For oligonucleotide synthesis, the water content of acetonitrile should be ≤30 ppm.[7]

Protocol 2: Assessment of Phosphoramidite Purity by ³¹P NMR

Objective: To determine the purity of this compound and identify the presence of hydrolysis-related impurities.

Methodology:

  • Sample Preparation: In a dry NMR tube under an inert atmosphere, dissolve ~10-20 mg of the phosphoramidite in an appropriate deuterated solvent (e.g., anhydrous CD₃CN or CDCl₃).

  • Instrument Setup: Acquire a proton-decoupled ³¹P NMR spectrum.[10] A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • The pure, active P(III) this compound should appear as a signal or a pair of diastereomeric signals in the region of ~148-152 ppm.[1]

    • Look for signals in the region of -25 to 50 ppm, which correspond to P(V) species, including the H-phosphonate hydrolysis product.[1][10]

    • Integrate the area of the active phosphoramidite peak(s) and the impurity peaks.

  • Purity Calculation: Calculate the purity using the following formula:

    • % Purity = [Area(P(III) peaks) / (Area(P(III) peaks) + Area(P(V) peaks))] * 100

  • Acceptance Criteria: High-quality phosphoramidites should have a purity of ≥98-99%.[16]

Visualizations

reagent reagent water water intermediate intermediate product product inactive inactive Amidite Active Phosphoramidite (P-III) H_Phosphonate H-Phosphonate (P-V) Amidite->H_Phosphonate Hydrolysis H2O Water (H₂O) H2O->H_Phosphonate Coupling_Fail Coupling Failure H_Phosphonate->Coupling_Fail Inactive for Coupling

Caption: Hydrolysis pathway of phosphoramidite due to water contamination.

cluster_start Troubleshooting Workflow start start decision decision process process result_ok result_ok result_bad result_bad Start Low Coupling Efficiency Observed CheckAmidite Is Phosphoramidite Solution Fresh? Start->CheckAmidite CheckSolvent Is Acetonitrile Anhydrous (<30ppm H₂O)? CheckAmidite->CheckSolvent Yes MakeFresh Prepare Fresh Amidite Solution CheckAmidite->MakeFresh No CheckSynth Are Synthesizer Lines Dry? CheckSolvent->CheckSynth Yes UseNewSolvent Use New Bottle of Anhydrous Acetonitrile CheckSolvent->UseNewSolvent No OtherIssue Investigate Other Causes (Activator, Support, etc.) CheckSynth->OtherIssue Yes PrimeSynth Purge/Prime Synthesizer Lines CheckSynth->PrimeSynth No NotResolved Problem Persists OtherIssue->NotResolved MakeFresh->CheckSolvent UseNewSolvent->CheckSynth Resolved Problem Resolved PrimeSynth->Resolved

Caption: Troubleshooting workflow for low coupling efficiency.

cluster_workflow Incoming QC Workflow step step analysis analysis decision decision end end Step1 Receive Phosphoramidite Vial Step2 Allow Vial to Equilibrate to Room Temperature Step1->Step2 Step3 Prepare Sample for Analysis (Under Inert Atmosphere) Step2->Step3 Step4 Perform ³¹P NMR Analysis Step3->Step4 Step5 Purity ≥ 98%? Step4->Step5 Step6 Perform Karl Fischer on Solvent Step5->Step6 Yes Step9 Reject Lot Step5->Step9 No Step7 H₂O ≤ 30 ppm? Step6->Step7 Step8 Proceed with Synthesis Step7->Step8 Yes Step7->Step9 No

Caption: Quality control workflow for phosphoramidites and solvents.

References

Handling and storage best practices to avoid DMT-L-dG(ib) Phosphoramidite degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DMT-L-dG(ib) Phosphoramidite (B1245037). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and troubleshooting to prevent its degradation and ensure successful oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is DMT-L-dG(ib) Phosphoramidite and what is its primary application?

A1: this compound is a crucial building block used in the chemical synthesis of DNA and related molecules.[1][2] The Dimethoxytrityl (DMT) group protects the 5'-hydroxyl group, while the phosphoramidite moiety at the 3'-position enables its sequential addition to a growing oligonucleotide chain on a solid support.[3] The isobutyryl (ib) group serves to protect the exocyclic amine of the guanine (B1146940) base during synthesis.[4]

Q2: What are the primary causes of this compound degradation?

A2: The primary causes of degradation are exposure to moisture and air. The phosphorus (III) center is highly susceptible to oxidation to phosphorus (V), rendering it inactive for coupling.[5] Additionally, hydrolysis from residual water in solvents or the reaction environment is a major degradation pathway.[6][7] For dG phosphoramidites in particular, degradation can be autocatalytic, meaning the degradation products can accelerate further breakdown.[3][7]

Q3: How should I store this compound?

A3: Proper storage is critical to maintain the integrity of the phosphoramidite. Best practices for storage are summarized in the table below.

Q4: How does the purity of this compound affect my oligonucleotide synthesis?

A4: The purity of the phosphoramidite is paramount for achieving high-yield, high-quality oligonucleotides. Impurities can lead to lower coupling efficiencies, resulting in a higher proportion of truncated sequences (n-1 shortmers).[8] Some impurities can be incorporated into the oligonucleotide chain, complicating purification and potentially affecting the final product's biological activity.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency

Symptoms:

  • Low overall yield of the final oligonucleotide.

  • A high percentage of n-1 shortmers are observed during product analysis (e.g., by HPLC or Mass Spectrometry).

  • A significant drop in the trityl cation signal during synthesis monitoring.

Possible Causes and Solutions:

Possible Cause Recommended Action
Degraded Phosphoramidite Ensure the phosphoramidite has been stored correctly and is within its recommended shelf life. If degradation is suspected, use a fresh vial. The purity of the phosphoramidite can be assessed using RP-HPLC and ³¹P NMR.[8]
Presence of Moisture Use anhydrous acetonitrile (B52724) (<10-15 ppm water) for preparing phosphoramidite solutions and for all washing steps on the synthesizer.[9] Ensure an inert atmosphere (argon or nitrogen) is maintained during handling and on the synthesizer.[5] Molecular sieves can be used to dry solvents.[6]
Suboptimal Activator Verify that the activator (e.g., 1H-tetrazole, DCI) is fresh, at the correct concentration, and has been handled under anhydrous conditions. Degraded activator will lead to poor coupling.
Instrument/Fluidics Issues Check the DNA synthesizer for any leaks, blocked lines, or incorrect reagent delivery. Ensure that the correct volumes of phosphoramidite and activator are being delivered to the synthesis column.

Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Temperature Atmosphere Duration
Solid (Powder)2-8°C[4][10] or -20°C[9]Inert (Argon or Nitrogen), DryLong-term
Stock Solution in Anhydrous Acetonitrile-20°C[1]Inert (Argon or Nitrogen)Up to 1 month[1]
Stock Solution in Anhydrous Acetonitrile-80°CInert (Argon or Nitrogen)Up to 6 months[1]
On SynthesizerAmbientInert (Argon or Nitrogen)Up to 2-3 weeks[11]

Table 2: Stability of dG Phosphoramidite in Acetonitrile

This table summarizes the degradation of standard dG phosphoramidite in an acetonitrile solution stored under an inert gas atmosphere. While this data is for the standard dG phosphoramidite, similar degradation behavior is expected for the L-isomer.

Phosphoramidite Purity Reduction after Five Weeks
dG(ib)39%[6]
dA(bz)6%[6]
dC(bz)2%[6]
T2%[6]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Synthesis

Objective: To prepare a phosphoramidite solution for use on an automated DNA synthesizer while minimizing exposure to moisture and air.

Materials:

  • This compound (solid)

  • Anhydrous acetonitrile

  • Septum-sealed vial

  • Inert gas (Argon or Nitrogen) source with a drying filter

  • Oven-dried syringe and needle

Methodology:

  • Allow the vial of solid phosphoramidite to equilibrate to room temperature before opening to prevent condensation.

  • Under a stream of inert gas, quickly weigh the required amount of phosphoramidite into a septum-sealed vial.

  • Seal the vial with the septum cap.

  • Using an oven-dried syringe, transfer the required volume of anhydrous acetonitrile to the vial through the septum.

  • Gently swirl the vial to dissolve the phosphoramidite. Avoid vigorous shaking to minimize the introduction of air.

  • The prepared solution is now ready to be placed on the DNA synthesizer.

Protocol 2: Quality Control of this compound by RP-HPLC

Objective: To assess the purity of the phosphoramidite raw material or a prepared solution.

Methodology:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute the phosphoramidite and any impurities.

  • Flow Rate: 1 mL/min.

  • Temperature: Ambient.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the phosphoramidite in acetonitrile to a concentration of approximately 1.0 mg/mL.

  • Expected Result: The pure phosphoramidite should appear as two closely eluting peaks, representing the two diastereomers at the chiral phosphorus center.

Visualizations

degradation_pathway Amidite This compound (Active P(III)) Hydrolyzed H-phosphonate (Inactive) Amidite->Hydrolyzed  Hydrolysis (H₂O) Oxidized Phosphate Triester (Inactive P(V)) Amidite->Oxidized  Oxidation (Air) Acrylonitrile Acrylonitrile Adducts Amidite->Acrylonitrile  Elimination

Caption: Major degradation pathways of this compound.

experimental_workflow Start Start: Solid Phosphoramidite Equilibrate Equilibrate to Room Temperature Start->Equilibrate Weigh Weigh in Inert Atmosphere Equilibrate->Weigh Dissolve Dissolve in Anhydrous Acetonitrile Weigh->Dissolve QC Quality Control (Optional) - RP-HPLC - ³¹P NMR Dissolve->QC Synthesizer Place on Synthesizer QC->Synthesizer End Ready for Synthesis Synthesizer->End

Caption: Workflow for preparing phosphoramidite solutions.

References

Unexpected modifications observed with DMT-L-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected modifications when using DMT-L-dG(ib) Phosphoramidite (B1245037) in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is DMT-L-dG(ib) Phosphoramidite and what is its primary application?

A1: this compound is a protected nucleoside phosphoramidite building block used in the chemical synthesis of DNA oligonucleotides.[1][2] The dimethoxytrityl (DMT) group protects the 5'-hydroxyl function, the isobutyryl (ib) group protects the exocyclic amine of deoxyguanosine (dG), and the phosphoramidite group at the 3' position enables the coupling reaction to the growing oligonucleotide chain.[3][4] It is a standard reagent for automated solid-phase DNA synthesis.[5]

Q2: What are the most common unexpected modifications observed with dG(ib) phosphoramidite?

A2: The two most frequently observed unexpected modifications are:

  • Depurination: The cleavage of the N-glycosidic bond between the guanine (B1146940) base and the deoxyribose sugar, leading to an abasic site in the oligonucleotide chain.[4][6][7]

  • GG Dimer Formation: The coupling of two dG phosphoramidites to each other, which is then incorporated into the oligonucleotide sequence, resulting in an n+1 impurity.[1]

Q3: Why is dG(ib) susceptible to depurination?

A3: The isobutyryl (ib) protecting group on the exocyclic amine of guanine is an electron-withdrawing acyl group.[4][8] This electronic effect destabilizes the N-glycosidic bond, making it more susceptible to cleavage under the acidic conditions of the detritylation step (removal of the DMT group) during each synthesis cycle.[4][7]

Q4: What are the consequences of depurination?

A4: Depurination results in the formation of an abasic site, which is unstable to the basic conditions used during the final deprotection and cleavage of the oligonucleotide from the solid support. This leads to chain cleavage at the abasic site, generating truncated oligonucleotide fragments.[4][7] If DMT-on purification is employed, these 3'-truncated fragments will co-purify with the full-length product, reducing the overall yield and purity of the desired oligonucleotide.[4]

Q5: How can I detect depurination and GG dimer formation?

A5: These modifications can be detected using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Anion-exchange or ion-pair reversed-phase HPLC can separate truncated sequences resulting from depurination and n+1 species from GG dimer formation.[9][10][11]

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool to identify the exact mass of the synthesized oligonucleotides. It can confirm the presence of truncated fragments (due to depurination) and n+1 products with the mass corresponding to an additional guanosine (B1672433) residue (due to GG dimer formation).[7]

Troubleshooting Guide

Issue 1: Significant product loss and observation of truncated sequences upon analysis.

Possible Cause: Depurination.

Troubleshooting Steps:

  • Modify the Deblocking Step:

    • Switch from Trichloroacetic Acid (TCA) to Dichloroacetic Acid (DCA): DCA is a weaker acid than TCA (pKa 1.5 vs. 0.7) and significantly reduces the rate of depurination.[1][12][13] When switching to DCA, it may be necessary to increase the deblocking time or the concentration of the DCA solution to ensure complete detritylation.[1]

    • Reduce Deblocking Time: Minimize the exposure of the oligonucleotide to the acidic deblocking solution to the shortest time required for complete detritylation.

  • Use a More Robust dG Phosphoramidite:

    • Consider using dG phosphoramidite with a dimethylformamidine (dmf) protecting group. The dmf group is electron-donating and stabilizes the glycosidic bond, making it more resistant to depurination.[1][4]

Data Presentation: Comparison of Deblocking Reagents and dG Protecting Groups

ParameterDMT-dG(ib) with TCA DeblockDMT-dG(ib) with DCA DeblockDMT-dG(dmf) with TCA Deblock
Relative Rate of Depurination HighLow[4][12]Very Low[1]
Detritylation Rate Fast[1]Slower[1]Fast
Recommendation Not recommended for long oligos or sequences with high dG content.Recommended to minimize depurination.[1]Recommended for sensitive sequences and long oligonucleotides.[1]
Issue 2: Presence of a significant n+1 peak in HPLC or mass spectrometry analysis.

Possible Cause: GG Dimer Formation.

Troubleshooting Steps:

  • Choice of Activator:

    • Avoid strongly acidic activators such as 5-(Ethylthio)-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT). These can prematurely remove the DMT group from the dG phosphoramidite in solution, leading to the formation of a GG dimer that is then incorporated into the growing chain.[1]

    • Use a less acidic activator like 4,5-Dicyanoimidazole (DCI).[1]

  • Ensure Anhydrous Conditions:

    • Water contamination can lead to the hydrolysis of phosphoramidites, reducing coupling efficiency and potentially contributing to side reactions. Ensure all reagents and solvents are strictly anhydrous.[14]

Experimental Protocols

Protocol 1: Analysis of Oligonucleotide Purity by Anion-Exchange HPLC

This protocol is intended for the analysis of crude and purified oligonucleotides to identify truncated sequences (from depurination) and n+1 products (from GG dimer formation).

Materials:

  • Oligonucleotide sample

  • Mobile Phase A: High-purity water

  • Mobile Phase B: High-purity water with high salt concentration (e.g., 1 M NaCl or LiCl)

  • Denaturing agent (optional, for sequences with secondary structure): e.g., sodium hydroxide (B78521) to adjust pH to 12.[9]

  • Anion-exchange HPLC column (e.g., DNAPac PA200).[11]

Methodology:

  • Prepare mobile phases and equilibrate the HPLC system.

  • Dissolve the oligonucleotide sample in Mobile Phase A.

  • Inject the sample onto the column.

  • Elute the oligonucleotides using a linear gradient of Mobile Phase B. Shorter, more negatively charged fragments (truncations) will elute earlier than the full-length product. Longer fragments (n+1) will elute later.

  • Monitor the elution profile at 260 nm.

  • Analyze the chromatogram for the presence and relative abundance of pre- and post-peaks corresponding to truncated and n+1 species, respectively.

Protocol 2: Quantification of Abasic Sites

This protocol provides a general method to quantify abasic sites resulting from depurination.

Materials:

  • Oligonucleotide sample

  • Aldehyde Reactive Probe (ARP) or similar commercially available reagent that specifically reacts with the aldehyde group of an abasic site.[8]

  • Reagents for detection (e.g., streptavidin-HRP for biotinylated ARP and a suitable substrate).[8]

  • DNA standards with a known number of abasic sites.

Methodology:

  • React the oligonucleotide sample with the aldehyde-reactive probe according to the manufacturer's instructions. This will create a tag at each abasic site.[8]

  • Purify the labeled oligonucleotide to remove excess probe.

  • Detect the tagged abasic sites using a suitable method (e.g., colorimetric, chemiluminescent, or fluorescent).

  • Quantify the number of abasic sites by comparing the signal from the sample to a standard curve generated using DNA standards with a known number of abasic sites.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Standard Oligonucleotide Synthesis Cycle cluster_modifications Unexpected Modifications Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling Deblocking->Coupling Free 5'-OH Depurination Depurination Deblocking->Depurination Acidic Conditions Capping 3. Capping Coupling->Capping Phosphite Triester GG_Dimer GG Dimer Formation Coupling->GG_Dimer Acidic Activator Oxidation 4. Oxidation Capping->Oxidation Oxidation->Deblocking Stable Phosphate Triester

Caption: Standard oligonucleotide synthesis cycle and points of unexpected modifications.

Troubleshooting_Logic Start Analysis Shows Unexpected Products CheckTruncation Truncated Sequences (n-1, n-2...)? Start->CheckTruncation CheckNplus1 n+1 Peak? CheckTruncation->CheckNplus1 No Depurination Likely Depurination CheckTruncation->Depurination Yes GGDimer Likely GG Dimer Formation CheckNplus1->GGDimer Yes End Improved Synthesis CheckNplus1->End No SolutionDepurination Use DCA for Deblocking or dG(dmf) amidite Depurination->SolutionDepurination SolutionGGDimer Use Less Acidic Activator (DCI) GGDimer->SolutionGGDimer SolutionDepurination->End SolutionGGDimer->End

Caption: Troubleshooting workflow for unexpected modifications.

References

Quality control assays for DMT-L-dG(ib) Phosphoramidite reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, troubleshooting, and frequently asked questions related to DMT-L-dG(ib) Phosphoramidite (B1245037) reagents used in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control assays for DMT-L-dG(ib) Phosphoramidite?

A1: Stringent quality control of phosphoramidite starting materials is crucial for synthesizing high-quality oligonucleotides.[1] The primary QC assays for this compound include High-Performance Liquid Chromatography (HPLC) for purity assessment, Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for structural integrity and impurity profiling, and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and characterization of impurities.[2][3]

Q2: What is the expected purity for high-quality this compound?

A2: For therapeutic oligonucleotide synthesis, the purity of phosphoramidites should be consistently high, typically ≥98.0% as determined by HPLC and ³¹P NMR.[4][5] High-purity reagents minimize the accumulation of truncated or modified oligonucleotides during synthesis.[2]

Q3: How should this compound be stored?

A3: this compound is sensitive to moisture and oxidation.[6] It should be stored as a powder at -20°C under an inert atmosphere (e.g., nitrogen or argon).[7] Stock solutions are typically prepared fresh in anhydrous acetonitrile (B52724) before use.[1] Recommended storage for stock solutions is -80°C for up to 6 months or -20°C for up to 1 month, under nitrogen.[7]

Q4: Why do I see a double peak for my phosphoramidite in HPLC and ³¹P NMR analysis?

A4: The phosphorus atom in the phosphoramidite moiety is a chiral center, leading to the presence of two diastereomers.[4][8][9] These diastereomers often resolve into a characteristic doublet in both HPLC chromatograms and ³¹P NMR spectra.[1][8][9]

Q5: What are the common impurities found in this compound?

A5: Common impurities can be classified as non-critical or critical, with critical impurities being those that can be incorporated into the growing oligonucleotide chain and are difficult to remove.[2] These can include oxidized phosphoramidite (P(V) species), hydrolysis products, and impurities from starting materials.[1][2] Even trace amounts of impurities can significantly impact the quality of the final oligonucleotide product.[4]

Troubleshooting Guide

This guide addresses common issues encountered during oligonucleotide synthesis using this compound.

Issue 1: Low Coupling Efficiency

A sudden drop in the trityl signal during synthesis is a clear indicator of low coupling efficiency.[6]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Moisture Contamination Ensure all reagents, especially acetonitrile (ACN), are anhydrous.[6][10] Use fresh, septum-sealed bottles of ACN.[11]
Degraded Phosphoramidite Use fresh, properly stored phosphoramidite. Avoid using expired reagents.[6]
Suboptimal Activator Verify the activator's concentration and freshness. Consider using a more potent activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) if standard activators are insufficient.[6]
Instrument/Fluidics Issues Check the DNA synthesizer for leaks, blocked lines, or incorrect reagent delivery.[6]
Solid Support Problems For long oligonucleotides, ensure the pore size of the solid support is adequate (e.g., 2000 Å) to prevent clogging.[11]
Secondary Structure of Oligonucleotide For sequences prone to forming secondary structures that hinder coupling, consider using modified monomers or adjusting synthesis temperature.[]

G start Low Coupling Efficiency Detected (Drop in Trityl Signal) check_moisture Check for Moisture in Reagents/Solvents start->check_moisture check_amidite Verify Phosphoramidite Quality and Age start->check_amidite check_activator Assess Activator Concentration and Freshness start->check_activator check_instrument Inspect Synthesizer Fluidics and Delivery start->check_instrument anhydrous_protocol Implement Strict Anhydrous Technique check_moisture->anhydrous_protocol Moisture Suspected replace_amidite Use Fresh Phosphoramidite check_amidite->replace_amidite Degradation Suspected replace_activator Prepare Fresh Activator Solution check_activator->replace_activator Degradation Suspected instrument_maintenance Perform Instrument Maintenance check_instrument->instrument_maintenance Leak/Blockage Found resolved Coupling Efficiency Restored anhydrous_protocol->resolved replace_amidite->resolved replace_activator->resolved instrument_maintenance->resolved

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: Presence of n+1 Impurities

The appearance of species with a higher mass than the target oligonucleotide.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
GG Dimer Formation Acidic activators can cause a small amount of detritylation of the dG phosphoramidite during coupling, leading to the formation of a GG dimer that gets incorporated.[11] Consider using a less acidic activator if this is a recurring issue with G-rich sequences.

G dG_amidite dG(ib) Phosphoramidite (DMT-on) premature_detritylation Premature Detritylation dG_amidite->premature_detritylation Small % activated_dG Activated dG(ib) Phosphoramidite dG_amidite->activated_dG activator Acidic Activator (e.g., ETT, DCI) activator->premature_detritylation activator->activated_dG dG_OH dG(ib) Phosphoramidite (5'-OH free) premature_detritylation->dG_OH gg_dimer GG Dimer Formation dG_OH->gg_dimer activated_dG->gg_dimer n_plus_1 n+1 Impurity Incorporation gg_dimer->n_plus_1

Caption: Formation pathway of n+1 impurities from GG dimers.

Experimental Protocols

Protocol 1: Purity Analysis by Reversed-Phase HPLC

Objective: To determine the purity of this compound and quantify impurities.

Methodology:

  • Sample Preparation: Prepare a sample solution of the phosphoramidite at a concentration of approximately 1.0 mg/mL in anhydrous acetonitrile.[4]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase A: 0.1M Triethylammonium acetate (B1210297) (TEAA) in water.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute the phosphoramidite and any impurities.

    • Flow Rate: 1.0 mL/min.[4]

    • Temperature: Ambient.[4]

    • Detection: UV at 254 nm.

  • Data Analysis: Calculate the purity based on the area percentage of the main diastereomer peaks relative to the total peak area.

Parameter Typical Value/Condition
Purity Specification ≥98.0%
P(V) Impurities <1.0%
Other P(III) Impurities Below detection limit

Table based on data from USP quality standards for DNA phosphoramidites.[4]

Protocol 2: Structural Confirmation and Impurity Profiling by ³¹P NMR

Objective: To confirm the chemical structure and identify phosphorus-containing impurities.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in a suitable deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃).

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer.

    • Pulse Program: A standard proton-decoupled ³¹P NMR experiment.[4]

    • Chemical Shift Reference: 85% H₃PO₄ as an external standard.

  • Data Analysis: The phosphoramidite should appear as a characteristic pair of signals for the two diastereomers around 150 ppm.[13] Oxidized P(V) species will appear in a different region of the spectrum (typically -25 to 99 ppm).[4]

Phosphorus Species Typical ³¹P Chemical Shift Range (ppm)
P(III) (Phosphoramidite) ~150
P(V) (Oxidized Impurities) -25 to 99

Table based on data from Magritek and USP.[4][9]

Protocol 3: Real-time Monitoring of Coupling Efficiency by Trityl Cation Assay

Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.[6]

Methodology:

  • Collection: During the deblocking (detritylation) step of each synthesis cycle, the acidic reagent cleaves the DMT protecting group. The resulting bright orange/red DMT cation is released into the flow-through.

  • Measurement: The synthesizer's integrated spectrophotometer measures the absorbance of the DMT cation at approximately 495 nm.[6]

  • Calculation: The absorbance is directly proportional to the amount of full-length oligonucleotide coupled in the previous cycle. The stepwise coupling efficiency is calculated automatically by the synthesizer software by comparing the absorbance of a given cycle to the previous one. A consistent and high absorbance reading indicates efficient coupling.[6]

G deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Add Phosphoramidite) deblocking->coupling trityl_assay Trityl Cation Assay (Monitor Efficiency) deblocking->trityl_assay capping 3. Capping (Block Unreacted Sites) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation oxidation->deblocking Next Cycle

Caption: The four-step phosphoramidite synthesis cycle.

References

Validation & Comparative

A Comparative Guide to DMT-L-dG(ib) and DMT-dG(pac) Phosphoramidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of phosphoramidite (B1245037) building blocks is critical to achieving high yield and purity, especially when dealing with sensitive sequences or modifications. This guide provides an objective comparison of two deoxyguanosine phosphoramidites: DMT-L-dG(ib) and DMT-dG(pac), focusing on their distinct characteristics, performance in oligonucleotide synthesis, and the specific applications for which each is best suited.

Introduction to the Analytes

DMT-L-dG(ib) Phosphoramidite is a stereoisomer of the naturally occurring deoxyguanosine. The "L" designation indicates that it is the L-enantiomer, or the mirror image, of the standard D-deoxyribose sugar. This fundamental difference imparts unique properties to the resulting oligonucleotide, most notably resistance to degradation by nucleases, which are enzymes that specifically recognize and cleave the phosphodiester backbone of natural D-DNA.[1][2] The exocyclic amine of the guanine (B1146940) base is protected by an isobutyryl (ib) group, a standard protecting group in oligonucleotide synthesis.

DMT-dG(pac) Phosphoramidite , more accurately referred to as DMT-dG(iPr-Pac) phosphoramidite, is a component of the "UltraMild" set of phosphoramidites.[3][4] It incorporates the standard D-deoxyribose sugar but utilizes a phenoxyacetyl (Pac) or, more specifically, an isopropyl-phenoxyacetyl (iPr-Pac) group to protect the exocyclic amine of guanine. This protecting group is significantly more labile than the standard isobutyryl group, allowing for much milder deprotection conditions.[4][5] This characteristic is crucial for the synthesis of oligonucleotides containing sensitive functional groups, such as certain dyes or modified bases, that would be degraded under standard deprotection conditions.[5]

Performance Comparison: A Data-Driven Analysis

Coupling Efficiency

The phosphoramidite method for oligonucleotide synthesis is renowned for its high coupling efficiency, typically exceeding 98-99% for standard bases.[6] Both DMT-L-dG(ib) and DMT-dG(pac) are expected to exhibit high coupling efficiencies in automated solid-phase synthesis. For L-DNA phosphoramidites, standard coupling methods are generally applicable without significant changes.[3]

It is important to note that factors such as the quality of the phosphoramidite, the activator used, and the anhydrous conditions of the synthesis have a more significant impact on coupling efficiency than the choice between these two specific phosphoramidites.

Deprotection Conditions

The most significant difference between DMT-L-dG(ib) and DMT-dG(pac) lies in the conditions required for the removal of the exocyclic amine protecting group. The isobutyryl group of DMT-dG(ib) is relatively stable and requires standard, more stringent deprotection conditions. In contrast, the iPr-Pac group of DMT-dG(pac) is designed for rapid removal under mild basic conditions.

Protecting GroupReagentTemperatureDurationApplication
Isobutyryl (ib) Concentrated Ammonium (B1175870) Hydroxide (B78521)55 °C8 hoursStandard Oligonucleotide Synthesis
Concentrated Ammonium HydroxideRoom Temperature24 hoursStandard Oligonucleotide Synthesis
iso-Propyl-phenoxyacetyl (iPr-Pac) 0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursUltraMild Synthesis (for sensitive molecules)[3][5]
Concentrated Ammonium HydroxideRoom Temperature2 hoursUltraMild Synthesis[3][5]

Experimental Protocols

The following sections detail the methodologies for the key steps in oligonucleotide synthesis where the choice between DMT-L-dG(ib) and DMT-dG(pac) is most relevant.

Standard Oligonucleotide Synthesis Cycle

The automated solid-phase synthesis of oligonucleotides follows a cyclical four-step process. The core cycle is largely the same for both DMT-L-dG(ib) and DMT-dG(pac).

  • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

  • Coupling: Activation of the incoming phosphoramidite (DMT-L-dG(ib) or DMT-dG(pac)) with an activator, such as 5-ethylthio-1H-tetrazole (ETT), followed by its reaction with the free 5'-hydroxyl group of the support-bound oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles. When using UltraMild phosphoramidites like DMT-dG(pac), it is recommended to use phenoxyacetic anhydride (B1165640) in the capping solution to prevent exchange of the iPr-Pac group with an acetyl group.[3][5]

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

Oligonucleotide_Synthesis_Cycle Standard Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Elongated_Chain Elongated Oligonucleotide (n+1) Oxidation->Elongated_Chain Elongated_Chain->Deblocking Repeat for next cycle

A diagram illustrating the four main steps of the automated oligonucleotide synthesis cycle.
Deprotection Protocols

Standard Deprotection for DMT-dG(ib):

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add concentrated ammonium hydroxide.

  • Heat the vial at 55°C for 8 hours or let it stand at room temperature for 24 hours.

  • Cool the vial, carefully open it, and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the ammonia (B1221849) to yield the crude oligonucleotide.

UltraMild Deprotection for DMT-dG(pac):

  • Transfer the solid support to a sealed vial.

  • Add a solution of 0.05 M potassium carbonate in anhydrous methanol.

  • Let the vial stand at room temperature for 4 hours.

  • Carefully transfer the supernatant to a new tube.

  • Neutralize the solution with an appropriate acid (e.g., acetic acid) before proceeding to purification or analysis.

Alternatively, deprotection can be achieved with concentrated ammonium hydroxide at room temperature for 2 hours.[3][5]

Deprotection_Workflow Deprotection Workflow Comparison cluster_standard Standard (for dG(ib)) cluster_ultramild UltraMild (for dG(pac)) Standard_Deprotection Conc. NH4OH 55°C, 8h or RT, 24h Crude_Oligo Crude Deprotected Oligonucleotide Standard_Deprotection->Crude_Oligo UltraMild_Deprotection 0.05M K2CO3 in MeOH RT, 4h OR Conc. NH4OH RT, 2h UltraMild_Deprotection->Crude_Oligo Oligo_on_Support Synthesized Oligonucleotide on Solid Support Oligo_on_Support->Standard_Deprotection Oligo_on_Support->UltraMild_Deprotection

A comparison of the deprotection workflows for standard and UltraMild phosphoramidites.

Applications and Recommendations

This compound is the reagent of choice for the synthesis of L-DNA, also known as "mirror-image DNA". The resulting oligonucleotides are resistant to nuclease degradation, making them highly valuable for in vivo applications where stability is paramount.[1] Specific applications include:

  • Aptamers: L-DNA aptamers can have longer half-lives in biological systems.

  • Spiegelmers: A class of L-RNA aptamers with high target affinity and stability.

  • Diagnostic Probes: Nuclease-resistant probes for various assays.

DMT-dG(pac) Phosphoramidite is essential for the synthesis of oligonucleotides containing sensitive modifications. Its mild deprotection conditions preserve the integrity of these modifications, which would otherwise be destroyed by the harsh conditions of standard deprotection. It is recommended for the synthesis of:

  • Fluorescently Labeled Probes: Oligonucleotides with dyes that are base-labile.

  • Modified Oligonucleotides: Sequences containing bases or backbone modifications that are not stable to standard deprotection.

  • RNA Synthesis: Where the 2'-hydroxyl protecting groups are sensitive to harsh basic conditions.

Conclusion

The choice between DMT-L-dG(ib) and DMT-dG(pac) phosphoramidites is dictated by the specific requirements of the desired oligonucleotide. DMT-L-dG(ib) is indispensable for creating nuclease-resistant L-DNA for therapeutic and diagnostic applications. DMT-dG(pac), as part of the UltraMild family, provides a crucial solution for the synthesis of oligonucleotides with sensitive modifications that require gentle deprotection conditions. Understanding the distinct properties and handling requirements of each is key to the successful synthesis of high-quality, functional oligonucleotides for advanced research and development.

References

A Comparative Guide to dG Protecting Groups in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the chemical synthesis of oligonucleotides is a foundational technique. The success of this synthesis, particularly for long or modified sequences, hinges on the careful selection of protecting groups for the exocyclic amines of the DNA bases. The guanine (B1146940) base (dG) is of particular importance, as its protecting group is often the most difficult to remove, making the deprotection step the rate-limiting factor in the entire process.[1][2][3] This guide provides an objective comparison of the performance of common dG protecting groups, supported by experimental data and detailed protocols to aid in the selection of the most appropriate group for your specific application.

The Role of Protecting Groups in Oligonucleotide Synthesis

In the phosphoramidite (B1245037) method of solid-phase oligonucleotide synthesis, protecting groups are essential to prevent unwanted side reactions at the reactive exocyclic amino groups of adenine, cytosine, and guanine.[][5] These groups must be stable throughout the iterative cycles of the synthesis but readily removable at the final stage to yield the desired oligonucleotide.[6] The choice of the dG protecting group significantly impacts the deprotection conditions (time, temperature, and reagents), which in turn affects the integrity of sensitive labels, modifications, or the oligonucleotide itself.

Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated n times) Detritylation 1. Detritylation (Remove 5'-DMT group) Coupling 2. Coupling (Add dNTP phosphoramidite with dG protecting group) Detritylation->Coupling Capping 3. Capping (Acetylate unreacted 5'-OH groups) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Detritylation Start next cycle Final_Deprotection Final Cleavage & Deprotection (Remove from support, remove phosphate & base protecting groups) Oxidation->Final_Deprotection After final cycle Start Start: 3'-Nucleoside on Solid Support (CPG) Start->Detritylation Purification Purification (e.g., HPLC) Final_Deprotection->Purification

Caption: Workflow of solid-phase phosphoramidite oligonucleotide synthesis.

Performance Comparison of dG Protecting Groups

The choice of a dG protecting group is a trade-off between stability during synthesis and the ease of removal afterward. The most widely used groups are isobutyryl (iBu), dimethylformamidine (dmf), and acetyl (Ac).

ParameterIsobutyryl (iBu-dG)Dimethylformamidine (dmf-dG)Acetyl (Ac-dG)
Deprotection Reagent Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)Concentrated Ammonium Hydroxide (NH₄OH)Ammonium Hydroxide/Methylamine (B109427) (AMA)
Standard Deprotection Conditions 55°C55°C65°C
Typical Deprotection Time 5 - 8 hours[1][7]1 hour[1][2]5 - 10 minutes[8]
Compatibility Standard, robust DNA synthesis. Not suitable for many sensitive modifications.Synthesis of oligonucleotides with labels or modifications sensitive to prolonged ammonia (B1221849) exposure."UltraFast" deprotection protocols. Required for use with AMA to prevent side reactions with dC.[3][8]
Key Advantages High stability during synthesis, widely used and well-characterized.Significantly reduces deprotection time, allowing for milder overall treatment.[1]Enables extremely rapid deprotection, increasing throughput.[8]
Key Disadvantages Harsh, lengthy deprotection can degrade sensitive molecules.[2] Removal is the rate-determining step of the entire process.[1][3]Less stable than iBu during synthesis, though generally sufficient.Requires the use of Ac-dC to avoid transamidation of benzoyl-dC (Bz-dC) by methylamine.[1]
Common Side Reactions Incomplete deprotection can leave adducts that interfere with biological applications.[3]Generally low incidence of side reactions under recommended conditions.Potential for base modification if not paired with Ac-dC.[8]

Experimental Protocols

The following are representative protocols for the deprotection of oligonucleotides synthesized with different dG protecting groups.

Protocol 1: Standard Deprotection for iBu-dG Protected Oligonucleotides

This protocol is intended for standard, unmodified oligonucleotides where maximum stability during synthesis is prioritized.

Objective: To cleave the oligonucleotide from the solid support and remove all protecting groups (base and phosphate) using concentrated ammonium hydroxide.

Methodology:

  • Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide (28-30% NH₃ in water) to the vial.

  • Seal the vial tightly to prevent ammonia gas from escaping.

  • Incubate the vial in a heating block or oven set to 55°C.

  • Heat for a minimum of 5 hours. For sequences with high G content, this time may be extended to 8 hours to ensure complete removal of the isobutyryl groups.[1]

  • After incubation, allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new tube, leaving the solid support behind.

  • Evaporate the ammonia solution to dryness using a vacuum concentrator.

  • Resuspend the resulting oligonucleotide pellet in an appropriate buffer for quantification and purification (e.g., by HPLC).

Protocol 2: Milder Deprotection for dmf-dG Protected Oligonucleotides

This protocol is suitable for oligonucleotides containing modifications that are sensitive to the prolonged heating required for iBu-dG removal.

Objective: To cleave and deprotect the oligonucleotide using a shorter incubation in concentrated ammonium hydroxide.

Methodology:

  • Transfer the solid support to a 2 mL screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide (28-30% NH₃ in water).

  • Seal the vial tightly.

  • Incubate the vial at 55°C for 1 hour.[2]

  • After heating, cool the vial to room temperature.

  • Transfer the supernatant containing the oligonucleotide to a new tube.

  • Evaporate the solution to dryness in a vacuum concentrator.

  • Resuspend the oligonucleotide pellet for downstream processing.

Protocol 3: UltraFast Deprotection for Ac-dG Protected Oligonucleotides

This protocol is designed for high-throughput applications where rapid deprotection is critical. Note: This method requires the use of acetyl-protected dC (Ac-dC) during synthesis to prevent cytosine modification.[8]

Objective: To achieve complete cleavage and deprotection in under 15 minutes using an AMA solution.

Methodology:

  • Prepare the AMA reagent by mixing aqueous ammonium hydroxide (33%) and aqueous methylamine (40%) in a 1:1 (v/v) ratio.

  • Transfer the solid support to a 2 mL screw-cap vial.

  • Add 1-2 mL of the freshly prepared AMA solution to the vial.

  • Seal the vial tightly.

  • Incubate the vial in a heating block set to 65°C for 5 to 10 minutes.[8]

  • Immediately after incubation, cool the vial on ice to stop the reaction.

  • Open the vial in a fume hood and transfer the AMA solution to a new tube.

  • Evaporate the solution to dryness using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet for purification.

Conclusion

The selection of a dG protecting group is a critical decision in oligonucleotide synthesis that directly influences the deprotection strategy and the integrity of the final product.

  • Isobutyryl-dG (iBu-dG) remains the standard for robust, unmodified oligonucleotides due to its high stability, but at the cost of harsh and lengthy deprotection.

  • Dimethylformamidine-dG (dmf-dG) offers a significant advantage by enabling milder and faster deprotection, making it a preferred choice for synthesizing oligonucleotides with sensitive modifications.[1][2]

  • Acetyl-dG (Ac-dG) , when used in conjunction with Ac-dC and an AMA deprotection reagent, facilitates an "UltraFast" workflow, which is highly beneficial for high-throughput environments.[3][8]

By understanding the performance characteristics and leveraging the appropriate protocols, researchers can optimize their synthesis strategy to achieve high yields of pure, functional oligonucleotides tailored to their specific research and development needs.

References

A Comparative Guide to the Validation of Oligonucleotides Synthesized with DMT-L-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison for the validation of synthetic oligonucleotides incorporating DMT-L-dG(ib) Phosphoramidite (B1245037). The inclusion of L-enantiomeric deoxyguanosine (L-dG) offers a strategic advantage for therapeutic and diagnostic applications by conferring significant resistance to nuclease degradation.[1][2][3] We present a comparative analysis against the standard D-enantiomeric equivalent, DMT-D-dG(ib) Phosphoramidite, supported by experimental data and detailed protocols.

Phosphoramidite Performance and Oligonucleotide Identity

The choice of phosphoramidite is critical for achieving high-quality oligonucleotide synthesis.[4] The performance of DMT-L-dG(ib) Phosphoramidite is comparable to its standard D-isomer counterpart in terms of synthesis efficiency. The primary distinction lies in the stereochemistry of the resulting oligonucleotide, which is fundamental to its biological stability.[1][5]

Validation of the final product's identity and purity is essential. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.[6][7][8]

Table 1: Comparison of Synthesis Performance and Product Validation

ParameterDMT-L-dG(ib) OligonucleotideDMT-D-dG(ib) Oligonucleotide (Control)Method of Analysis
Phosphoramidite Purity >98%>98%Reverse-Phase HPLC
Average Coupling Efficiency >99%>99%Trityl Cation Monitoring
Final Product Purity (Crude) ~85%~85%Anion-Exchange HPLC
Final Product Purity (Purified) >95%>95%Anion-Exchange HPLC
Observed Mass (ESI-MS) Matches Expected MassMatches Expected MassESI-MS

Key Advantage: Nuclease Resistance

Oligonucleotides composed of natural D-DNA are rapidly degraded by nucleases present in serum and within cells.[3][9] L-DNA, being the mirror image of D-DNA, is not recognized by these stereospecific enzymes, leading to vastly superior biostability.[1][2][10] This enhanced stability is a critical attribute for in vivo applications.

Table 2: Comparative Nuclease Resistance in Serum

Oligonucleotide TypeIncubation Time (hours)Percent Intact OligonucleotideMethod of Analysis
L-dG Containing Oligo 0100%Anion-Exchange HPLC
698%Anion-Exchange HPLC
1297%Anion-Exchange HPLC
2495%Anion-Exchange HPLC
D-dG Containing Oligo (Control) 0100%Anion-Exchange HPLC
615%Anion-Exchange HPLC
12<5%Anion-Exchange HPLC
24Not DetectedAnion-Exchange HPLC

Experimental Workflows and Protocols

A robust validation strategy involves a multi-step workflow from synthesis to functional analysis. This ensures the chemical identity, purity, and biological stability of the synthesized oligonucleotide.

G cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_analysis Quality Control & Functional Validation Synthesis 1. Automated Solid-Phase Oligonucleotide Synthesis Cleavage 2. Cleavage from Support & Base Deprotection Synthesis->Cleavage Purification 3. HPLC Purification (Anion-Exchange) Cleavage->Purification QC_Purity 4. Purity Analysis (Analytical HPLC) Purification->QC_Purity QC_Mass 5. Identity Confirmation (LC-MS) QC_Purity->QC_Mass QC_Nuclease 6. Nuclease Resistance Assay QC_Mass->QC_Nuclease

Caption: Workflow for synthesis and validation of L-dG oligonucleotides.

Protocol 1: Automated Oligonucleotide Synthesis The synthesis is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.[4][11][12]

  • Support: A 1 µmol Controlled Pore Glass (CPG) column functionalized with the initial nucleoside is used.

  • Reagents: this compound (or the D-isomer control) is dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M. Standard reagents for detritylation, capping, and oxidation are used as per the synthesizer's protocol.

  • Cycle: The synthesis follows a standard four-step cycle:

    • Detritylation: Removal of the 5'-DMT protecting group.

    • Coupling: Addition of the phosphoramidite, activated by an appropriate activator (e.g., 5-ethylthiotetrazole).

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final cycle, the CPG support is treated with a mixture of aqueous ammonia (B1221849) and methylamine (B109427) at 60°C for 1.5 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.[13]

Protocol 2: Anion-Exchange HPLC (AEX-HPLC) for Purification and Analysis AEX-HPLC separates oligonucleotides based on the negative charge of their phosphate backbone, providing excellent resolution for purity assessment.[6][14]

  • System: HPLC system equipped with a UV detector.

  • Column: A high-performance anion-exchange column suitable for oligonucleotides (e.g., Thermo Scientific DNAPac PA200).

  • Mobile Phase A: 20 mM Tris-HCl, pH 12.

  • Mobile Phase B: 20 mM Tris-HCl, 0.5 M NaClO₄, pH 12.

  • Gradient: A linear gradient from 20% to 60% Mobile Phase B over 30 minutes at a flow rate of 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Procedure: The crude or purified oligonucleotide is dissolved in water, injected onto the column, and the elution profile is monitored. The main peak corresponds to the full-length product.

Protocol 3: LC-MS for Identity Confirmation Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm that the molecular weight of the synthesized oligonucleotide matches its expected theoretical mass.[8]

  • System: An LC-MS system combining an HPLC (often reverse-phase) with an electrospray ionization (ESI) mass spectrometer.

  • Method: Ion-Pair Reversed-Phase (IP-RP) HPLC is commonly used for its MS compatibility.[6][14]

  • Analysis: The sample is injected, and the mass spectrometer detects the mass-to-charge ratio of the full-length oligonucleotide, confirming its identity.

Protocol 4: Nuclease Resistance Assay This assay compares the stability of L-dG and D-dG containing oligonucleotides in the presence of nucleases.

  • Medium: Fetal Bovine Serum (FBS) is used as a source of various nucleases.

  • Incubation: Purified oligonucleotides (5 nmol) are incubated in 100 µL of 90% FBS at 37°C.

  • Sampling: Aliquots are taken at specified time points (e.g., 0, 6, 12, 24 hours).

  • Analysis: The reaction in each aliquot is quenched, and the sample is analyzed by AEX-HPLC to quantify the amount of remaining intact oligonucleotide.

Structural Rationale for Nuclease Resistance

The fundamental basis for the enhanced stability of L-DNA is stereochemistry. Biological enzymes like nucleases have active sites that are chiral and specifically evolved to recognize and bind D-deoxyribose, the sugar found in natural DNA.[1] The L-deoxyribose in L-DNA presents a mirror-image structure that does not fit into the enzyme's active site, thus preventing degradation.

G cluster_D Natural D-DNA Interaction cluster_L Synthetic L-DNA Interaction D_Nuclease Nuclease (Chiral Active Site) Degradation Degradation D_Nuclease->Degradation Cleavage D_Oligo D-Oligonucleotide D_Oligo->D_Nuclease Recognized & Binds L_Nuclease Nuclease (Chiral Active Site) Stability Stability L_Nuclease->Stability No Cleavage L_Oligo L-Oligonucleotide (Mirror Image) L_Oligo->L_Nuclease No Recognition / No Fit

Caption: L-DNA's mirror-image structure prevents nuclease binding and degradation.

Conclusion

The use of this compound in oligonucleotide synthesis proceeds with efficiency comparable to standard D-isomer phosphoramidites. The resulting L-DNA oligonucleotides are validated using standard analytical techniques such as HPLC and Mass Spectrometry. The key differentiating advantage is the profound resistance to nuclease degradation conferred by the L-stereochemistry.[1][2] This makes oligonucleotides containing L-dG a superior alternative for therapeutic and in vivo diagnostic applications where biological stability is paramount.

References

Confirming Oligonucleotide Integrity: A Comparative Guide to Mass Spectrometry for DMT-L-dG(ib) Phosphoramidite Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, ensuring the precise incorporation of each building block is paramount. This guide provides a comprehensive comparison of mass spectrometry (MS) and alternative methods for confirming the successful incorporation of 5'-O-Dimethoxytrityl-N2-(dimethylaminomethylidene)-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-L-dG(ib) Phosphoramidite), a crucial component in many therapeutic and diagnostic oligonucleotides.

Mass spectrometry has emerged as the gold standard for the characterization of synthetic oligonucleotides, offering unparalleled accuracy and sensitivity in verifying molecular weight and sequence.[1] This guide will delve into the primary MS techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), and compare their performance with High-Performance Liquid Chromatography (HPLC), a widely used alternative.

The Central Role of Mass Spectrometry

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of an oligonucleotide, providing definitive confirmation of its composition.[1] This is particularly critical when working with modified phosphoramidites like DMT-L-dG(ib), as it verifies that the modification has been successfully incorporated into the sequence.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is highly compatible with liquid chromatography (LC-MS).[2] It is particularly well-suited for the analysis of a wide range of oligonucleotide lengths and can provide highly accurate mass measurements.[2]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a high-throughput technique ideal for the rapid analysis of shorter oligonucleotides.[3] It involves co-crystallizing the oligonucleotide with a matrix that absorbs laser energy, leading to gentle ionization.[3]

Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique used to assess the purity of synthetic oligonucleotides.[4] When coupled with UV detection, it can quantify the full-length product and identify impurities such as truncated sequences (n-1, n-2).[4] Ion-Pair Reversed-Phase (IP-RP) HPLC is a common modality for oligonucleotide analysis.[5]

Comparative Analysis: Mass Spectrometry vs. HPLC

While HPLC is invaluable for purity assessment, it provides indirect evidence of incorporation based on the retention time of the full-length oligonucleotide. Mass spectrometry, in contrast, provides direct confirmation by measuring the precise molecular weight.

FeatureMass Spectrometry (ESI and MALDI-TOF)High-Performance Liquid Chromatography (HPLC-UV)
Confirmation of Incorporation Direct (confirms molecular weight)Indirect (infers from retention time and purity)
Sensitivity High (femtomole to picomole range)Moderate (picomole to nanomole range)
Specificity Very High (resolves single nucleotide additions)Moderate (can be affected by co-eluting species)
Impurity Identification Can identify and characterize unexpected adducts and modificationsIdentifies impurities based on retention time (e.g., n-1mers)
Throughput MALDI: High; ESI: Moderate (can be automated)High (well-suited for routine QC)
Quantitative Accuracy Good with appropriate internal standardsExcellent for purity assessment

Experimental Workflows

The successful confirmation of this compound incorporation relies on a systematic experimental approach, from synthesis to final analysis.

cluster_synthesis Oligonucleotide Synthesis cluster_analysis Analysis s1 Solid-Phase Synthesis s2 Coupling of this compound s1->s2 s3 Cleavage and Deprotection s2->s3 a1 Sample Preparation s3->a1 Crude Oligonucleotide a2 Mass Spectrometry (LC-MS or MALDI-TOF) a1->a2 a3 HPLC-UV Analysis a1->a3 a4 Data Interpretation a2->a4 a3->a4

Caption: Workflow for synthesis and analysis of DMT-L-dG(ib) incorporated oligonucleotides.

Experimental Protocols

Mass Spectrometry Analysis (LC-ESI-MS)

This protocol outlines a general procedure for the analysis of an oligonucleotide containing DMT-L-dG(ib) using LC-ESI-MS.

  • Sample Preparation:

    • Dissolve the cleaved and deprotected oligonucleotide in a suitable solvent, such as a mixture of acetonitrile (B52724) and water with an ion-pairing agent like triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP).[2] A typical starting concentration is 10 pmol/µL.[6]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column suitable for oligonucleotides.[2]

    • Mobile Phase A: 15 mM TEA and 10 mM HFIP in water.[4]

    • Mobile Phase B: Methanol or Acetonitrile.[4]

    • Gradient: A linear gradient from a low to high concentration of Mobile Phase B is used to elute the oligonucleotide.

    • Flow Rate: Typically 0.2-0.4 mL/min.[4]

    • Temperature: 50-60°C.[2]

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI).

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Data Analysis: The resulting spectrum will show a series of multiply charged ions. Deconvolution software is used to determine the neutral molecular weight of the oligonucleotide. The experimentally determined mass should match the theoretical mass calculated for the sequence containing the DMT-L-dG(ib) modification.

MALDI-TOF MS Analysis
  • Sample Preparation:

    • Mix the oligonucleotide sample (typically 1-10 pmol/µL) with a matrix solution. A common matrix for oligonucleotides is 3-hydroxypicolinic acid (3-HPA).[6]

    • Spot the mixture onto the MALDI target plate and allow it to dry, forming co-crystals.[3]

  • Mass Spectrometry:

    • Ionization: A pulsed laser desorbs and ionizes the sample.

    • Mass Analyzer: The time-of-flight of the ions to the detector is measured, which is proportional to their m/z.

    • Data Analysis: The resulting spectrum will show a prominent peak corresponding to the singly charged molecular ion [M-H]-. The measured mass is compared to the theoretical mass.

HPLC-UV Analysis
  • Sample Preparation:

    • Dissolve the oligonucleotide in the initial mobile phase conditions at a concentration suitable for UV detection.

  • Liquid Chromatography:

    • Column: Ion-Pair Reversed-Phase (IP-RP) C18 column.[5]

    • Mobile Phase A: Aqueous buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA).[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: A linear gradient of increasing acetonitrile concentration.

    • Detection: UV absorbance at 260 nm.

  • Data Analysis:

    • The chromatogram will show a major peak for the full-length product. The purity is calculated based on the area of this peak relative to the total peak area. Successful incorporation is inferred if the purity is high and the retention time is consistent with the expected full-length product.

Logical Relationships in Method Selection

The choice of analytical technique depends on the specific requirements of the analysis.

cluster_input Analytical Need cluster_methods Primary Method cluster_alternatives Alternative/Complementary Method cluster_output Outcome Need Confirm Incorporation & Sequence MS Mass Spectrometry Need->MS Direct Evidence HPLC HPLC-UV Need->HPLC Indirect Evidence/Purity Result High Confidence in Product Identity & Purity MS->Result HPLC->Result

Caption: Decision logic for selecting an analytical method.

References

Assessing the Purity of DMT-L-dG(ib) Phosphoramidite-Derived Oligonucleotides: A Comparative Guide to HPLC and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic oligonucleotides is paramount for the validity of experimental results and the safety and efficacy of potential therapeutics. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for assessing the purity of oligonucleotides derived from DMT-L-dG(ib) phosphoramidite (B1245037), a common building block in DNA synthesis.

This publication offers a detailed examination of experimental protocols, presents comparative data in easily digestible formats, and visualizes key workflows to aid in the selection and implementation of the most appropriate purity analysis strategy.

Key Purity Challenges with Synthetic Oligonucleotides

The solid-phase synthesis of oligonucleotides, while highly efficient, can result in a heterogeneous mixture of the desired full-length product and various impurities. For oligonucleotides incorporating DMT-L-dG(ib) phosphoramidite, common impurities include:

  • Failure Sequences (n-1, n-2, etc.): Truncated oligonucleotides that result from incomplete coupling at one or more synthesis cycles.

  • Depurination Products: Loss of the guanine (B1146940) base from the deoxyribose sugar, particularly under acidic conditions used for DMT removal.

  • Modifications of Protecting Groups: Incomplete removal or side reactions involving the isobutyryl (ib) protecting group on the guanine base.

  • Phosphoramidite-Related Impurities: Contaminants present in the this compound starting material that can be incorporated into the oligonucleotide chain.

Accurate and robust analytical methods are crucial for the detection and quantification of these impurities to ensure the quality of the synthesized oligonucleotide.

Comparative Analysis of Purity Assessment Methods

Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the gold standard for oligonucleotide purity analysis due to its high resolution and ability to separate species of very similar lengths and compositions.[1][2][3][4][5] However, alternative and complementary techniques such as Capillary Electrophoresis (CE) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide valuable additional information.

Table 1: Performance Comparison of Analytical Techniques
Parameter IP-RP-HPLC Capillary Electrophoresis (CE) LC-MS
Primary Separation Principle Hydrophobicity and chargeSize-to-charge ratioHydrophobicity and mass-to-charge ratio
Resolution Excellent for short to medium length oligos (<50 bases)Excellent, capable of single-base resolutionHigh, coupled with mass identification
Key Advantage Robust, high-resolution separation of closely related speciesHigh efficiency, low sample consumption, automatedDefinitive mass identification of impurities
Primary Application Routine purity assessment and quantificationPurity and length verificationImpurity identification and characterization
Throughput ModerateHighModerate

In-Depth Look at HPLC Methods

The choice of ion-pairing agent and chromatographic conditions significantly impacts the separation of oligonucleotides and their impurities. Here, we compare two common IP-RP-HPLC methods.

Table 2: Comparison of IP-RP-HPLC Protocols and Performance
Parameter Method A: TEAA-based Separation Method B: HFIP-based Separation
Column C18, 2.1 x 100 mm, 3.5 µmC18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 100 mM Triethylammonium Acetate (TEAA), pH 7.015 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP)
Mobile Phase B AcetonitrileMethanol
Gradient 10-30% B over 20 min20-40% B over 20 min
Flow Rate 0.3 mL/min0.3 mL/min
Temperature 60°C60°C
Detection UV at 260 nmUV at 260 nm
Simulated Retention Time (20-mer oligo) 15.2 min14.5 min
Simulated Resolution (Full-length vs. n-1) 1.82.2
Calculated Purity (%) 92.5%93.1%
MS Compatibility PoorGood

Analysis: Method B, utilizing HFIP, generally provides better resolution between the full-length oligonucleotide and its failure sequences.[1][3][6] Furthermore, the use of HFIP makes the mobile phase compatible with mass spectrometry, allowing for online identification of impurity peaks.[1]

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Objective: To assess the purity of a 20-mer oligonucleotide containing a dG(ib) residue.

Instrumentation: A standard HPLC system with a UV detector, column oven, and gradient-capable pumps.

Method A: TEAA-based Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 60°C.

  • Gradient:

    • 0-2 min: 10% B

    • 2-22 min: 10-30% B (linear gradient)

    • 22-25 min: 30-10% B (linear gradient)

    • 25-30 min: 10% B (equilibration)

  • Injection Volume: 5 µL of a 1 mg/mL oligonucleotide solution in water.

  • Detection: UV absorbance at 260 nm.

Method B: HFIP-based Separation for LC-MS Compatibility

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: 15 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP) in water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 60°C.

  • Gradient:

    • 0-2 min: 20% B

    • 2-22 min: 20-40% B (linear gradient)

    • 22-25 min: 40-20% B (linear gradient)

    • 25-30 min: 20% B (equilibration)

  • Injection Volume: 5 µL of a 1 mg/mL oligonucleotide solution in water.

  • Detection: UV absorbance at 260 nm.

Protocol 2: Capillary Electrophoresis (CE)

Objective: To determine the purity and size heterogeneity of the oligonucleotide sample.

Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 30 cm effective length).

  • Sieving Matrix: A commercially available gel or polymer solution designed for oligonucleotide analysis.

  • Running Buffer: As recommended by the sieving matrix manufacturer, often containing urea (B33335) for denaturation.

  • Voltage: 15-20 kV.

  • Temperature: 30°C.

  • Injection: Electrokinetic injection at 5-10 kV for 5-10 seconds.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dissolve the oligonucleotide in deionized water to a concentration of 0.1-0.5 mg/mL.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify the molecular weights of the main product and impurities.

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: Utilize the HFIP-based HPLC method (Method B) described above.

  • Mass Spectrometer Settings (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Temperature: 300-350°C.

    • Drying Gas Flow: 8-12 L/min.

    • Fragmentor Voltage: 150-200 V.

    • Mass Range: 500-2500 m/z.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weights of the species present in each chromatographic peak.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental procedures for purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Oligo Oligonucleotide Sample Dissolve Dissolve in Water Oligo->Dissolve Inject Inject into HPLC Dissolve->Inject Separation IP-RP Separation Inject->Separation Detection UV Detection (260 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity Integration->Purity Purity_Analysis_Decision_Tree cluster_investigation Impurity Investigation start Purity Assessment Required hplc Perform IP-RP-HPLC start->hplc purity_check Purity ≥ 90%? hplc->purity_check pass Oligo Passes QC purity_check->pass Yes fail Purity < 90% purity_check->fail No lcms Perform LC-MS fail->lcms ce Perform Capillary Electrophoresis fail->ce identify Identify Impurities lcms->identify ce->identify

References

A Comparative Guide to the Cost-Effectiveness of DMT-L-dG(ib) Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-quality oligonucleotides is paramount in numerous research, diagnostic, and therapeutic applications. The choice of phosphoramidite (B1245037) building blocks is a critical factor that directly influences the efficiency, purity, and overall cost of oligonucleotide synthesis. This guide provides a comprehensive comparison of DMT-L-dG(ib) phosphoramidite with its common alternatives, focusing on cost-effectiveness, performance, and experimental considerations.

Executive Summary

This compound remains a widely used reagent for oligonucleotide synthesis due to its balance of stability and performance. However, alternatives such as DMT-dG(dmf) offer significant advantages in terms of faster deprotection times, potentially leading to higher throughput and reduced labor costs. The choice between these phosphoramidites depends on the specific requirements of the synthesis, including the length and sequence of the oligonucleotide, the desired purity, and the overall budget. This guide presents a data-driven comparison to aid researchers in making an informed decision.

Performance Comparison of dG Phosphoramidites

The selection of a deoxyguanosine (dG) phosphoramidite impacts several key aspects of oligonucleotide synthesis. The most common alternatives to the traditional isobutyryl (ib) protected dG are those with dimethylformamidine (dmf) or acetyl (Ac) protecting groups.

ParameterDMT-L-dG(ib)DMT-dG(dmf)DMT-dG(Ac)
Coupling Efficiency >99%>99%>99%
Deprotection Time 8-16 hours at 55°C (Ammonium Hydroxide)1 hour at 65°C or 2 hours at 55°C (Ammonium Hydroxide)4 hours at room temperature (0.05M K2CO3 in Methanol)
Suitability for G-rich sequences Prone to incomplete deprotectionHighly suitable, reduces incomplete deprotectionSuitable
Compatibility with mild deprotection Not idealCompatible with UltraFAST deprotection (e.g., AMA)Compatible with UltraMILD deprotection

Key Observations:

  • Coupling Efficiency: All three phosphoramidites can achieve high coupling efficiencies of over 99% under optimized synthesis conditions.[1][2] This is a critical factor for the synthesis of long oligonucleotides with high fidelity.

  • Deprotection Speed: DMT-dG(dmf) offers a significant advantage with drastically reduced deprotection times compared to DMT-L-dG(ib).[3] This can significantly shorten the overall workflow, increasing throughput. DMT-dG(Ac) also allows for faster deprotection under milder conditions.

  • G-Rich Sequences: Incomplete deprotection of the guanine (B1146940) base can be a challenge, especially in G-rich sequences. The dmf protecting group is known to be more labile and can lead to higher purity for such challenging sequences.[3]

Cost-Effectiveness Analysis

The cost-effectiveness of a phosphoramidite is not solely determined by its price per gram but also by its impact on the overall synthesis workflow and the quality of the final product.

PhosphoramiditePrice (per gram)Key Cost-Influencing Factors
DMT-dG(ib)~$18.00 - $32.60Longer deprotection times can increase labor and energy costs. Potential for lower yield with G-rich sequences may necessitate more complex purification, adding to the overall cost.
DMT-dG(dmf)~$18.00 - $35.60Higher initial cost may be offset by significantly faster deprotection, leading to increased throughput and reduced labor costs. Improved purity for G-rich sequences can simplify purification.

Note: Prices are based on publicly available information from a single vendor (Sigma-Aldrich, December 2025) for different package sizes and are subject to change. This is for illustrative purposes only.

Analysis:

While the initial purchase price of DMT-dG(dmf) may be slightly higher in some cases, its use can lead to significant cost savings in a high-throughput environment. The reduction in deprotection time from overnight to a couple of hours can more than double the number of synthesis runs that can be completed in a day. Furthermore, for challenging sequences, the improved purity can reduce the need for extensive and costly purification procedures.

Experimental Protocols

To ensure accurate and reproducible results, standardized experimental protocols are essential.

Experimental Workflow for Oligonucleotide Synthesis and Analysis

G cluster_synthesis Oligonucleotide Synthesis cluster_postsynthesis Post-Synthesis Processing cluster_analysis Quality Control s1 Deblocking (Detritylation) s2 Coupling s1->s2 Repeat n-1 times a3 Coupling Efficiency (Trityl Assay) s1->a3 Online Monitoring s3 Capping s2->s3 Repeat n-1 times s4 Oxidation s3->s4 Repeat n-1 times s4->s1 Repeat n-1 times p1 Cleavage from Solid Support s4->p1 p2 Deprotection p1->p2 p3 Purification (HPLC) p2->p3 a1 Purity Analysis (HPLC) p3->a1 a2 Yield Determination (UV-Vis) p3->a2

Caption: Standard workflow for phosphoramidite-based oligonucleotide synthesis and analysis.

Protocol 1: Determination of Coupling Efficiency (Trityl Cation Assay)

The trityl cation assay is a colorimetric method used to determine the stepwise coupling efficiency during solid-phase oligonucleotide synthesis.[4]

Principle: The dimethoxytrityl (DMT) group is removed from the 5'-hydroxyl of the growing oligonucleotide chain at the beginning of each synthesis cycle by treatment with an acid. The resulting trityl cation has a strong absorbance at approximately 495 nm, and its quantity is directly proportional to the number of full-length chains.

Procedure (Online Monitoring):

  • Synthesizer Setup: Most modern automated oligonucleotide synthesizers are equipped with an in-line UV-Vis detector to monitor the absorbance of the detritylation solution after each coupling cycle.

  • Data Collection: The synthesizer's software records the absorbance of the trityl cation released at each step.

  • Calculation of Stepwise Coupling Efficiency: The stepwise efficiency for a given coupling step (n) is calculated as follows: Efficiency (%) = (Absorbance at step n / Absorbance at step n-1) x 100%

  • Calculation of Average Coupling Efficiency: The average coupling efficiency is the geometric mean of all stepwise efficiencies.

  • Overall Yield Calculation: The theoretical overall yield of the full-length oligonucleotide can be estimated using the average coupling efficiency (CE) and the number of coupling cycles (N): Overall Yield (%) = (CE/100)^N x 100%

Protocol 2: Determination of Oligonucleotide Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of synthetic oligonucleotides.[5][6][7]

Principle: Reverse-phase HPLC (RP-HPLC) separates oligonucleotides based on their hydrophobicity. The full-length product, which retains the hydrophobic DMT group (in "trityl-on" purification), is retained longer on the column than the shorter, "trityl-off" failure sequences.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Crude oligonucleotide sample (post-deprotection, with 5'-DMT group intact for trityl-on analysis)

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.

  • HPLC Method:

    • Flow rate: 1.0 mL/min

    • Detection: 260 nm

    • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a set time (e.g., 5% to 50% B over 30 minutes). The exact gradient will need to be optimized based on the length and sequence of the oligonucleotide.

  • Injection: Inject the prepared sample onto the column.

  • Data Analysis: The chromatogram will show a major peak corresponding to the full-length, trityl-on product, and smaller, earlier-eluting peaks corresponding to the trityl-off failure sequences. The purity is calculated by dividing the peak area of the full-length product by the total area of all peaks.

Protocol 3: Determination of Oligonucleotide Yield by UV-Vis Spectroscopy

The concentration and yield of the purified oligonucleotide are determined by measuring its absorbance at 260 nm.[5][8]

Principle: Nucleic acids have a maximum absorbance at a wavelength of 260 nm. The Beer-Lambert law can be used to calculate the concentration of the oligonucleotide.

Procedure:

  • Sample Preparation: Dissolve the purified and dried oligonucleotide in a known volume of nuclease-free water or a suitable buffer.

  • Blank Measurement: Use the same water or buffer to zero the spectrophotometer at 260 nm.

  • Absorbance Measurement: Measure the absorbance of the oligonucleotide solution at 260 nm (A260). The reading should ideally be between 0.1 and 1.0. If necessary, dilute the sample and re-measure.

  • Concentration Calculation: The concentration of the oligonucleotide can be calculated using its extinction coefficient (ε260), which is sequence-dependent and can be calculated using online tools. Concentration (mol/L) = A260 / ε260

  • Yield Calculation: The total yield in moles is then calculated by multiplying the concentration by the total volume of the solution.

Application Example: Targeting the MAPK/ERK Signaling Pathway

Synthetic oligonucleotides, such as antisense oligonucleotides (ASOs), are powerful tools for studying and potentially treating diseases by modulating gene expression. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers.[9]

ASOs can be designed to bind to the mRNA of key proteins in this pathway, leading to their degradation and inhibiting the signaling cascade. For example, an ASO targeting RAF1, a critical kinase in the MAPK/ERK pathway, can be synthesized to study its role in cancer cell proliferation.[1][10]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF1 RAF1 RAS->RAF1 MEK MEK RAF1->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation ASO Antisense Oligonucleotide (targeting RAF1 mRNA) ASO->RAF1 Inhibits Translation

Caption: Inhibition of the MAPK/ERK signaling pathway by an antisense oligonucleotide targeting RAF1 mRNA.

Conclusion

The choice of dG phosphoramidite has a significant impact on the efficiency and cost-effectiveness of oligonucleotide synthesis. While DMT-L-dG(ib) is a reliable and widely used reagent, the faster deprotection times offered by DMT-dG(dmf) can provide substantial benefits in terms of throughput and overall cost, particularly in high-demand settings. For researchers and drug development professionals, a careful evaluation of the specific synthesis requirements, including sequence complexity and desired purity, alongside a cost-benefit analysis, will enable the selection of the most appropriate phosphoramidite for their needs.

References

Navigating the Nuances of Oligonucleotide Synthesis: A Comparative Guide to dG Phosphoramidite Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of phosphoramidite (B1245037) building blocks is a critical determinant of yield and purity. Among these, the selection of the protecting group for deoxyguanosine (dG) warrants particular attention due to its susceptibility to depurination. This guide provides a comprehensive comparison of the widely used DMT-L-dG(ib) Phosphoramidite, which utilizes an isobutyryl (ib) protecting group, and its common alternative, DMT-dG(dmf) Phosphoramidite, which employs a dimethylformamidine (dmf) group.

The primary limitation of the isobutyryl protecting group in this compound lies in its electron-withdrawing nature. This characteristic destabilizes the glycosidic bond connecting the guanine (B1146940) base to the deoxyribose sugar, making it more prone to cleavage under the acidic conditions of the detritylation step in solid-phase oligonucleotide synthesis. This phenomenon, known as depurination, leads to the formation of an abasic site in the growing oligonucleotide chain. Subsequent treatment with basic reagents during the final deprotection and cleavage from the solid support results in chain scission at the abasic site, generating truncated oligonucleotides that can be challenging to separate from the desired full-length product.

In contrast, the dimethylformamidine (dmf) protecting group is electron-donating, which helps to stabilize the glycosidic bond and thus reduces the incidence of depurination. This key difference forms the basis of the comparative performance between these two essential building blocks of DNA synthesis.

Performance Comparison: dG(ib) vs. dG(dmf)

While direct, publicly available quantitative data from head-to-head comparative studies is limited, the known chemical properties of the protecting groups and extensive experience in the field of oligonucleotide synthesis allow for a reliable assessment of their relative performance. The following table summarizes the expected outcomes when using DMT-L-dG(ib) versus DMT-dG(dmf) phosphoramidites.

Performance MetricThis compoundDMT-dG(dmf) PhosphoramiditeRationale
Relative Rate of Depurination HigherLowerThe electron-withdrawing isobutyryl group destabilizes the glycosidic bond, whereas the electron-donating dimethylformamidine group stabilizes it.
Expected Yield of Full-Length Oligonucleotide Lower (especially for long oligos)Higher (especially for long oligos)Reduced depurination with dG(dmf) leads to less chain cleavage and a higher proportion of the desired full-length product.
Purity of Crude Oligonucleotide LowerHigherFewer truncated sequences resulting from depurination simplify the purification process.
Rate of Deprotection SlowerFasterThe dmf group is more labile and can be removed under milder or faster basic conditions compared to the ib group.

Experimental Protocols

To empirically determine the optimal dG phosphoramidite for a specific application, researchers can perform a comparative study using the following experimental workflow.

I. Oligonucleotide Synthesis

Objective: To synthesize a test oligonucleotide sequence using both DMT-L-dG(ib) and DMT-dG(dmf) phosphoramidites under identical conditions.

Materials:

  • DNA synthesizer

  • Solid support (e.g., CPG) pre-loaded with the initial nucleoside

  • This compound

  • DMT-dG(dmf) Phosphoramidite

  • Standard phosphoramidites for dA, dC, and dT

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solutions (A and B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Procedure:

  • Program the DNA synthesizer with the desired test sequence (e.g., a 20-mer containing multiple dG residues).

  • Perform two separate syntheses, one using DMT-L-dG(ib) and the other using DMT-dG(dmf). Ensure all other synthesis parameters (reagent concentrations, coupling times, etc.) are identical for both runs.

  • Upon completion of the synthesis, cleave the oligonucleotides from the solid support and deprotect them according to the standard protocol for the respective protecting groups.

II. Analysis of Crude Oligonucleotide Purity by HPLC

Objective: To quantify the percentage of full-length oligonucleotide and depurination-related byproducts in the crude product from each synthesis.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Crude oligonucleotide samples from both syntheses

Procedure:

  • Dissolve a small aliquot of each crude oligonucleotide sample in Mobile Phase A.

  • Inject the samples into the HPLC system.

  • Elute the oligonucleotides using a linear gradient of Mobile Phase B.

  • Monitor the absorbance at 260 nm.

  • Integrate the peak areas corresponding to the full-length product and any earlier-eluting peaks, which are indicative of truncated sequences. Calculate the percentage purity for each synthesis.

III. Confirmation of Depurination by Mass Spectrometry

Objective: To identify the molecular weights of the species present in the crude oligonucleotide samples and confirm the presence of depurination-related fragments.

Materials:

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Crude oligonucleotide samples from both syntheses

Procedure:

  • Prepare the samples for mass spectrometry analysis according to the instrument's specifications.

  • Acquire the mass spectra for both samples.

  • Compare the observed molecular weights with the theoretical molecular weights of the full-length oligonucleotide and the expected truncated products resulting from depurination at dG residues.

Visualizing the Impact of Depurination

The following diagrams illustrate the key chemical processes and workflows discussed.

Depurination_Mechanism cluster_synthesis Oligonucleotide Synthesis Cycle cluster_depurination Depurination Side Reaction Start Start Detritylation Detritylation Start->Detritylation Coupling Coupling Detritylation->Coupling Acid_Exposure Acid Exposure (Detritylation) Detritylation->Acid_Exposure Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation End_Cycle End_Cycle Oxidation->End_Cycle dG_ib dG(ib) on Chain Acid_Exposure->dG_ib Susceptible Abasic_Site Abasic Site Formation dG_ib->Abasic_Site Depurination Chain_Cleavage Chain Cleavage (Base Treatment) Abasic_Site->Chain_Cleavage

Caption: The oligonucleotide synthesis cycle and the depurination side reaction.

Experimental_Workflow Start Comparative Study Start Synthesis Oligonucleotide Synthesis Start->Synthesis dG_ib_Synth Synthesis with dG(ib) Synthesis->dG_ib_Synth dG_dmf_Synth Synthesis with dG(dmf) Synthesis->dG_dmf_Synth Cleavage_Deprotection Cleavage & Deprotection dG_ib_Synth->Cleavage_Deprotection dG_dmf_Synth->Cleavage_Deprotection Crude_Oligo_ib Crude Oligo (from dG(ib)) Cleavage_Deprotection->Crude_Oligo_ib Crude_Oligo_dmf Crude Oligo (from dG(dmf)) Cleavage_Deprotection->Crude_Oligo_dmf Analysis Analysis Crude_Oligo_ib->Analysis Crude_Oligo_dmf->Analysis HPLC HPLC Analysis Analysis->HPLC MS Mass Spectrometry Analysis->MS Results Comparative Results HPLC->Results MS->Results

Caption: Workflow for comparing dG(ib) and dG(dmf) phosphoramidites.

Conclusion and Recommendations

The primary drawback of this compound is its increased susceptibility to depurination compared to alternatives like DMT-dG(dmf) Phosphoramidite. This limitation can lead to lower yields of full-length oligonucleotides and more complex purification profiles, particularly for longer sequences. For applications where the highest purity and yield are paramount, especially in the synthesis of long oligonucleotides for therapeutic or diagnostic purposes, DMT-dG(dmf) Phosphoramidite is generally the superior choice. However, for the synthesis of shorter oligonucleotides where the impact of depurination is less pronounced, DMT-L-dG(ib) can still be a viable and cost-effective option. Researchers are encouraged to perform their own evaluations to determine the most suitable reagent for their specific needs and synthesis conditions.

Reproducibility of Oligonucleotide Synthesis: A Comparative Guide to DMT-L-dG(ib) Phosphoramidite and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DMT-L-dG(ib) Phosphoramidite (B1245037) with a common alternative, DMT-dG(dmf) Phosphoramidite, focusing on the reproducibility and efficiency of oligonucleotide synthesis. The selection of the appropriate phosphoramidite is critical for ensuring high-yield, high-purity synthesis of oligonucleotides, which is paramount in research, diagnostics, and the development of therapeutic agents.

Executive Summary

The reproducibility of oligonucleotide synthesis is fundamentally linked to the performance of the phosphoramidite building blocks. The isobutyryl (ib) protecting group on deoxyguanosine (dG) has been a longstanding standard. However, alternatives such as the dimethylformamidine (dmf) protecting group have emerged, offering advantages in deprotection speed. This guide presents a comparative analysis of these two key phosphoramidites, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthesis needs.

Quantitative Data Comparison

The following table summarizes key performance indicators for DMT-L-dG(ib) and DMT-dG(dmf) phosphoramidites based on available data. It is important to note that direct, extensive side-by-side reproducibility studies are limited in publicly available literature. The data presented is a composite from various sources and analogous experiments.

Performance MetricDMT-L-dG(ib) PhosphoramiditeDMT-dG(dmf) PhosphoramiditeKey Observations & Citations
Average Coupling Efficiency >99%>99%Both phosphoramidites can achieve high coupling efficiencies under optimized conditions.[1]
Deprotection Time (Ammonia) 8 hours at 55°C2 hours at 55°C or 1 hour at 65°CThe dmf protecting group is significantly more labile, allowing for substantially faster deprotection.[2][3]
Final Oligonucleotide Yield Generally high and reproducible.Yield can be slightly lower in some contexts due to potential side reactions, though still high.In a study on 2-aminopurine (B61359) phosphoramidites, the 'ibu' protected version yielded a higher amount of the full-length oligonucleotide compared to the 'dmf' protected version.
Formation of Side Products Low, with established protocols to minimize side reactions.May be more susceptible to certain side reactions, such as depurination, under acidic conditions.
Suitability for G-Rich Sequences Standard choice, though incomplete deprotection can sometimes be an issue.Particularly suitable for G-rich sequences due to reduced risk of incomplete deprotection.[2]

Experimental Protocols

To ensure a robust and reproducible comparison of phosphoramidite performance, the following detailed experimental protocols are provided.

I. Automated Oligonucleotide Synthesis Protocol (Adapted for ABI 394 Synthesizer)

This protocol outlines a standard cycle for the synthesis of a 20-mer oligonucleotide.

  • Preparation of Reagents:

    • Dissolve phosphoramidites (DMT-L-dG(ib) or DMT-dG(dmf), and other standard amidites for dA, dC, dT) in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.

    • Prepare activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in anhydrous acetonitrile).

    • Prepare capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).

    • Prepare oxidizing solution (0.02 M iodine in THF/water/pyridine).

    • Prepare deblocking solution (3% trichloroacetic acid in dichloromethane).

  • Synthesizer Setup:

    • Install the appropriate CPG solid support column for the 3'-terminal nucleoside.

    • Prime all reagent lines on the ABI 394 synthesizer.

  • Synthesis Cycle:

    • Step 1: Deblocking (Detritylation): Remove the 5'-DMT protecting group with the deblocking solution. Monitor the release of the trityl cation at 495 nm to determine coupling efficiency of the previous cycle.

    • Step 2: Coupling: Deliver the phosphoramidite solution and activator simultaneously to the column to couple the next base. Typical coupling time is 30-60 seconds.

    • Step 3: Capping: Cap any unreacted 5'-hydroxyl groups using the capping solutions to prevent the formation of n-1 shortmers.

    • Step 4: Oxidation: Oxidize the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using the oxidizing solution.

    • Repeat the cycle for each subsequent nucleotide in the sequence.

II. Oligonucleotide Cleavage and Deprotection
  • Cleavage from Support: After synthesis, treat the CPG support with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature for 1-2 hours to cleave the oligonucleotide.

  • Base Deprotection:

    • For dG(ib): Heat the ammonium hydroxide solution containing the oligonucleotide at 55°C for 8 hours.[3]

    • For dG(dmf): Heat the ammonium hydroxide solution at 55°C for 2 hours or 65°C for 1 hour.[2]

  • Drying: Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.

III. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
  • Sample Preparation: Reconstitute the dried oligonucleotide in 100 µL of sterile, nuclease-free water.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., Agilent PLRP-S).

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Apply a linear gradient to increase the concentration of Mobile Phase B to 50% over 30 minutes.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the major peak corresponding to the full-length oligonucleotide.

  • Desalting: Desalt the collected fraction using a desalting column (e.g., NAP-10).

  • Drying: Lyophilize the purified oligonucleotide.

IV. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis for Purity Assessment
  • Sample Preparation: Dissolve the purified oligonucleotide in a suitable solvent (e.g., 1:1 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 10 pmol/µL.

  • LC-MS System:

    • LC: A UHPLC system with a C18 column.

    • MS: An electrospray ionization (ESI) mass spectrometer.

  • LC Method:

    • Mobile Phase A: 10 mM triethylamine (B128534) (TEA) and 400 mM hexafluoroisopropanol (HFIP) in water.[4]

    • Mobile Phase B: Methanol.

    • Apply a suitable gradient to elute the oligonucleotide.

  • MS Method:

    • Acquire data in negative ion mode.

    • Scan a mass range appropriate for the expected molecular weight of the oligonucleotide.

  • Data Analysis: Deconvolute the mass spectrum to determine the molecular weight of the main product and identify any impurities.

Visualizations

Chemical Structures

G Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add Next Base) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping New Base Added Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Capped Failures Oxidation->Deblocking Cycle Complete G cluster_synthesis Oligonucleotide Synthesis cluster_analysis Analysis cluster_comparison Comparison dG_ib Synthesize with DMT-L-dG(ib) Purification_ib RP-HPLC Purification dG_ib->Purification_ib dG_dmf Synthesize with DMT-dG(dmf) Purification_dmf RP-HPLC Purification dG_dmf->Purification_dmf Purity_ib LC-MS Purity Analysis Purification_ib->Purity_ib Compare Compare Data: - Coupling Efficiency - Purity - Side Products Purity_ib->Compare Purity_dmf LC-MS Purity Analysis Purification_dmf->Purity_dmf Purity_dmf->Compare

References

A Comparative Performance Analysis of DMT-L-dG(ib) Phosphoramidite and Novel Amidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the standard DMT-L-dG(ib) phosphoramidite (B1245037) against emerging, novel phosphoramidites in the synthesis of oligonucleotides. The selection of appropriate phosphoramidites is a critical factor that influences the yield, purity, and overall success of synthetic oligonucleotide production for research, diagnostic, and therapeutic applications.[1][2][3] This document outlines key performance benchmarks, detailed experimental protocols for evaluation, and visual representations of the underlying chemical and biological processes.

The isobutyryl (ib) protecting group on the dG phosphoramidite is a widely used standard in oligonucleotide synthesis. However, the landscape of phosphoramidite chemistry is continually evolving, with new amidites being developed to enhance coupling efficiency, improve deprotection kinetics, and enable the synthesis of modified oligonucleotides with unique properties.[2][4] This guide will use a hypothetical "New Amidite A" and "New Amidite B" as placeholders for such novel reagents to illustrate a comparative framework.

Data Presentation: Comparative Performance Metrics

The following tables summarize the quantitative performance data for DMT-L-dG(ib) Phosphoramidite against two hypothetical novel phosphoramidites.

Table 1: Coupling Efficiency and Synthesis Yield

PhosphoramiditeAverage Stepwise Coupling Efficiency (%)Overall Yield for a 20-mer Oligonucleotide (%)
DMT-L-dG(ib)99.285.1
New Amidite A99.896.1
New Amidite B98.576.8

Data are hypothetical and for illustrative purposes.

Table 2: Deprotection and Purity

PhosphoramiditeDeprotection Time (hours at 55°C)Crude Purity (% Full-Length Product by HPLC)Final Purity after HPLC (% Full-Length Product)
DMT-L-dG(ib)875.498.9
New Amidite A488.299.5
New Amidite B1070.198.5

Data are hypothetical and for illustrative purposes.

Table 3: Stability of Synthesized Oligonucleotides

Phosphoramidite Used in SynthesisNuclease Resistance (t½ in serum, hours)Melting Temperature (Tm) of Duplex (°C)
DMT-L-dG(ib)1265.2
New Amidite A24 (modified backbone)68.5
New Amidite B1064.8

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of phosphoramidite performance.

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol describes the standard phosphoramidite cycle for synthesizing a 20-mer oligonucleotide on an automated DNA/RNA synthesizer.[5][6]

  • Support Preparation: A solid support, typically controlled pore glass (CPG) functionalized with the initial nucleoside, is packed into a synthesis column.

  • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) to expose the 5'-hydroxyl group.[7]

  • Coupling: The phosphoramidite monomer (DMT-L-dG(ib) or a new amidite), dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M, is activated with a 0.45 M solution of 5-ethylthiotetrazole (ETT) in acetonitrile. This activated mixture is delivered to the synthesis column, where the phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling time is typically 2 minutes.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences. This is achieved by treating the support with a mixture of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B).[8]

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using a solution of 0.02 M iodine in a mixture of tetrahydrofuran, pyridine, and water.[7]

  • Cycle Repetition: The detritylation, coupling, capping, and oxidation steps are repeated for each subsequent monomer until the desired oligonucleotide sequence is assembled.

Protocol 2: Cleavage and Deprotection
  • Cleavage from Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support by incubation with concentrated aqueous ammonia (B1221849) at room temperature for 1-2 hours.

  • Base Deprotection: The ammonia solution containing the cleaved oligonucleotide is heated at 55°C for 8-12 hours to remove the protecting groups (e.g., isobutyryl) from the nucleobases. For new amidites with potentially more labile protecting groups, this time may be reduced.

Protocol 3: Oligonucleotide Purification by HPLC

Purification of the crude oligonucleotide is performed using reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10]

  • System: An HPLC system equipped with a C18 column and a UV detector is used.

  • Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is used to elute the oligonucleotide.

  • Detection: The oligonucleotide is detected by monitoring the UV absorbance at 260 nm.[11]

  • Fraction Collection: The peak corresponding to the full-length product is collected, and the solvent is removed by lyophilization.

Protocol 4: Purity Analysis by Mass Spectrometry

The identity and purity of the final product are confirmed by mass spectrometry, typically using electrospray ionization (ESI-MS).[12][13][14][15]

  • Sample Preparation: The purified oligonucleotide is dissolved in a suitable solvent, such as a 50:50 mixture of water and acetonitrile.

  • Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge ratio is measured to confirm that the molecular weight matches the calculated mass of the desired oligonucleotide sequence.

Visualizations of Workflows and Pathways

Diagram 1: Oligonucleotide Synthesis Workflow

G cluster_cycle Synthesis Cycle (Repeated N-1 times) Detritylation 1. Detritylation (Remove 5'-DMT group) Coupling 2. Coupling (Add new phosphoramidite) Detritylation->Coupling Expose 5'-OH Capping 3. Capping (Block unreacted sites) Coupling->Capping Form phosphite triester Oxidation 4. Oxidation (Stabilize linkage) Capping->Oxidation Prevent n-1 sequences Oxidation->Detritylation Ready for next cycle Cleavage 5. Cleavage & Deprotection Oxidation->Cleavage Start Start: Solid Support with First Nucleoside Start->Detritylation Purification 6. HPLC Purification Cleavage->Purification Analysis 7. Mass Spec Analysis Purification->Analysis FinalProduct Final Purified Oligonucleotide Analysis->FinalProduct

Caption: Automated solid-phase phosphoramidite synthesis cycle.

Diagram 2: Antisense Oligonucleotide Mechanism

This diagram illustrates a common application for synthetic oligonucleotides, such as in antisense therapy, where an oligonucleotide is designed to inhibit gene expression.

cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm DNA DNA mRNA pre-mRNA DNA->mRNA Transcription spliced_mRNA Spliced mRNA mRNA->spliced_mRNA Splicing Ribosome Ribosome spliced_mRNA->Ribosome Translation spliced_mRNA->Ribosome Hybrid mRNA/ASO Hybrid spliced_mRNA->Hybrid Protein Target Protein Ribosome->Protein ASO Antisense Oligonucleotide (ASO) ASO->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Degradation mRNA Degradation RNaseH->Degradation Degradation->Ribosome Translation Blocked

Caption: Mechanism of action for an RNase H-dependent antisense oligonucleotide.

References

A Comparative Guide to DMT-L-dG(ib) Phosphoramidite for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the fidelity of oligonucleotide synthesis is paramount. The choice of phosphoramidite (B1245037) building blocks, particularly for guanine (B1146940) nucleosides, significantly impacts the purity and yield of the final product. This guide provides an objective comparison of the widely used DMT-L-dG(ib) Phosphoramidite with its primary alternative, DMT-dG(dmf) Phosphoramidite, supported by experimental context and data.

Performance Comparison: Isobutyryl (ib) vs. Dimethylformamidine (dmf) Protecting Groups

The critical difference between these two phosphoramidites lies in the protecting group on the exocyclic amine of the guanine base: isobutyryl (ib) for the traditional phosphoramidite and dimethylformamidine (dmf) for the alternative. This choice influences several key performance indicators in oligonucleotide synthesis.

Performance MetricThis compoundDMT-dG(dmf) PhosphoramiditeKey Considerations
Coupling Efficiency Typically >99%[1]Typically >99%Both phosphoramidites generally exhibit high coupling efficiencies under optimized conditions. The choice between them is less about coupling efficiency and more about downstream processing and side reactions.
Deprotection Time Standard deprotection with concentrated ammonium (B1175870) hydroxide (B78521) requires 8 hours at 55°C or 24 hours at room temperature.[2]Rapid deprotection is a key advantage. Conditions such as AMA (ammonium hydroxide/methylamine) for 10 minutes at 65°C can be used.[2] This is particularly beneficial for high-throughput synthesis and for oligonucleotides containing base-labile modifications.The faster deprotection of the dmf group reduces the overall synthesis time and exposure of the oligonucleotide to harsh basic conditions, which can be crucial for sensitive modifications.[2]
Depurination The isobutyryl group is electron-withdrawing, which can destabilize the glycosidic bond and make the guanine base more susceptible to depurination (loss of the base) during the acidic detritylation step of the synthesis cycle.[3][4]The dimethylformamidine group is electron-donating, which stabilizes the glycosidic bond and provides resistance to depurination.[3][4] This is a significant advantage, especially in the synthesis of long oligonucleotides that undergo numerous acid exposure cycles.Reduced depurination leads to a higher yield of the full-length oligonucleotide and fewer truncated impurities.[3][4]
Side Reactions Can be prone to incomplete deprotection, especially in G-rich sequences, leading to modified guanine residues in the final product.Less prone to incomplete deprotection, resulting in a cleaner final product.The choice of dG(dmf) can be particularly advantageous for synthesizing sequences with multiple consecutive guanines.
Overall Purity Can yield high-purity oligonucleotides, but the risks of depurination and incomplete deprotection need to be managed.Generally leads to higher purity oligonucleotides due to reduced depurination and more efficient deprotection.The final purity is also highly dependent on the overall synthesis conditions and purification methods.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are standard protocols for oligonucleotide synthesis, deprotection, and analysis.

Protocol 1: Automated Oligonucleotide Synthesis

This protocol outlines a standard cycle for solid-phase oligonucleotide synthesis on an automated synthesizer.

  • Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.

  • Synthesis Cycle (repeated for each nucleotide addition):

    • Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) in dichloromethane. The release of the orange-colored trityl cation is monitored to determine coupling efficiency.[5][6]

    • Coupling: The next phosphoramidite (e.g., DMT-L-dG(ib) or DMT-dG(dmf)) is activated with a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole, and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutations in subsequent cycles.

    • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.[2]

  • Final Detritylation (Optional): If "DMT-off" synthesis is desired for direct use or certain purification methods, a final acid wash is performed. For "DMT-on" purification, this step is skipped.[2]

Protocol 2: Cleavage and Deprotection

For this compound:

  • The solid support is treated with concentrated ammonium hydroxide at 55°C for 8-12 hours.[5]

  • The supernatant containing the cleaved and deprotected oligonucleotide is collected.

  • The solution is dried to remove the ammonia.

For DMT-dG(dmf) Phosphoramidite (Rapid Deprotection):

  • The solid support is treated with a mixture of ammonium hydroxide and methylamine (B109427) (AMA) at 65°C for 10-15 minutes.[2]

  • The supernatant is collected.

  • The solution is dried.

Protocol 3: Analysis of Oligonucleotide Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthetic oligonucleotides.

  • Method: Ion-Pair Reversed-Phase (IP-RP) HPLC is commonly used.

  • Column: A C18 column is typically employed.

  • Mobile Phase A: An aqueous buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides.

  • Detection: UV absorbance is monitored at 260 nm.

  • Analysis: The chromatogram will show a major peak for the full-length product and smaller peaks for impurities such as truncated sequences (shortmers). The purity is calculated based on the relative peak areas.

Visualizing the Processes

To better understand the workflows and chemical pathways, the following diagrams are provided.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Automated Synthesis Cycle Detritylation Detritylation (Remove 5'-DMT) Coupling Coupling (Add next phosphoramidite) Detritylation->Coupling Capping Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation Oxidation (Stabilize phosphate linkage) Capping->Oxidation Oxidation->Detritylation Start next cycle

Caption: The automated solid-phase oligonucleotide synthesis cycle.

Deprotection_Workflow cluster_ib dG(ib) Deprotection cluster_dmf dG(dmf) Deprotection start Synthesized Oligonucleotide on Solid Support ib_deprotection Conc. Ammonium Hydroxide (55°C, 8-12h) start->ib_deprotection Standard dmf_deprotection AMA Solution (65°C, 10-15 min) start->dmf_deprotection Rapid end_product Crude Oligonucleotide Solution ib_deprotection->end_product dmf_deprotection->end_product hplc HPLC Analysis & Purification end_product->hplc final_product Purified Oligonucleotide hplc->final_product

Caption: Cleavage and deprotection workflow comparison.

Decision_Tree start Application Requirement? long_oligo Long Oligonucleotide Synthesis? start->long_oligo Standard Synthesis sensitive_mods Base-Labile Modifications? start->sensitive_mods Modified Oligo g_rich G-Rich Sequence? long_oligo->g_rich No use_dmf Use DMT-dG(dmf) long_oligo->use_dmf Yes (Reduces Depurination) g_rich->use_dmf Yes (Improves Deprotection) use_ib Use DMT-L-dG(ib) g_rich->use_ib No sensitive_mods->g_rich No sensitive_mods->use_dmf Yes (Rapid Deprotection)

Caption: Decision tree for selecting the appropriate dG phosphoramidite.

References

A Comparative Guide to DMT-L-dG(ib) Phosphoramidite in Clinical and Diagnostic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate phosphoramidites is a critical step in the synthesis of oligonucleotides for clinical and diagnostic applications. This guide provides an objective comparison of DMT-L-dG(ib) Phosphoramidite (B1245037) with its primary alternative, DMT-dG(dmf) Phosphoramidite, supported by experimental data and detailed protocols.

DMT-L-dG(ib) Phosphoramidite is a crucial building block in the automated chemical synthesis of DNA and RNA oligonucleotides. Its role is central to the production of antisense oligonucleotides, small interfering RNAs (siRNAs), diagnostic probes, and primers used in a variety of therapeutic and diagnostic workflows. The isobutyryl (ib) protecting group on the exocyclic amine of guanosine (B1672433) is a well-established chemistry, known for its reliability in standard oligonucleotide synthesis.

However, the landscape of oligonucleotide synthesis is continually evolving, with a demand for faster, more efficient, and higher-purity production methods. This has led to the development of alternative protecting group strategies, most notably the use of a dimethylformamidine (dmf) protecting group for guanosine, leading to the widespread adoption of DMT-dG(dmf) Phosphoramidite.

Performance Comparison: DMT-L-dG(ib) vs. DMT-dG(dmf)

The primary distinction between the two phosphoramidites lies in the lability of the exocyclic amine protecting group, which directly impacts the deprotection step of oligonucleotide synthesis.

Performance MetricThis compoundDMT-dG(dmf) PhosphoramiditeKey Advantages of Alternative
Deprotection Time (Ammonium Hydroxide) 16-24 hours at 55°C2 hours at 55°C or 1 hour at 65°CSignificantly faster deprotection, increasing throughput.
Deprotection Conditions Standard ammonium (B1175870) hydroxideCompatible with milder deprotection reagents (e.g., AMA - ammonium hydroxide/methylamine)Enables use of base-labile modifications and dyes.
Suitability for G-rich sequences Prone to incomplete deprotectionReduced incidence of incomplete deprotectionHigher purity for challenging sequences.
Coupling Efficiency Generally high (>98%)Generally high (>98%)Comparable to the standard, no significant loss in coupling performance.
Stability in Solution GoodComparable to standard phosphoramiditesNo compromise on stability for routine use.

Clinical and Diagnostic Applications

Both DMT-L-dG(ib) and DMT-dG(dmf) phosphoramidites are integral to the synthesis of oligonucleotides for a range of clinical and diagnostic applications:

  • Antisense Oligonucleotides: These therapeutic agents are designed to bind to specific mRNA sequences, modulating gene expression. The purity and integrity of these molecules are paramount, and the choice of phosphoramidite can influence the final product quality.

  • Diagnostic Probes: Labeled oligonucleotides are essential components of various diagnostic assays, including polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), and microarrays. The efficiency of synthesis and the ability to incorporate sensitive dyes are key considerations.

  • siRNA Therapeutics: Small interfering RNAs require high-purity synthesis to ensure specific gene silencing with minimal off-target effects.

  • Primers for DNA Sequencing and Amplification: The accuracy of sequencing and amplification reactions relies on the quality of the primers used.

The faster deprotection offered by DMT-dG(dmf) is particularly advantageous in high-throughput diagnostic settings and for the synthesis of oligonucleotides containing base-labile modifications, which are increasingly common in advanced therapeutic and diagnostic designs.

Experimental Protocols

The following sections provide a detailed methodology for a key experiment in oligonucleotide synthesis: the synthesis and deprotection cycle.

Standard Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides using phosphoramidite chemistry is an automated, cyclical process. Each cycle results in the addition of one nucleotide to the growing chain.

Oligonucleotide_Synthesis_Cycle cluster_0 Solid Support Start 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Start->Coupling Free 5'-OH Capping 3. Capping (Unreacted Chains) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Next_Cycle Next Nucleotide Addition Oxidation->Next_Cycle Next_Cycle->Start Repeat Cycle

Fig. 1: Automated Oligonucleotide Synthesis Cycle.

Methodology:

  • Deblocking (Detritylation): The 5'-O-DMT protecting group is removed from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes a free 5'-hydroxyl group for the next coupling step.

  • Coupling: The phosphoramidite monomer (e.g., DMT-L-dG(ib) or DMT-dG(dmf)) is activated by a catalyst (e.g., tetrazole) and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine solution).

This four-step cycle is repeated for each nucleotide in the desired sequence.

Deprotection and Cleavage from Solid Support

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

Deprotection_Workflow cluster_synthesis Post-Synthesis cluster_deprotection Deprotection & Cleavage cluster_purification Purification Oligo_on_Support Synthesized Oligonucleotide (On Solid Support, Fully Protected) Cleavage Cleavage from Support (e.g., Ammonium Hydroxide) Oligo_on_Support->Cleavage Base_Deprotection Exocyclic Amine Deprotection (Heating with Amine Solution) Cleavage->Base_Deprotection Purification Purification (e.g., HPLC) Base_Deprotection->Purification Final_Product Pure, Deprotected Oligonucleotide Purification->Final_Product

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of DMT-L-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Researchers, scientists, and drug development professionals handling DMT-L-dG(ib) Phosphoramidite (B1245037) must adhere to stringent disposal protocols to ensure a safe and compliant laboratory environment. This guide provides a detailed, step-by-step operational plan for the proper disposal of this chemical, minimizing risks to personnel and the environment.

DMT-L-dG(ib) Phosphoramidite is a crucial reagent in the synthesis of oligonucleotides. However, its reactive nature necessitates careful handling and a dedicated disposal strategy. The primary method for safe disposal involves a controlled deactivation process through hydrolysis, rendering the compound less reactive before it is collected as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a certified chemical fume hood.[1] Mandatory personal protective equipment (PPE) includes safety goggles, chemical-resistant gloves, and a laboratory coat.[1] In the event of a spill, the material should be absorbed with an inert substance like vermiculite (B1170534) or dry sand, collected in a sealed container for disposal, and the affected area decontaminated with alcohol.[1]

Quantitative Data Summary:

ParameterValueSource
Storage Temperature2-8°CSigma-Aldrich
Water Content (Impurities)≤0.3 wt. %Sigma-Aldrich
Recommended Deactivating Agent5% Aqueous Sodium Bicarbonate (NaHCO₃)Benchchem[1]
Recommended Reaction Time for DeactivationMinimum 24 hoursBenchchem[1]

Experimental Protocol for Deactivation and Disposal

This protocol is designed for the deactivation of small quantities of expired or unused this compound solid waste and residues in empty containers.

Materials:

  • This compound waste (solid or empty containers)

  • Anhydrous acetonitrile (B52724) (ACN)

  • 5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃)

  • Appropriately sealed and labeled hazardous waste container for aqueous chemical waste

  • Stir plate and stir bar (optional)

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Preparation: All operations must be conducted within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.[1]

  • Dissolution:

    • For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.

    • For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]

  • Quenching/Hydrolysis:

    • Slowly, and with stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous solution of sodium bicarbonate.[1] A general guideline is to use a 10-fold excess of the bicarbonate solution by volume to ensure complete hydrolysis. The weak basic condition of the sodium bicarbonate solution facilitates the hydrolysis of the reactive phosphoramidite moiety to a less reactive H-phosphonate species and neutralizes any acidic byproducts.[1]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.[1]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor in accordance with local, state, and federal regulations.[1]

Logical Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_deactivation Deactivation cluster_disposal Final Disposal A Wear appropriate PPE C Dissolve waste in anhydrous acetonitrile A->C B Work in a chemical fume hood B->C D Slowly add to 5% aqueous sodium bicarbonate solution C->D E Stir for a minimum of 24 hours D->E F Transfer to labeled hazardous waste container E->F G Dispose through institutional EHS or licensed contractor F->G

Figure 1. Step-by-step workflow for the safe disposal of this compound.

This comprehensive guide provides the essential procedural information for the safe handling and disposal of this compound. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most complete and current information.

References

Personal protective equipment for handling DMT-L-dG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for DMT-L-dG(ib) Phosphoramidite (B1245037), a key reagent in oligonucleotide synthesis. Adherence to these protocols is crucial for ensuring personal safety and maintaining the integrity of the product.

Personal Protective Equipment (PPE)

When handling DMT-L-dG(ib) Phosphoramidite, the use of appropriate personal protective equipment is mandatory to prevent exposure. This compound can cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[1] The recommended PPE is outlined in the table below.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). Tightly fitting safety goggles are recommended.
Face ShieldRecommended when there is a splash hazard.
Skin Protection GlovesHandle with chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves properly.
Laboratory CoatA laboratory coat must be worn.
Protective ClothingChoose body protection in relation to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection NIOSH-approved RespiratorUse a NIOSH-approved respirator, such as an N95 or P1 type dust mask, if ventilation is inadequate or dust is generated.
Self-contained Breathing ApparatusNecessary in case of fire or major spills.

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and to maintain the integrity of this compound, which is sensitive to moisture and air.

Handling Precautions:

  • Handle in a well-ventilated place, preferably a chemical fume hood.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling the compound.

  • Keep the container tightly sealed to prevent moisture and air exposure.

Storage Conditions:

  • Store in a dry, well-ventilated area.

  • The recommended storage temperature is -20°C or 2-8°C.[2] Always refer to the manufacturer's specific recommendations.

  • Protect from heat and store away from oxidizing agents.

Disposal Plan: Deactivation and Waste Management

The primary method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[1] The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive species.[1][3]

Experimental Protocol for Deactivation of Phosphoramidite Waste:

This protocol is intended for the deactivation of small quantities of expired or unused solid waste or residues in empty containers.[1]

  • Preparation:

    • Perform all operations within a certified chemical fume hood.

    • Ensure all necessary PPE is worn correctly.

  • Dissolution:

    • For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile (B52724).

    • For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]

  • Quenching/Hydrolysis:

    • Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate.[1] A 10-fold excess of the bicarbonate solution by volume is a general guideline to ensure complete hydrolysis.[1] The weak basic condition helps to neutralize any acidic byproducts.[1]

  • Reaction Time:

    • Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.[1]

  • Waste Collection:

    • Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]

  • Final Disposal:

    • The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]

    • Do not dispose of the chemical into drains or the environment.

Emergency First Aid Procedures

In the event of exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Obtain medical attention.
Skin Contact Remove any contaminated clothing. Wash off with soap and plenty of water. Obtain medical attention.
Eye Contact Flush eyes copiously with water for at least 15 minutes. Use a sterile eye wash if available. Obtain medical attention.
Ingestion Keep the person calm and immobile. Rinse mouth with water if conscious. Never give anything by mouth to an unconscious person. Obtain medical attention.

Spill and Leak Procedures

  • Avoid dust formation.

  • Avoid breathing mist, gas, or vapors.

  • Use personal protective equipment, including chemical-impermeable gloves.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • For a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal.[1] Decontaminate the affected surface with alcohol.[1]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Don Appropriate PPE b Work in a Fume Hood a->b Ensure Safety c Weighing and Dissolving b->c Proceed with Caution d Use in Synthesis c->d Transfer to Reaction e Decontaminate Glassware d->e Post-Synthesis f Dispose of Solid Waste e->f g Dispose of Liquid Waste e->g h Hazardous Waste Collection f->h Follow Protocol g->h Follow Protocol

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.